Product packaging for 2-(Iodomethyl)tetrahydropyran(Cat. No.:CAS No. 43216-12-2)

2-(Iodomethyl)tetrahydropyran

Cat. No.: B1597143
CAS No.: 43216-12-2
M. Wt: 226.06 g/mol
InChI Key: CEPXWUHXEXKVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Iodomethyl)tetrahydropyran is a useful research compound. Its molecular formula is C6H11IO and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11IO B1597143 2-(Iodomethyl)tetrahydropyran CAS No. 43216-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(iodomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXWUHXEXKVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376695
Record name 2-(IODOMETHYL)TETRAHYDROPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43216-12-2
Record name 2-(IODOMETHYL)TETRAHYDROPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Utility of 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to achieving desired molecular complexity and biological activity. Among these, the tetrahydropyran (THP) ring system has emerged as a scaffold of significant interest.[1] 2-(Iodomethyl)tetrahydropyran (CAS No. 43216-12-2) is a versatile bifunctional reagent that combines the favorable physicochemical properties of the THP ring with the synthetic utility of a primary alkyl iodide. The THP moiety is not merely a passive cyclic ether; it is recognized as a valuable bioisostere for carbocyclic rings like cyclohexane, offering improved aqueous solubility and the potential for hydrogen bond interactions, which can enhance pharmacokinetic profiles in drug candidates.

This technical guide provides a comprehensive examination of the structure of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, the spectroscopic techniques used for its characterization, its logical synthesis, and its inherent reactivity. The objective is to furnish a deep, field-proven understanding that bridges theoretical structure with practical application, empowering scientists to leverage this reagent effectively in their synthetic endeavors.

Part 1: Molecular Architecture and Physicochemical Properties

Core Structure

The fundamental structure of this compound consists of a saturated six-membered oxygen-containing heterocycle, known systematically as oxane, which is substituted at the C2 position with an iodomethyl (-CH₂I) group.[2][3] The presence of the ether oxygen atom within the ring significantly influences the molecule's polarity and conformational behavior compared to its carbocyclic analog, (iodomethyl)cyclohexane. The carbon-iodine bond is the primary site of reactivity, being relatively weak and polarized, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions.[2][4]

Caption: 2D structure of this compound.

Stereochemistry and Conformation

The C2 carbon atom is a stereocenter, meaning this compound is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The control of stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the iodomethyl substituent at C2 can occupy either an axial or an equatorial position. The equatorial position is generally favored to reduce 1,3-diaxial interactions, though the conformational preference can be influenced by solvent and other substituents.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for predicting the compound's behavior in various chemical environments, from reaction solvents to biological media.

PropertyValueSource
CAS Number 43216-12-2[2]
Molecular Formula C₆H₁₁IO[5]
Molecular Weight 226.06 g/mol [5]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point 229.1°C at 760 mmHg[3]
Density 1.645 g/cm³[3]
Topological Polar Surface Area (TPSA) 9.23 Ų[5]
LogP (calculated) 1.9905[5]

Part 2: Spectroscopic Elucidation of the Structure

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms. For this compound, we expect a complex spectrum due to the diastereotopic protons on the ring.

  • Iodomethyl Protons (-CH₂I): These two protons are adjacent to the chiral center (C2) and are therefore diastereotopic. They are expected to appear as a multiplet (typically a doublet of doublets) around δ 3.1-3.4 ppm. The large, electronegative iodine atom deshields these protons.

  • C2 Proton (-O-CH-CH₂I): This proton is adjacent to the ring oxygen and the iodomethyl group, leading to significant deshielding. It would appear as a multiplet around δ 3.2-3.6 ppm.

  • C6 Protons (-O-CH₂-): These two protons are adjacent to the ring oxygen and are diastereotopic. They will appear as two separate multiplets, one axial and one equatorial, typically in the range of δ 3.4-4.0 ppm.

  • Ring Methylene Protons (C3, C4, C5): These six protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-1.9 ppm.

Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ring CH₂ (C3, C4, C5) 1.2 - 1.9 m (multiplet)
-CH₂I 3.1 - 3.4 m
H2 (-CH-) 3.2 - 3.6 m

| H6 (-OCH₂-) | 3.4 - 4.0 | m |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the molecule.

  • Iodomethyl Carbon (-CH₂I): This carbon is directly attached to iodine, which, due to the "heavy atom effect," causes a significant upfield shift. It is expected to appear at a remarkably low chemical shift, typically around δ 5-10 ppm. This is a highly diagnostic peak.

  • Ring Carbons: The C2 and C6 carbons, being adjacent to the electronegative oxygen, will be the most downfield of the ring carbons (δ 75-85 ppm and δ 65-70 ppm, respectively). The remaining ring carbons (C3, C4, C5) will appear further upfield (δ 20-35 ppm).

Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂I 5 - 10
C4 20 - 25
C5 25 - 30
C3 30 - 35
C6 65 - 70

| C2 | 75 - 85 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6]

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the THP ring and methyl group.

  • C-O-C Stretching: A strong, prominent absorption band between 1050-1150 cm⁻¹ is the hallmark of the cyclic ether functional group. For the parent tetrahydropyran, this appears around 1090 cm⁻¹.[7][8]

  • C-I Stretching: A weaker absorption in the far-IR region, typically around 500-600 cm⁻¹, corresponds to the C-I bond stretch.

Table of Key IR Absorption Frequencies

Bond Functional Group Expected Frequency (cm⁻¹) Intensity
C-H Alkane 2850 - 3000 Strong
C-O-C Cyclic Ether 1050 - 1150 Strong

| C-I | Alkyl Iodide | 500 - 600 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 226.

  • Key Fragments:

    • [M-I]⁺: Loss of the iodine atom is a very common fragmentation pathway for alkyl iodides, which would result in a peak at m/z = 99. This fragment corresponds to the tetrahydropyran-2-ylmethyl cation.

    • [M-CH₂I]⁺: Cleavage of the entire iodomethyl group would yield the tetrahydropyranyl cation at m/z = 85. This is often a base peak for 2-substituted THP derivatives.[9]

    • I⁺: A peak at m/z = 127 corresponding to the iodine cation may also be observed.

Part 3: Synthesis and Reactivity

Synthetic Strategy: A Self-Validating Protocol

The most direct and reliable synthesis of this compound is via nucleophilic substitution on the corresponding alcohol, (tetrahydropyran-2-yl)methanol. This transformation is typically achieved under conditions that favor an S_N2 mechanism, such as the Appel reaction or a Finkelstein-type reaction. The Finkelstein approach is often preferred for its mild conditions and operational simplicity. The protocol described here is adapted from the well-established synthesis of the 4-isomer, ensuring a high probability of success.[10][11]

Workflow: Synthesis of this compound

Synthesis_Workflow start (Tetrahydropyran-2-yl)methanol + PPh₃ + Imidazole step1 Dissolve in THF Cool to 0 °C start->step1 step2 Add Iodine (I₂) portion-wise step1->step2 Appel Reaction step3 Warm to RT Stir for 2-4 h step2->step3 workup Aqueous Workup (Na₂S₂O₃ wash) step3->workup Reaction Complete (TLC) purify Column Chromatography (Silica Gel) workup->purify product This compound (Final Product) purify->product

Caption: Synthetic workflow for this compound.

Experimental Protocol (Appel Reaction):

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.). Dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Substrate Addition: Add (tetrahydropyran-2-yl)methanol (1.0 eq.) to the cooled solution.

  • Iodine Addition: Add iodine (I₂) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. The solution will turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Causality: The Appel reaction is chosen for its high efficiency in converting primary alcohols to alkyl iodides under mild conditions. Imidazole acts as a catalyst and acid scavenger, while triphenylphosphine is consumed to form triphenylphosphine oxide, a highly favorable thermodynamic sink that drives the reaction to completion.

Chemical Reactivity

The synthetic value of this compound stems from the high reactivity of the primary C-I bond. As a soft nucleophile, iodide is an excellent leaving group, making the compound an ideal substrate for S_N2 reactions with a wide range of nucleophiles.

  • Nucleophilic Substitution: It readily reacts with alkoxides, phenoxides, carboxylates, and carbanions to form new C-O and C-C bonds, effectively installing the (tetrahydropyran-2-yl)methyl group onto a target molecule. This reactivity is central to its role as a key building block in multi-step syntheses.[2]

Part 4: Applications in Research and Drug Development

A Versatile Synthetic Building Block

The ability to easily displace the iodide makes this compound a valuable electrophile for introducing the THP-methyl moiety. This is particularly useful in the synthesis of natural products and their analogs, where saturated oxygen heterocycles are common structural features.[12]

The Tetrahydropyran Moiety in Medicinal Chemistry

The incorporation of the THP ring into drug candidates is a deliberate strategy to optimize pharmacokinetic properties.

  • Improved ADME Properties: Compared to a lipophilic cyclohexyl ring, the THP ring reduces the overall lipophilicity (LogP) of a molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets like enzyme active sites or receptors, thereby increasing binding affinity and selectivity.

  • Scaffold Rigidity: The THP ring provides a conformationally restrained scaffold, which can reduce the entropic penalty upon binding to a target, leading to higher potency.

Numerous FDA-approved drugs, such as the FLT3 inhibitor Gilteritinib (used in acute myeloid leukemia) and the anticonvulsant Topiramate , feature a tetrahydropyran (or related pyranose) ring, underscoring the scaffold's proven value in successful drug design.[1]

Conclusion

This compound is more than a simple alkyl halide; it is a strategically designed synthetic intermediate that provides access to the medicinally relevant tetrahydropyran scaffold. Its structure, confirmed by a suite of spectroscopic methods, is characterized by a chiral center at C2 and a highly reactive C-I bond. A clear understanding of its structure, conformational behavior, and predictable reactivity allows chemists to confidently employ it in the synthesis of complex molecules. For professionals in drug discovery, this reagent represents a valuable tool for modulating physicochemical properties and exploring new chemical space in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-(Iodomethyl)tetrahydropyran from Tetrahydrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(iodomethyl)tetrahydropyran, a valuable synthetic intermediate, from the bio-renewable starting material, tetrahydrofurfuryl alcohol. The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. This document delves into the prevalent methodologies, with a primary focus on the Appel reaction, which offers a mild and efficient route that minimizes potential side reactions. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, potential competing pathways, such as acid-catalyzed ring expansion, are examined to provide a complete understanding of the reaction landscape. Safety protocols and characterization of the final product are also thoroughly addressed.

Introduction: Strategic Importance and Synthetic Overview

Tetrahydrofurfuryl alcohol (THFA) is a readily available, bio-based chemical derived from the catalytic hydrogenation of furfural.[1] Its conversion to this compound transforms a simple alcohol into a highly reactive electrophile, primed for nucleophilic substitution reactions.[2] The resulting iodinated compound is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the introduction of the tetrahydropyran moiety can impart desirable pharmacokinetic properties.

The core chemical challenge lies in the efficient substitution of the primary hydroxyl group of THFA with an iodine atom. While several methods exist for converting alcohols to alkyl iodides, the choice of reagent and conditions is paramount to avoid undesirable side reactions.[3][4][5] The primary methods considered for this transformation include:

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild, neutral conditions.[6][7][8] It typically proceeds via an Sₙ2 mechanism, which is ideal for primary alcohols like THFA.

  • The Mitsunobu Reaction: While highly versatile, this reaction involves an azodicarboxylate (like DEAD or DIAD) and PPh₃.[9][10][11][12] It is more complex, generates significant byproducts that can complicate purification, and is generally employed when stereochemical inversion of a secondary alcohol is required.[13]

  • Acid-Mediated Methods: Using reagents like hydrogen iodide (HI) or an alkali iodide with a strong acid can also effect the transformation.[4][5] However, these harsh acidic conditions can promote side reactions, most notably the ring expansion of the tetrahydrofuran ring to a more stable tetrahydropyran ring through a different pathway.[14][15]

Given the primary alcohol nature of THFA and the desire to avoid skeletal rearrangement, the Appel reaction emerges as the most strategic and reliable approach. This guide will therefore focus principally on this methodology.

The Appel Reaction: A Mechanistic and Practical Deep Dive

The Appel reaction provides a robust and high-yielding pathway for the conversion of primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration for chiral centers.[16][17] When applied to THFA, it facilitates a direct Sₙ2 displacement, preserving the carbon skeleton.

The Underlying Mechanism

The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium iodide salt. This intermediate effectively converts the poor hydroxyl leaving group (-OH) into an excellent leaving group (⁻O-PPh₃⁺), which is readily displaced by the iodide nucleophile.

The key steps are as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form an initial phosphonium iodide species.

  • Formation of the Alkoxyphosphonium Salt: The alcohol (THFA) attacks the activated phosphorus center. To drive the reaction and neutralize the generated HI, a mild, non-nucleophilic base like imidazole is crucial. This forms the key alkoxyphosphonium iodide intermediate.

  • Sₙ2 Displacement: The iodide ion (I⁻), a potent nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This Sₙ2 displacement results in the formation of the desired this compound and the highly stable triphenylphosphine oxide (TPPO) as a byproduct.[6][7]

The formation of the strong phosphorus-oxygen double bond in TPPO is a significant thermodynamic driving force for the reaction.[7]

Visualization of the Reaction Pathway

Appel_Mechanism THFA Tetrahydrofurfuryl Alcohol (R-CH₂OH) Intermediate2 Alkoxyphosphonium Iodide [R-CH₂-O-PPh₃]⁺ I⁻ THFA->Intermediate2 Step 2: Salt Formation PPh3 Triphenylphosphine (PPh₃) Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 Step 1: Activation I2 Iodine (I₂) I2->Intermediate1 Step 1: Activation Imidazole Imidazole (Base) Imidazole->Intermediate2 Step 2: Salt Formation Intermediate1->Intermediate2 Step 2: Salt Formation Product This compound (R-CH₂I) Intermediate2->Product Step 3: Sₙ2 Displacement TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate2->TPPO Step 3: Sₙ2 Displacement

Caption: Mechanism of the Appel Reaction for Iodination.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high fidelity and yield. Adherence to the described steps is critical for success.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Tetrahydrofurfuryl alcohol102.135.00 g48.951.0
Triphenylphosphine (PPh₃)262.2914.10 g53.751.1
Iodine (I₂)253.8113.68 g53.901.1
Imidazole68.083.67 g53.901.1
Dichloromethane (DCM)-200 mL--
Saturated Na₂S₂O₃ (aq)-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (14.10 g) and imidazole (3.67 g). Dissolve the solids in dichloromethane (150 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: Add iodine (13.68 g) portion-wise over 20 minutes. The solution will turn dark brown, and a yellow precipitate may form. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: In a separate beaker, dissolve tetrahydrofurfuryl alcohol (5.00 g) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture again to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color of excess iodine dissipates, resulting in a colorless to pale yellow solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. A viscous oil containing the crude product and triphenylphosphine oxide will be obtained.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes). The product, this compound, is typically a colorless to pale yellow liquid.[2]

Visualization of the Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve PPh₃ & Imidazole in DCM B 2. Cool to 0°C A->B C 3. Add Iodine (I₂) B->C D 4. Add THFA solution C->D E 5. Warm to RT Stir 12-16h (Monitor by TLC) D->E F 6. Quench with Na₂S₂O₃ E->F G 7. Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: Experimental Workflow for the Appel Iodination.

Competing Pathways: The Risk of Ring Expansion

While the Appel reaction favors direct substitution, it is crucial for the synthetic chemist to be aware of potential alternative reaction pathways. Under acidic conditions, tetrahydrofurfuryl alcohol is known to undergo a ring expansion to form tetrahydropyran derivatives.[14][15]

This rearrangement is believed to proceed via protonation of the hydroxyl group, followed by loss of water to form a primary carbocation. This unstable carbocation can then rearrange through a 1,2-hydride shift and subsequent ring expansion to yield a more stable secondary oxonium ion within a six-membered ring, which can then be trapped by a nucleophile.

The use of imidazole in the Appel protocol is a critical design choice to prevent this outcome.[6][16] Imidazole acts as a proton sponge, scavenging any HI that may be formed in situ, thereby maintaining neutral reaction conditions and suppressing the acid-catalyzed rearrangement pathway.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Chemical Formula C₆H₁₁IO[2][18]
Molecular Weight 226.06 g/mol [18]
Appearance Colorless to pale yellow liquid[2]
Storage Store at 4°C, protected from light[18]

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be performed to confirm the structure and rule out the presence of rearranged isomers or other impurities.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[19][20]

  • Reagent-Specific Hazards:

    • Iodine (I₂): Harmful if inhaled or in contact with skin. It is toxic to aquatic life and can cause stains. Avoid creating dust or vapors.[21][22][23]

    • Triphenylphosphine (PPh₃): Can cause skin, eye, and respiratory irritation.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from tetrahydrofurfuryl alcohol is a valuable transformation that provides access to a versatile synthetic intermediate from a renewable feedstock. The Appel reaction stands out as the method of choice, offering mild conditions, high yields, and excellent control over the chemical outcome. By understanding the reaction mechanism and the causality behind the experimental design—particularly the role of imidazole in preventing acid-catalyzed side reactions—researchers can reliably execute this synthesis. The detailed protocol and safety guidelines presented in this document provide a robust framework for the successful and safe production of this compound in a laboratory setting.

References

physical properties of 2-(iodomethyl)oxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(Iodomethyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Iodomethyl)oxane, also known as 2-(iodomethyl)tetrahydropyran, is a halogenated heterocyclic compound with significant potential as a reactive intermediate in organic synthesis.[1] Its structure, featuring a stable oxane (tetrahydropyran) ring appended with a reactive iodomethyl group, makes it a valuable building block for introducing the tetrahydropyran motif into more complex molecules, a common scaffold in pharmaceuticals and natural products.[1] Understanding the core physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the purification of its reaction products.

This guide provides a comprehensive overview of the known and predicted physical characteristics of 2-(iodomethyl)oxane (CAS No: 43216-12-2). It is structured to deliver not just data, but the scientific context and experimental rationale required for practical laboratory application.

Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in different environments, influencing everything from reaction kinetics to downstream processing. The properties for 2-(iodomethyl)oxane are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁IO[2][3]
Molecular Weight 226.06 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Density 1.645 g/cm³[2]
Boiling Point 229.1°C @ 760 mmHg; 60-64°C @ 6 Torr[2][4]
Flash Point 92.4°C[2]
Refractive Index 1.528[2]
XLogP3 1.99[2]

The high boiling point at atmospheric pressure is characteristic of a molecule with a significant molecular weight and polarity imparted by the ether oxygen and the large, polarizable iodine atom.[2] The reduced pressure boiling point is critical data for purification by vacuum distillation, a necessary technique to avoid thermal decomposition. The density, significantly higher than water, is expected due to the presence of the heavy iodine atom. The XLogP3 value suggests moderate lipophilicity, indicating that the compound will have good solubility in a range of common organic solvents.[2]

Structural & Spectroscopic Analysis

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the iodomethyl group (-CH₂I) would likely appear as a multiplet due to coupling with the proton at the C2 position of the oxane ring. The protons on the oxane ring itself (positions 2 through 6) would exhibit complex splitting patterns and diastereotopic relationships, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.

  • ¹³C NMR: The carbon spectrum should be more straightforward, with six distinct signals corresponding to each carbon atom. The carbon of the -CH₂I group would be significantly shifted upfield due to the shielding effect of the iodine atom. The C2 carbon, bonded to both the oxygen and the iodomethyl-substituted carbon, would appear in the characteristic region for carbons in an ether linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹. The most diagnostic peak would be the strong C-O-C stretching band, characteristic of ethers, typically found in the 1150-1085 cm⁻¹ region. A C-I stretching frequency would also be present but is typically weak and falls in the fingerprint region (below 600 cm⁻¹), making it less useful for routine identification.

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z 226.[2][3] A prominent fragmentation pattern would be the loss of an iodine atom ([M-127]⁺), leading to a peak at m/z 99. Another expected fragmentation would be the cleavage of the C-C bond between the ring and the iodomethyl group, also yielding the m/z 99 fragment, corresponding to the tetrahydropyranylmethyl cation.

The logical workflow for confirming the identity and purity of a synthesized batch of 2-(iodomethyl)oxane would follow a standard characterization cascade.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Structural & Purity Analysis synthesis Synthesis of 2-(Iodomethyl)oxane workup Aqueous Workup & Extraction synthesis->workup dry Drying & Solvent Removal workup->dry distill Vacuum Distillation dry->distill Crude Product nmr ¹H and ¹³C NMR distill->nmr Purified Product ms Mass Spectrometry nmr->ms ir FT-IR Spectroscopy ms->ir purity GC-MS or qNMR for Purity Assay ir->purity

Caption: Workflow for Synthesis and Characterization.

Handling, Storage, and Safety

As a reactive organoiodide, 2-(iodomethyl)oxane requires careful handling to ensure user safety and maintain compound integrity.

  • Safety Precautions: The compound is classified as hazardous. GHS hazard statements indicate it may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][5] Therefore, handling should always occur within a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including:

    • Hand Protection: Double-gloving with chemically resistant gloves (e.g., a nitrile base layer with a butyl rubber outer layer).[6]

    • Eye Protection: Chemical safety goggles and a full-face shield.[6]

    • Body Protection: A chemically resistant lab coat.[6]

  • Storage and Stability: Organoiodides can be sensitive to light and heat. The compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[4] Commercial sources often supply this reagent stabilized with copper chips to quench radical species that can lead to decomposition.[1]

The relationship between the compound's hazards and the required safety protocols is a direct causal link.

G compound 2-(Iodomethyl)oxane Reactive Organoiodide hazards Inherent Hazards H301: Toxic if swallowed H311: Toxic in contact with skin H335: May cause respiratory irritation compound:prop->hazards:title leads to controls Required Controls Fume Hood Use Chemically Resistant PPE Inert Atmosphere Storage Refrigerated/Freezer Storage hazards:H301->controls:title necessitates hazards:H311->controls:title necessitates hazards:H335->controls:title necessitates

Caption: Hazard-Control Relationship Diagram.

Experimental Methodologies for Property Determination

To ensure data trustworthiness, physical properties must be determined using validated, reproducible methods. The following protocols are standard for a liquid compound of this nature.

Protocol 1: Determination of Boiling Point at Reduced Pressure
  • Causality: Vacuum distillation is employed to prevent thermal decomposition that can occur at the high atmospheric boiling point. This method allows for the determination of the boiling point at a specific, controlled pressure.

  • Methodology:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

    • Place a small sample (1-2 mL) of 2-(iodomethyl)oxane and a magnetic stir bar into the distillation flask.

    • Connect the apparatus to a vacuum pump protected by a cold trap. A digital vacuum gauge must be placed in-line between the apparatus and the pump.

    • Slowly evacuate the system to the desired pressure (e.g., 6 Torr).[4]

    • Begin heating the distillation flask using a heating mantle with continuous stirring.

    • Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.

    • Allow the apparatus to cool completely before slowly re-introducing air to the system.

Protocol 2: Measurement of Density
  • Causality: Density is an intrinsic property useful for identity confirmation and for converting between mass and volume. A pycnometer (specific gravity bottle) provides a highly accurate and reproducible measurement.

  • Methodology:

    • Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 mL).

    • Measure the mass of the empty, dry pycnometer on an analytical balance.

    • Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 20°C) in a water bath. Ensure no air bubbles are present.

    • Measure the mass of the water-filled pycnometer. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

    • Thoroughly dry the pycnometer again.

    • Fill the pycnometer with 2-(iodomethyl)oxane, equilibrate to the same temperature, and measure its mass.

    • Calculate the density by dividing the mass of the compound by the calibrated volume of the pycnometer.

Protocol 3: Determination of Refractive Index
  • Causality: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It serves as a quick and non-destructive quality control check.

  • Methodology:

    • Calibrate a digital refractometer using a standard reference material (e.g., distilled water).

    • Ensure the prism of the refractometer is clean and dry.

    • Apply 1-2 drops of 2-(iodomethyl)oxane to the surface of the prism.

    • Close the cover and allow the sample temperature to stabilize to the instrument's set point (typically 20°C or 25°C).

    • Record the refractive index reading. The value should be compared to the literature value of 1.528.[2]

References

2-(iodomethyl)tetrahydropyran stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Optimizing the Stability and Storage of 2-(Iodomethyl)tetrahydropyran for Research and Development

Abstract

This compound is a valuable reagent in organic synthesis, prized for its role as an alkylating agent in the formation of complex molecules, including pharmaceuticals and agrochemicals.[1] However, its utility is intrinsically linked to its chemical stability. The presence of a highly reactive iodomethyl group appended to a stable tetrahydropyran core presents unique challenges for storage and handling.[1][2] This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore the chemical basis of its reactivity, detail the primary degradation pathways, and establish field-proven protocols for optimal storage, handling, and quality assessment to ensure its integrity and performance in sensitive applications.

Introduction to this compound: A Profile

This compound, also known as 2-(iodomethyl)oxane, is a heterocyclic organic compound. It consists of a saturated six-membered tetrahydropyran (THP) ring, which provides a stable scaffold, and a pendant iodomethyl group at the 2-position, which serves as the primary site of chemical reactivity.[1][3] This structural combination makes it a useful building block for introducing the tetrahydropyranyl moiety into larger molecules through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 43216-12-2[4][5]
Molecular Formula C₆H₁₁IO[4]
Molecular Weight 226.06 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 229.1°C at 760 mmHg[6]
Density 1.645 g/cm³[6]

The Chemical Basis of (In)stability: A Tale of Two Moieties

The stability profile of this compound is best understood by examining its two key structural components: the robust tetrahydropyran ring and the highly reactive iodomethyl group.

The Tetrahydropyran Core: An Anchor of Stability

The tetrahydropyran ring is a saturated cyclic ether. Six-membered rings like THP are known to be highly stable, exhibiting minimal ring strain, akin to cyclohexane.[2] The THP moiety itself is so stable against a wide range of non-acidic reagents that it is frequently employed as a protecting group for alcohols in complex multi-step syntheses.[7][8] It is resilient to strongly basic conditions, organometallic reagents (below 0°C), hydrides, and various alkylating and acylating agents.[7][8] This inherent stability means the ring structure is unlikely to be the point of failure under typical storage and reaction conditions.

The Iodomethyl Substituent: The Locus of Reactivity

The primary source of instability in the molecule is the carbon-iodine (C-I) bond. Among the common haloalkanes, the C-I bond is the longest and weakest.[9] This weakness dictates the compound's reactivity and its susceptibility to degradation.

  • Nucleophilic Substitution: The slightly positive (electrophilic) carbon atom bonded to iodine is a prime target for nucleophiles. This facilitates SN2 reactions, where the iodide ion serves as an excellent leaving group.[1][10]

  • Radical Decomposition: The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage when exposed to energy, such as ultraviolet (UV) light or heat. This generates a primary alkyl radical and an iodine radical, initiating decomposition cascades. The formation of molecular iodine (I₂) from these radicals is a common cause of the characteristic yellow or brown discoloration seen in degraded samples.

cluster_molecule This compound cluster_properties Key Chemical Features mol Structure stable_ring Stable THP Ring (Low Strain, Ether Linkage) mol->stable_ring contributes to overall structure labile_bond Labile C-I Bond (Weak, Polarized, Photosensitive) mol->labile_bond is the site of high reactivity

Diagram 1: Key structural features governing the stability of this compound.

Factors Influencing Decomposition and Degradation Pathways

Several environmental factors can accelerate the degradation of this compound. Understanding these is critical to establishing proper storage protocols.

Temperature

Elevated temperatures provide the energy necessary to overcome the activation barrier for decomposition reactions, including C-I bond cleavage. While stable at room temperature for short periods (e.g., during shipping), long-term storage requires refrigeration to minimize thermal degradation.[4] Some suppliers recommend freezer storage at or below -20°C for maximum shelf life.[5]

Light

Exposure to light, particularly in the UV spectrum, is highly detrimental. Photons can induce homolytic cleavage of the C-I bond, initiating radical chain reactions that lead to polymerization, discoloration, and the formation of hydrogen iodide (HI) if a hydrogen source is available.[11] This is the primary reason for the universal recommendation to store the compound protected from light.[4][5]

Atmospheric Exposure
  • Moisture: While primary haloalkanes are not rapidly hydrolyzed, prolonged contact with moisture can lead to slow formation of the corresponding alcohol (2-(hydroxymethyl)tetrahydropyran) and hydrogen iodide. The generated HI is acidic and can potentially catalyze further degradation. The safety data sheet for the related isomer, 4-(iodomethyl)tetrahydropyran, explicitly notes that it is moisture-sensitive.[11]

  • Oxygen: The presence of oxygen is particularly problematic if radical species are formed via light or heat, as it can lead to oxidative degradation pathways. Storing under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and moisture, providing a superior protective environment.[5]

Chemical Incompatibility

The compound should not be stored in proximity to strong bases, amines, or strong oxidizing agents, as these can react vigorously.[11] Bases and amines are nucleophilic and will readily displace the iodide.[11]

cluster_inputs Degradation Triggers cluster_pathways Decomposition Pathways cluster_outputs Degradation Products compound This compound light Light (UV) heat Heat atmosphere Moisture / Oxygen chemicals Incompatible Chemicals (Bases, Nucleophiles) radical Radical Cleavage (C-I) light->radical heat->radical hydrolysis Slow Hydrolysis atmosphere->hydrolysis nucleophilic Nucleophilic Attack (SN2) chemicals->nucleophilic iodine Iodine (I₂) - Discoloration radical->iodine polymer Polymerized Material radical->polymer hi Hydrogen Iodide (HI) radical->hi substitution Substitution Products nucleophilic->substitution hydrolysis->hi start Start: Retrieve from Storage step1 Equilibrate to Room Temp (under inert atmosphere if possible) start->step1 step2 Work in Fume Hood (Minimize light exposure) step1->step2 step3 Use Dry Glassware and Inert Atmosphere (Ar/N₂) step2->step3 step4 Dispense Required Amount (via syringe or cannula) step3->step4 step5 Immediately Reseal Vial (Purge with inert gas) step4->step5 end Return to Proper Storage step5->end

References

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating 2-(Iodomethyl)tetrahydropyran in Modern Synthesis

This compound is a heterocyclic organic compound distinguished by a saturated six-membered oxane ring bearing an iodomethyl substituent at the C2 position.[1] Its significance in the fields of organic synthesis and medicinal chemistry stems from the inherent reactivity of the primary alkyl iodide. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property establishes the molecule as a potent electrophile for introducing the tetrahydropyran-2-ylmethyl moiety, a valuable structural motif in complex molecule synthesis.

Unlike 3,4-dihydropyran, which is used to install the acid-labile tetrahydropyranyl (THP) protecting group on alcohols, this compound serves as an alkylating agent to form stable ether, ester, or carbon-carbon bonds.[1][2][3] The tetrahydropyran (THP) scaffold itself is of great interest in drug discovery, where it can act as a bioisostere for a cyclohexane ring, potentially improving physicochemical properties such as solubility and metabolic stability, while the ring oxygen can serve as a hydrogen bond acceptor. This guide provides a comprehensive framework for the safe handling, strategic application, and disposal of this versatile synthetic building block, grounded in established safety protocols and chemical principles.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the bedrock of its safe utilization. Although toxicological properties have not been exhaustively investigated for this specific isomer, data from supplier Safety Data Sheets (SDS) and related compounds provide a clear directive for cautious handling.[4][5] The primary risks are associated with its corrosive nature and potential for harm upon contact or inhalation.

dot

Caption: Core chemical identity of this compound.

The following table synthesizes hazard information from multiple safety data sheets. It is critical to note that different suppliers may report slightly different classifications, and this summary represents a consolidation of known risks.

Hazard Category Classification & Statements Pictograms Primary Reference(s)
Acute Toxicity Harmful if swallowed or if inhaled. (H302 + H332). Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) has also been reported.Skull and Crossbones, Exclamation Mark[6][7][8]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. (H314). Causes skin irritation (H315).Corrosive[8][9]
Eye Damage/Irritation Causes serious eye damage. (H318). Causes serious eye irritation (H319).Corrosive[5][6]
Respiratory Irritation May cause respiratory irritation. (H335).Exclamation Mark[8]
Flammability Flammable liquid and vapor (Category 3).Flame[4][6]

Section 2: Self-Validating Handling and Storage Protocol

Adherence to a rigorous handling protocol is non-negotiable. The following procedures are designed as a self-validating system, where each step mitigates a specific risk identified in Section 1.

Engineering Controls & Personal Protective Equipment (PPE)

The causality for stringent controls is the compound's volatility and corrosivity. The primary objective is to prevent any physical contact or inhalation.

  • Primary Engineering Control: All manipulations involving this compound must be conducted within a certified chemical fume hood to provide adequate exhaust ventilation.[10] This is the most critical step in preventing respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Given the risk of severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities (>10 mL).[4][10]

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Use chemical-resistant gloves (e.g., nitrile or neoprene, checking manufacturer compatibility charts) and ensure they are inspected before use. Employ proper glove removal technique to avoid skin contact.[4] For transfers or procedures with a higher splash risk, a chemically resistant apron is advisable.

  • Respiratory Protection: If for any reason work cannot be performed in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4] Respirator use requires a formal institutional program, including fit testing and training.

Storage and Stability

Incorrect storage can lead to degradation and potentially hazardous situations.

  • General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[4][10]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or exothermic reactions.[10]

  • Stabilization: The compound may be supplied stabilized with copper chips to inhibit decomposition.[11][7] It should be stored protected from light.[11] The recommended storage temperature is often refrigerated (e.g., 4°C).[11]

Emergency Response Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill Cleanup: Evacuate the area. Wear full PPE as described in section 2.1. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.[4][10] Do not let the product enter drains.[4]

Section 3: Chemical Reactivity and Synthetic Application

The utility of this compound is dictated by the C-I bond, which makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

dot

G cluster_reactants Reactants cluster_reaction SN2 Reaction Nu Nucleophile (Nu-H) e.g., R-OH, R-SH, R2NH Intermediate Deprotonated Nucleophile (Nu-) Nu->Intermediate Deprotonation Base Base e.g., NaH, K2CO3 Base->Intermediate IMTHP This compound Product Alkylated Product IMTHP->Product Intermediate->Product Nucleophilic Attack

Caption: Generalized workflow for the alkylation of a nucleophile.

This reactivity makes it an ideal reagent for constructing ether linkages, which are common in pharmacologically active molecules. The tetrahydropyran ring provides steric bulk and specific conformational constraints that can be crucial for binding to a biological target.

Field-Proven Protocol: Williamson Ether Synthesis with a Phenolic Substrate

This protocol describes a self-validating method for the O-alkylation of a phenol, a common transformation in drug development. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Objective: To synthesize 4-(tetrahydropyran-2-ylmethoxy)acetophenone from 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen). Causality: The inert atmosphere prevents atmospheric moisture from quenching the base and reacting with the electrophile.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive to deprotonate the phenol. It is also excellent for SN2 reactions.

  • Substrate Addition: Add this compound (1.2 eq) dropwise to the stirring suspension at room temperature. Causality: Adding the alkylating agent dropwise helps to control any potential exotherm. A slight excess ensures complete consumption of the limiting phenol.

  • Reaction & Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. Self-Validation: The reaction is complete when the starting phenol spot (visualized by UV light or iodine staining) is no longer visible, and a new, less polar product spot has appeared.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KI).

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality: The desired ether product is organic-soluble and will partition into the ethyl acetate layer, separating it from the aqueous-soluble salts and residual DMF.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine. Causality: The water washes remove residual DMF. The brine wash removes bulk water from the organic layer, initiating the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: This removes all traces of water, which could interfere with characterization or subsequent reactions.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Self-Validation: Fractions are collected and analyzed by TLC to isolate the pure product, which can then be confirmed by NMR and Mass Spectrometry.

Section 4: Waste Management and Disposal

Responsible disposal is a critical component of the chemical lifecycle. All waste generated from the use of this compound must be treated as hazardous.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[4] Keep it in its original or a properly labeled, sealed container.

  • Disposal Route: Dispose of contents and the container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[4][10] Never dispose of this chemical down the drain.

  • Contaminated Materials: Any materials used for cleanup (e.g., vermiculite, paper towels) and empty containers must also be disposed of as hazardous waste.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Iodomethyl)tetrahydropyran for Advanced Research

This guide provides an in-depth analysis of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safe handling protocols. The insights herein are grounded in established chemical principles and authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the bedrock of reproducible science. The title compound is a saturated six-membered heterocycle containing one oxygen atom, known as a tetrahydropyran or oxane ring, substituted at the 2-position with an iodomethyl group.

The systematic IUPAC name for this compound is 2-(iodomethyl)tetrahydro-2H-pyran .[1][2] The "2H" specifies the position of the saturated carbon in the parent pyran ring before hydrogenation. According to the 2013 IUPAC recommendations, the preferred name for the saturated tetrahydropyran ring system is oxane .[3] Therefore, an equally valid and more modern IUPAC name is 2-(iodomethyl)oxane .[4][5]

For clarity and to prevent costly errors in procurement and synthesis, it is crucial to distinguish this compound from its constitutional isomer, 4-(iodomethyl)tetrahydropyran (CAS Number: 101691-94-5).[5][6][7][8] This guide focuses exclusively on the 2-substituted isomer.

Key Identifiers:

  • Primary IUPAC Name: 2-(iodomethyl)tetrahydro-2H-pyran[1][2]

  • Preferred IUPAC Name: 2-(iodomethyl)oxane[4][5]

  • Common Synonyms: this compound[1][9]

  • CAS Number: 43216-12-2[1][2][9]

  • Molecular Formula: C₆H₁₁IO[1][9]

Physicochemical and Spectroscopic Data

Understanding the physical properties of a reagent is fundamental to its application in experimental design, particularly for reaction setup, solvent selection, and purification.

PropertyValueSource(s)
Molecular Weight 226.06 g/mol [4][9]
Appearance Colorless to pale yellow liquid[1]
Density ~1.645 g/cm³ (Predicted)[4]
Boiling Point ~229.1 °C at 760 mmHg (Predicted)[4]
Flash Point ~92.4 °C (Predicted)[4]
Topological Polar Surface Area (TPSA) 9.23 Ų[4][9]
LogP (Partition Coefficient) ~1.99 - 2.1[4][9]
Refractive Index ~1.528 (Predicted)[4]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a two-step sequence starting from the commercially available alcohol, (tetrahydro-2H-pyran-2-yl)methanol. This pathway involves the conversion of the primary alcohol into a superior leaving group, typically a sulfonate ester (tosylate or mesylate), followed by nucleophilic displacement with an iodide salt. This is a variation of the Finkelstein reaction, a cornerstone of halogen exchange chemistry.

The rationale for this two-step approach is rooted in the poor leaving group ability of the hydroxide ion (⁻OH). Converting it to a sulfonate ester dramatically enhances its lability, allowing the facile Sₙ2 displacement by the iodide nucleophile.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Finkelstein Reaction Start (Tetrahydro-2H-pyran-2-yl)methanol Step1_Product (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate) Reagent1 1. p-Toluenesulfonyl chloride (TsCl) 2. Pyridine or Et3N 3. DCM, 0 °C to RT Step2_Product This compound (Final Product) Step1_Product->Step2_Product Reagent2 1. Sodium Iodide (NaI) 2. Acetone 3. Reflux Reagent1->Step1_Product Formation of good leaving group Reagent2->Step2_Product SN2 Displacement

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous, well-documented syntheses of haloalkanes from alcohols.[6]

Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude tosylate intermediate (1.0 eq) in acetone (~0.5 M).

  • Reagent Addition: Add sodium iodide (NaI, 3.0 eq). The large excess of NaI drives the equilibrium towards the product according to Le Châtelier's principle. Acetone is the ideal solvent as sodium tosylate is insoluble and precipitates, further driving the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting tosylate is consumed.[6]

  • Workup: Cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.[6] Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between diethyl ether and water. Separate the layers and wash the organic phase with 10% sodium thiosulfate solution to remove any residual iodine, followed by a final wash with brine.[6][7]

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Reactivity, Applications, and Mechanistic Insights

This compound is a valuable synthetic intermediate primarily due to the high reactivity of its carbon-iodine bond.[1]

  • As an Alkylating Agent: The iodide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic. This facilitates nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., alkoxides, thiolates, carbanions, amines), enabling the introduction of the tetrahydropyranylmethyl (THPM) moiety into target molecules. This reactivity is central to its use in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.[1]

  • Carbon-Carbon Bond Formation: Its reaction with organometallic reagents (e.g., Grignard reagents, organocuprates) or stabilized carbanions provides a reliable method for forming new carbon-carbon bonds.[1]

  • Precursor to Other Functionalities: The iodide can be displaced to form other functional groups or used in coupling reactions.

The tetrahydropyran ring itself is generally stable under a wide range of reaction conditions, making the THPM group a robust structural component in multi-step syntheses.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive haloalkanes.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

  • Hazards:

    • Corrosive/Irritant: Causes skin irritation and serious eye damage.[4][10] Avoid all direct contact.

    • Toxicity: Harmful if swallowed.[11]

    • Inhalation: Do not breathe vapors or mists.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11]

    • Keep away from heat, sparks, and open flames.[11]

    • Store protected from light.[9] Some suppliers recommend storage in a freezer under -20°C or at 4°C.[7][9]

    • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

References

Introduction: The Strategic Importance of 2-(iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(iodomethyl)tetrahydropyran for Advanced Chemical Synthesis

This compound, also known by its IUPAC name 2-(iodomethyl)oxane, is a heterocyclic organic compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1][2] Its structure is characterized by a saturated six-membered tetrahydropyran (THP) ring substituted with a highly reactive iodomethyl group at the 2-position.[1] This unique combination of a stable, often desirable heterocyclic scaffold and a labile C-I bond makes it a valuable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1]

The tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry, frequently found in drug candidates and natural products.[3][4] Its inclusion can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability by acting as a bioisostere for more lipophilic groups like cyclohexane.[4] The iodomethyl group serves as a potent electrophilic handle, with iodide being an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide will provide a comprehensive overview of the fundamental properties, synthesis, reactivity, and strategic applications of this compound, grounded in authoritative references and practical, field-proven insights.

Core Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁IO[1][5][6]
Molecular Weight 226.06 g/mol [5][6]
CAS Number 43216-12-2[1][5][6]
Appearance Colorless to pale yellow liquid[1]
Density 1.645 g/cm³[2]
Boiling Point 229.1 °C at 760 mmHg[2]
SMILES C1CCOC(C1)CI[1][5]
InChI Key CEPXWUHXEXKVLW-UHFFFAOYSA-N[6]

Note: Some commercial sources may report slightly different molecular weights due to isotopic abundance calculations.[1][2]

Synthesis: A Self-Validating Protocol

The most common and efficient laboratory synthesis of this compound involves a two-step sequence starting from the commercially available 2-(hydroxymethyl)tetrahydropyran. The strategy hinges on converting the primary alcohol into a superior leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by iodide in a Finkelstein reaction.

Rationale Behind the Synthetic Strategy
  • Step 1: Sulfonylation. The hydroxyl group (-OH) is a poor leaving group. Converting it to a tosylate (-OTs) or mesylate (-OMs) transforms it into a highly effective leaving group. This is because the negative charge of the departing group is stabilized by resonance over the sulfonyl group's oxygen atoms.

  • Step 2: Finkelstein Reaction. This is a classic Sɴ2 reaction that involves the exchange of one halogen for another. In this case, the tosylate/mesylate is displaced by an iodide ion. The reaction is typically performed in acetone. The rationale for using acetone is based on Le Châtelier's principle; sodium iodide (NaI) is soluble in acetone, while the resulting sodium tosylate (NaOTs) or sodium mesylate (NaOMs) is not. This precipitation of the byproduct drives the equilibrium towards the desired iodinated product.

Detailed Experimental Protocol

Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

  • To a stirred solution of 2-(hydroxymethyl)tetrahydropyran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude tosylate from Step 1 (1.0 eq) in acetone (~0.4 M).

  • Add sodium iodide (NaI, 3.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the tosylate spot.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Finkelstein Reaction A 2-(hydroxymethyl)tetrahydropyran B TsCl, Et3N DCM, 0°C to RT A->B C (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate B->C D NaI, Acetone Reflux C->D E This compound D->E

References

understanding the tetrahydropyran ring system in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tetrahydropyran Ring System in Organic Chemistry and Drug Discovery

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, represents a cornerstone of modern organic and medicinal chemistry.[1] Found within the core structure of pyranose sugars, numerous natural products, and a growing portfolio of FDA-approved pharmaceuticals, its utility is vast and multifaceted.[1][2][3] This guide provides a comprehensive technical overview of the THP ring system for researchers, scientists, and drug development professionals. We will explore its fundamental stereoelectronic properties, detail robust synthetic strategies for its construction, analyze its critical role as a protecting group, and examine its function as a privileged scaffold in drug design, offering field-proven insights into its application.

Core Principles: Structure, Conformation, and Stereoelectronics

A thorough understanding of the THP ring's three-dimensional structure and the electronic effects governing its behavior is paramount to harnessing its full potential in synthesis and molecular design.

Conformational Landscape

Similar to its carbocyclic analog, cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[3] The replacement of a methylene unit with an oxygen atom introduces key geometric changes: the C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is smaller than the C-C-C angle. This puckering influences the spatial arrangement of substituents and their interactions.

The Anomeric Effect: A Guiding Principle

One of the most critical stereoelectronic phenomena governing the chemistry of tetrahydropyrans is the anomeric effect .[4] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position.[4]

The prevailing explanation for this stabilization involves a hyperconjugative interaction. An oxygen lone pair (n) delocalizes into the antibonding orbital (σ) of the axial C-X bond (where X is the electronegative substituent).[5][6] This n→σ interaction is maximized when the orbitals are anti-periplanar, a geometric arrangement only possible when the substituent is axial. This effect has profound implications for the conformational equilibrium of substituted THPs and is a key consideration in carbohydrate chemistry and the design of molecules that mimic sugar scaffolds.[4][5]

Spectroscopic Characterization

The identification and characterization of the THP moiety rely on standard spectroscopic techniques. The following table summarizes key data for the parent tetrahydropyran molecule.

Spectroscopic Data Tetrahydropyran (Oxane)
¹H NMR (CDCl₃, ppm)δ ~3.5-3.8 (m, 4H, -O-CH ₂-), δ ~1.5-1.7 (m, 6H, -C-CH ₂-C-)
¹³C NMR (CDCl₃, ppm)δ ~68.5 (-O-C H₂-), δ ~26.0 (-O-CH₂-C H₂-), δ ~23.5 (-C-C H₂-C-)[7]
IR (cm⁻¹)~1090 (strong, C-O-C stretch)[8]
Physical Properties Boiling Point: 88 °C, Density: 0.880 g/cm³, Molar Mass: 86.13 g·mol⁻¹[1][9]

Note: Chemical shifts for substituted THPs will vary significantly based on the nature and position of the substituents.

Strategic Synthesis of the Tetrahydropyran Core

The construction of the THP ring is a well-explored area of organic synthesis, with several robust and stereoselective methods available. The choice of strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction that forms a THP ring from a homoallylic alcohol and an aldehyde or ketone.[10][11] The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[11] This method is highly valued for its ability to construct highly substituted THP rings with excellent stereocontrol.[12][13]

Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium H⁺ Catalyst Cyclization Intramolecular Nucleophilic Attack Oxocarbenium->Cyclization Product Tetrahydropyran Product Cyclization->Product Nucleophile Trapping

Caption: Prins Cyclization Workflow.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a [4+2] cycloaddition that provides access to dihydropyran rings, which are immediate precursors to THPs via simple hydrogenation.[14] This reaction typically involves an electron-rich diene and an electron-poor dienophile (e.g., a carbonyl compound), a variant known as an inverse-electron-demand hetero-Diels-Alder reaction.[14][15] The development of chiral catalysts has rendered this method highly effective for the enantioselective synthesis of dihydropyrans.[16]

Reactants Conjugated Diene + Carbonyl Dienophile TransitionState [4+2] Pericyclic Transition State Reactants->TransitionState Heat or Lewis Acid Dihydropyran Dihydropyran Adduct TransitionState->Dihydropyran THP Tetrahydropyran Dihydropyran->THP Hydrogenation

Caption: Hetero-Diels-Alder Synthesis Pathway.

Intramolecular Williamson Ether Synthesis

This classic method involves the base-mediated cyclization of a substrate containing both a hydroxyl group and a good leaving group (typically a halide or sulfonate) in an appropriate position, such as a 5-halopentan-1-ol derivative.[17][18] The reaction proceeds via an intramolecular Sₙ2 mechanism, where the deprotonated alcohol (alkoxide) acts as the nucleophile.[19][20] While straightforward, its effectiveness is highest for forming 5- and 6-membered rings.[18][20]

The Tetrahydropyranyl (THP) Acetal in Protecting Group Chemistry

Beyond being a core scaffold, the THP moiety is instrumental in synthetic chemistry as one of the most common protecting groups for alcohols.[21][22]

Rationale for Use

The 2-tetrahydropyranyl (THP) group is used to mask the reactivity of hydroxyl groups. The resulting THP ether is technically an acetal, which confers stability across a wide range of non-acidic conditions, including exposure to organometallics, strong bases, hydrides, and most oxidizing and reducing agents.[23][24] Its low cost, ease of introduction, and generally clean removal make it a workhorse in multistep synthesis.[21]

Mechanism of Protection and Deprotection

The protection and deprotection cycle is a self-validating system based on the inherent reactivity of acetals.

  • Protection: An alcohol reacts with 3,4-dihydro-2H-pyran (DHP) under acid catalysis (e.g., TsOH, PPTS). Protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is highly electrophilic and readily attacked by the alcohol.[23][25]

  • Deprotection: The THP ether is stable to base but is readily cleaved by aqueous acid.[25] The mechanism is the reverse of protection: protonation of the ether oxygen facilitates ring opening to regenerate the oxocarbenium ion, which is then hydrolyzed to release the original alcohol and 5-hydroxypentanal.[1][25]

Alcohol R-OH (Alcohol) THP_Ether R-OTHP (Protected Alcohol) Alcohol->THP_Ether + DHP, H⁺ THP_Ether->Alcohol H₃O⁺ Oxocarbenium Oxocarbenium Ion THP_Ether->Oxocarbenium H⁺ DHP Dihydropyran (DHP) DHP->Oxocarbenium H⁺ Oxocarbenium->THP_Ether + R-OH, -H⁺ Byproduct 5-Hydroxypentanal Oxocarbenium->Byproduct + H₂O

Caption: THP Protection/Deprotection Cycle.

Experimental Protocol: THP Protection of Benzyl Alcohol

This protocol describes a standard, self-validating procedure for the protection of a primary alcohol.

  • Setup: To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq). PPTS is chosen for its mild acidity, which is beneficial for acid-sensitive substrates.[23]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification, but if necessary, it can be purified by flash column chromatography on silica gel. The absence of a broad -OH stretch (~3300 cm⁻¹) in the IR spectrum validates the completion of the reaction.

Experimental Protocol: Acidic Deprotection of Benzyl THP Ether

This protocol describes the removal of the THP protecting group.

  • Setup: Dissolve the THP-protected benzyl alcohol (1.0 eq) in methanol (0.5 M).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Reaction: Stir the solution at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-2 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield pure benzyl alcohol. The reappearance of the broad -OH stretch in the IR spectrum confirms successful deprotection.

The Tetrahydropyran Moiety in Medicinal Chemistry

The THP ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds and its ability to confer favorable pharmaceutical properties.[26]

A Bioisosteric Replacement for Cyclohexane

In medicinal chemistry, the THP ring is often employed as a bioisostere for a cyclohexane ring. This strategic replacement of a -CH₂- group with an oxygen atom can impart several benefits:[26]

  • Reduced Lipophilicity: The oxygen atom lowers the lipophilicity (logP) compared to the all-carbon analog, which can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a cyclohexane ring. This can lead to enhanced binding affinity and selectivity.[26]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic oxidation than a methylene group, potentially increasing the drug's half-life.

  • Conformational Constraint: As a rigid cyclic ether, the THP ring has a lower conformational entropy compared to a more flexible linear ether, which can be advantageous for binding affinity.[26]

Lead Lead Compound (e.g., with Cyclohexyl) Hypothesis Hypothesis: Improve ADME/Potency Lead->Hypothesis Strategy Strategy: Bioisosteric Replacement Hypothesis->Strategy Synthesis Synthesize THP Analog Strategy->Synthesis Testing In Vitro / In Vivo Testing Synthesis->Testing Analysis Analyze Data: Solubility, Potency, PK Testing->Analysis Outcome1 Improved Profile: Advance Candidate Analysis->Outcome1 Success Outcome2 No Improvement: Re-evaluate Hypothesis Analysis->Outcome2 Failure

Caption: Workflow for Bioisosteric Replacement.

Case Studies: FDA-Approved Drugs Featuring the THP Scaffold

The tangible success of incorporating the THP motif is evidenced by numerous drugs on the market.

Drug Name (Brand) Therapeutic Area Role of the Tetrahydropyran Moiety
Gilteritinib (Xospata®)Oncology (Acute Myeloid Leukemia)The amino-THP substituent is a key component that contributes to the drug's potent inhibitory activity against FLT3, AXL, and other kinases.
Topiramate (Topamax®)Anticonvulsant / MigraineThe drug is a sulfamate-substituted monosaccharide, with the THP ring forming the core fructopyranose structure.
Zanamivir (Relenza®)Antiviral (Influenza)As a neuraminidase inhibitor, its structure, which includes a dihydropyran ring (a close relative of THP), mimics the natural substrate, sialic acid.
PF-06409577 Investigational (Diabetes)The THP-containing analog was developed to balance lipophilicity and improve pharmacokinetic properties over earlier candidates.

Conclusion

The tetrahydropyran ring system is a uniquely versatile and powerful structural unit in organic chemistry. Its well-defined conformational preferences, governed by predictable stereoelectronic effects, make it an ideal building block. A wealth of synthetic methodologies allows for its strategic incorporation into complex molecules. In applied science, its dual role as a robust protecting group and as a privileged, property-enhancing scaffold in medicinal chemistry solidifies its importance. For drug development professionals and synthetic chemists, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of the tetrahydropyran ring in the creation of novel chemical entities.

References

Methodological & Application

The Tetrahydropyranylmethyl (THPM) Group: A Detailed Guide to a Niche Protecting Group Strategy Utilizing 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. While the tetrahydropyranyl (THP) group, installed via dihydropyran (DHP), is a ubiquitous choice for the protection of hydroxyl functionalities, this guide explores a less conventional but potentially valuable alternative: the tetrahydropyranylmethyl (THPM) protecting group, introduced using 2-(iodomethyl)tetrahydropyran. This document provides an in-depth analysis of the synthesis, application, and cleavage of THPM ethers, offering researchers and drug development professionals a comprehensive resource for employing this unique protecting group strategy.

Introduction: Beyond the Conventional THP Group

The protection of alcohols is a frequent necessity in multistep organic synthesis to prevent their unwanted reaction under various conditions.[1] The ideal protecting group should be easy to introduce and remove, and stable to a wide range of reaction conditions. The THP group is a widely used protecting group for alcohols due to its low cost, ease of introduction, and general stability to most non-acidic reagents.[2] However, the introduction of the THP group creates a new stereocenter, which can lead to diastereomeric mixtures and complicate purification and characterization.

The tetrahydropyranylmethyl (THPM) group, introduced via this compound, offers an alternative strategy that avoids the creation of a new stereocenter at the protected oxygen atom. The THPM group is an ether-based protecting group, and its stability and cleavage characteristics differ from the acetal-based THP group. This guide will delve into the nuances of using this compound as a reagent for alcohol protection.

The Reagent: this compound

This compound is a key reagent for the introduction of the THPM protecting group. Its structure features a tetrahydropyran ring with a reactive iodomethyl substituent at the 2-position. The presence of the iodine atom makes the methylene carbon highly susceptible to nucleophilic attack, facilitating the formation of an ether linkage with an alcohol.[3]

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory from its corresponding alcohol, tetrahydropyran-2-methanol. This transformation is typically achieved via a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with iodide. A more direct conversion of the alcohol to the iodide can also be achieved using various iodinating agents.

Protocol 1: Synthesis of this compound from Tetrahydropyran-2-methanol

This protocol describes a representative procedure for the synthesis of this compound from the corresponding alcohol.

Materials:

  • Tetrahydropyran-2-methanol

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tetrahydropyran-2-methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Slowly add a solution of iodine (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protection of Alcohols as THPM Ethers

The protection of an alcohol as a THPM ether is achieved through a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile and displaces the iodide from this compound.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic methylene carbon of this compound, leading to the formation of the THPM ether and iodide as a byproduct.

G cluster_0 Protection of Alcohol with this compound ROH R-OH RO_minus R-O⁻ ROH->RO_minus Deprotonation Base Base Base->RO_minus RO_CH2_THP R-O-CH₂-THP RO_minus->RO_CH2_THP SN2 Attack I_CH2_THP I-CH₂-THP I_CH2_THP->RO_CH2_THP I_minus I⁻ I_CH2_THP->I_minus Leaving Group

Caption: Williamson Ether Synthesis of THPM Ethers.

Recommended Protocol

The choice of base and solvent is crucial for the success of the protection reaction and depends on the acidity of the alcohol being protected. For simple primary and secondary alcohols, a moderately strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is generally effective.

Protocol 2: General Procedure for the Protection of a Primary Alcohol as a THPM Ether

Materials:

  • Primary alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired THPM ether.

Substrate TypeBaseSolventTemperatureTypical Reaction Time
Primary AlcoholNaHTHF or DMF0 °C to rt12-16 h
Secondary AlcoholNaHTHF or DMF0 °C to rt16-24 h
PhenolK₂CO₃Acetone or DMFrt to 50 °C8-12 h

Table 1: Representative Conditions for THPM Ether Formation.

Stability of THPM Ethers

The stability of the THPM protecting group is a key consideration for its application in multi-step synthesis. As a simple ether, the THPM group is expected to be stable to a wide range of non-acidic conditions.

  • Stable to:

    • Strongly basic conditions (e.g., NaOH, LDA, n-BuLi)

    • Nucleophilic reagents (e.g., Grignard reagents, organolithiums)

    • Reducing agents (e.g., LiAlH₄, NaBH₄)

    • Oxidizing agents that do not cleave ethers (e.g., PCC, Swern oxidation)

  • Labile to:

    • Strong acidic conditions (e.g., HBr, HI, strong Lewis acids)

This stability profile makes the THPM group a potentially useful alternative to other ether-based protecting groups like the benzyl (Bn) group, especially when hydrogenolysis conditions for Bn deprotection are not compatible with other functional groups in the molecule.

Deprotection of THPM Ethers

The cleavage of the THPM ether to regenerate the parent alcohol is a critical step. As with other simple alkyl ethers, the cleavage of the C-O bond in a THPM ether typically requires harsh conditions, such as treatment with strong acids or Lewis acids.[3][4]

Acid-Catalyzed Cleavage

Strong protic acids like HBr and HI can cleave ethers. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. This method is often harsh and may not be suitable for sensitive substrates.

Lewis Acid-Mediated Cleavage

Lewis acids are often more effective and can offer milder conditions for ether cleavage. Reagents like boron tribromide (BBr₃), boron trichloride (BCl₃), and trimethylsilyl iodide (TMSI) are known to cleave ethers. The choice of Lewis acid and reaction conditions can sometimes allow for selective cleavage of different types of ethers.

G cluster_1 Deprotection of THPM Ether RO_CH2_THP R-O-CH₂-THP Complex [R-O(BBr₃)-CH₂-THP] RO_CH2_THP->Complex Lewis_Acid Lewis Acid (e.g., BBr₃) Lewis_Acid->Complex Coordination ROH R-OH Complex->ROH Cleavage Br_CH2_THP Br-CH₂-THP Complex->Br_CH2_THP

Caption: Lewis Acid-Mediated Cleavage of a THPM Ether.

Protocol 3: Representative Procedure for the Deprotection of a THPM Ether using Boron Tribromide

Materials:

  • THPM-protected alcohol

  • Boron tribromide (BBr₃) solution in DCM

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the THPM-protected alcohol (1.0 eq) in anhydrous DCM at -78 °C, add a solution of boron tribromide (1.2 eq) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood.

Comparison with the THP Protecting Group

FeatureTHP GroupTHPM Group
Reagent Dihydropyran (DHP)This compound
Introduction Acid-catalyzed addition to an alkeneWilliamson ether synthesis (base-mediated SN2)
Stereochemistry Creates a new stereocenter (diastereomers)No new stereocenter at the protected oxygen
Linkage AcetalEther
Stability Labile to acid, stable to baseStable to base, requires strong acid/Lewis acid for cleavage
Cleavage Mild acidic hydrolysisHarsher conditions (strong acid or Lewis acid)

Table 2: Comparison of THP and THPM Protecting Groups.

Conclusion

The use of this compound to introduce the tetrahydropyranylmethyl (THPM) protecting group represents a niche but potentially valuable strategy in organic synthesis. The primary advantage of the THPM group over the more common THP group is the avoidance of diastereomer formation upon protection of chiral alcohols. While the introduction of the THPM group is straightforward via a Williamson ether synthesis, its cleavage requires harsher conditions, which may limit its applicability in the presence of other sensitive functional groups. Nevertheless, for substrates where the formation of diastereomers is problematic and harsh deprotection conditions are tolerable, the THPM group serves as a useful tool in the synthetic chemist's arsenal. Further research into milder and more selective methods for the cleavage of THPM ethers would undoubtedly enhance the utility of this protecting group.

References

Application Note & Protocols: Strategic Use of 2-(Iodomethyl)tetrahydropyran in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Tetrahydropyran (THP) Moiety

In the landscape of modern organic synthesis and medicinal chemistry, 2-(iodomethyl)tetrahydropyran has emerged as a highly versatile and valuable building block. Its structure uniquely combines two key features: a primary alkyl iodide, which is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions, and a tetrahydropyran (THP) ring.[1] The THP moiety is of particular interest in drug development, where it often serves as a bioisostere for cyclohexane or morpholine groups.[2] By replacing a lipophilic carbocycle with the more polar THP ring, researchers can fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability, and introduce a potential hydrogen bond acceptor via the ring oxygen to enhance target binding.[3] This strategic combination makes this compound an ideal reagent for introducing the THP motif into a wide array of molecular scaffolds.

This guide provides a detailed examination of the mechanistic principles governing its reactivity and offers robust, field-proven protocols for its application in key synthetic transformations.

Mechanistic Considerations: The Dominance of the SN2 Pathway

The reactivity of this compound is overwhelmingly governed by the SN2 mechanism. Several structural factors contribute to this high degree of predictability:

  • Substrate Structure: The electrophilic carbon is primary (1°). This structure experiences minimal steric hindrance, allowing for facile backside attack by a nucleophile.[4] Conversely, the formation of a primary carbocation required for an SN1 pathway is highly energetically unfavorable.

  • Leaving Group: The iodide ion (I⁻) is an exceptional leaving group. Its large atomic radius allows for the distribution of the negative charge, making it very stable upon dissociation. This stability significantly lowers the activation energy of the transition state.[5]

  • Concerted Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the carbon-iodine bond is simultaneously broken. This process occurs through a trigonal bipyramidal transition state and results in the inversion of stereochemistry if the carbon were a chiral center.[4][6]

Figure 1: General SN2 mechanism for this compound.

Application Protocols: Synthesis of Key Functional Groups

The following protocols are designed to be robust and adaptable. They highlight the reaction of this compound with common classes of nucleophiles.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether by reacting an alcohol with this compound. The key is the initial deprotonation of the alcohol to form a potent alkoxide nucleophile.

A. Materials

  • This compound (1.0 eq)

  • Alcohol of choice (e.g., phenol, benzyl alcohol) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

B. Step-by-Step Methodology

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the highly nucleophilic alkoxide.[7] The evolution of H₂ gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Validation Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with Et₂O and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: N-Alkylation for Amine Synthesis

This protocol details the direct alkylation of a primary or secondary amine. A mild, non-nucleophilic base is used to neutralize the HI generated in situ.

A. Materials

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or DMF

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

B. Step-by-Step Methodology

  • Setup: To a round-bottom flask, add the amine (1.2 eq), the base (K₂CO₃ or DIPEA, 2.0 eq), and the solvent (CH₃CN or DMF).

  • Electrophile Addition: Add this compound (1.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 50-80 °C and stir for 6-24 hours. Causality Note: Amines are sufficiently nucleophilic to react directly, but the reaction produces HI, which would protonate the starting amine, rendering it non-nucleophilic.[8] The added base prevents this by neutralizing the acid as it forms.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off any solids (if K₂CO₃ was used) and concentrate the filtrate. If DMF was the solvent, dilute the reaction mixture with EtOAc and wash extensively with water to remove the DMF, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting amine derivative by flash column chromatography.

Protocol 3: S-Alkylation for Thioether (Sulfide) Synthesis

This protocol leverages the high nucleophilicity of thiolates to efficiently form thioethers.

A. Materials

  • This compound (1.0 eq)

  • Thiol of choice (1.1 eq)

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH) (1.2 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

B. Step-by-Step Methodology

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 eq) in MeOH (if using NaOH) or THF (if using NaH). Cool the solution to 0 °C.

  • Base Addition: Add the base (1.2 eq) and stir for 20-30 minutes at 0 °C. Causality Note: Thiols are more acidic than alcohols, but deprotonation is still required to form the thiolate, which is an exceptionally potent nucleophile for SN2 reactions and has a low propensity to induce elimination side reactions.[9][10][11]

  • Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Thiolate reactions are often very rapid.

  • Monitoring: Check for completion by TLC.

  • Work-up: Concentrate the reaction mixture to remove the bulk of the solvent. Partition the residue between DCM and water. Separate the layers and wash the organic phase with water and brine.

  • Drying and Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude thioether can be purified by flash column chromatography.

Data Summary: Comparative Reaction Conditions

Nucleophile ClassTypical NucleophileBaseSolventTemp (°C)Typical Time (h)
Oxygen Phenol, Benzyl AlcoholNaHDMF, THF0 to RT4-16
Nitrogen Piperidine, AnilineK₂CO₃, DIPEACH₃CN, DMFRT to 806-24
Sulfur Thiophenol, ButanethiolNaOH, NaHMeOH, THF0 to RT2-8
Azide Sodium Azide (NaN₃)NoneDMF, DMSORT to 604-12

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for performing and analyzing these nucleophilic substitution reactions.

Experimental_Workflow A 1. Reagent Prep (Inert atmosphere, dry solvents) B 2. Base Addition (If required, e.g., NaH) A->B Cool to 0 °C C 3. Electrophile Addition (2-(iodomethyl)THP) B->C Stir 30 min D 4. Reaction (Stirring at Temp) C->D Warm to RT E 5. Monitoring (TLC / LC-MS) D->E Sample periodically E->D Reaction not complete F 6. Quench & Work-up (Phase separation, washing) E->F Reaction complete G 7. Drying & Concentration (MgSO₄, Rotovap) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Figure 2: A generalized workflow for synthesis and product isolation.

Conclusion

This compound is a robust and reliable electrophile for forging new carbon-heteroatom bonds. Its predictable reactivity via the SN2 pathway allows for the clean and efficient incorporation of the pharmaceutically relevant tetrahydropyran scaffold into diverse molecules. The protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in their synthetic endeavors, from fundamental research to complex drug discovery programs.

References

Application Notes and Protocols: A Comprehensive Guide to Alcohol Protection Using Tetrahydropyranyl (THP) Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Hydroxyl Protection

In the complex landscape of multi-step organic synthesis, particularly within drug discovery and development, the hydroxyl group presents a recurring strategic challenge. Its inherent nucleophilicity and moderate acidity necessitate its temporary masking to prevent undesirable side reactions. The tetrahydropyranyl (THP) ether stands as a venerable and highly effective protecting group for alcohols.[1][2] Formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the resulting THP ether linkage transforms the reactive alcohol into a stable acetal, robust against a wide array of non-acidic reagents.[1][3]

This guide provides an in-depth exploration of the principles and protocols governing the use of THP derivatives for alcohol protection, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental procedures, and offer insights into troubleshooting and optimization.

A key advantage of the THP group is its stability in the presence of strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[3][4] However, a critical consideration is the introduction of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, which can result in a mixture of diastereomers, potentially complicating purification and spectroscopic analysis.[1][4]

The Chemistry of THP Ether Formation and Cleavage: A Mechanistic Perspective

The formation and cleavage of THP ethers are both acid-catalyzed processes, proceeding through a resonance-stabilized oxocarbenium ion intermediate. Understanding this mechanism is crucial for selecting appropriate reaction conditions and troubleshooting.

Protection Mechanism: Acid-Catalyzed Addition

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The process is initiated by the protonation of the electron-rich double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the intermediate. Subsequent deprotonation of the resulting oxonium ion by a weak base (such as the conjugate base of the acid catalyst or another alcohol molecule) yields the neutral THP ether and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.[1][3][5]

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ ROH Alcohol (R-OH) ROH->Oxocarbenium Nucleophilic Attack H_plus H⁺ (Catalyst) THP_ether THP Ether (R-OTHP) Oxocarbenium->THP_ether + R-OH - H⁺ H_plus_regen H⁺ (Regenerated) THP_ether->H_plus_regen

Caption: Mechanism of THP ether formation.

Deprotection Mechanism: Acid-Catalyzed Hydrolysis

The deprotection of THP ethers is essentially the reverse of the protection reaction and is achieved through acid-catalyzed hydrolysis.[6] The process begins with the protonation of the ether oxygen atom of the THP group. This is followed by the cleavage of the C-O bond, which releases the alcohol and forms the same resonance-stabilized oxocarbenium ion intermediate. This intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately form 5-hydroxypentanal.[7][8]

THP_Deprotection_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products THP_ether THP Ether (R-OTHP) Protonated_ether Protonated Ether THP_ether->Protonated_ether + H⁺ H_plus H⁺ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_ether->Oxocarbenium - R-OH Byproduct 5-Hydroxypentanal Oxocarbenium->Byproduct + H₂O - H⁺ ROH Alcohol (R-OH)

Caption: Mechanism of THP ether deprotection.

Experimental Protocols

The following protocols are provided as representative examples. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

General Protocol for THP Protection of a Primary Alcohol

This protocol describes a standard procedure for the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that is often preferred to minimize side reactions.[1]

Materials:

  • Primary Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[9]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[9]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.[9]

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Deprotection of a THP Ether

This protocol outlines a mild deprotection of a THP ether using a catalytic amount of a strong acid in an alcohol solvent.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount, e.g., 0.05 equiv) or another suitable acid.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.

  • Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the bulk of the methanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the deprotected alcohol, which can be further purified if necessary.

Catalyst and Condition Selection

The choice of acid catalyst is critical and depends on the substrate's sensitivity. A variety of catalysts can be employed for both protection and deprotection.

CatalystTypical Conditions (Protection)Typical Conditions (Deprotection)Notes
p-Toluenesulfonic acid (TsOH) Catalytic amount in DCM at room temperature.[10]Catalytic amount in MeOH or EtOH at room temperature.A strong, inexpensive acid. Can sometimes lead to side reactions with sensitive substrates.
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in DCM at 0 °C to room temperature.[1][11]Catalytic amount in EtOH, often with heating.[1]A milder, less acidic catalyst, ideal for acid-sensitive molecules.[1]
Trifluoroacetic acid (TFA) Catalytic amount in DCM at room temperature.[12]Catalytic amount in MeOH at room temperature.[12]A strong acid, useful for less reactive alcohols.
Amberlyst H-15 Heterogeneous catalyst, used in DCM or neat.[13]Heterogeneous catalyst, used in MeOH.A solid-supported acid that can be easily filtered off, simplifying workup.
Bismuth(III) triflate Catalytic amount under solvent-free conditions.[4]Catalytic amount in a suitable solvent.[4]A mild Lewis acid catalyst that is insensitive to small amounts of moisture.[4]
Zirconium(IV) chloride Catalytic amount in DCM.[14]Catalytic amount in MeOH.[14]An efficient Lewis acid for both protection and deprotection under mild conditions.[14]
Iodine Not typically used for protection.Catalytic amount in MeOH at room temperature.[15]A mild and selective reagent for deprotection.[15]
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) Not used for protection.Catalytic amount in wet acetonitrile.[16]A mild catalyst for deprotection, particularly useful when other acid-labile groups are present.[16]

Troubleshooting and Key Considerations

Caption: Troubleshooting workflow for THP protection and deprotection.

  • Diastereomer Formation: As mentioned, the reaction of DHP with a chiral alcohol creates a new stereocenter, leading to a mixture of diastereomers.[1][4] This can be observed as a doubling of signals in NMR spectra and may require careful chromatographic separation if the diastereomers are separable.

  • Silica Gel-Induced Cleavage: Silica gel is weakly acidic and can cause the cleavage of THP ethers during column chromatography.[9] To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, or a small amount of triethylamine (~1%) can be added to the eluent.

  • Orthogonal Protection Strategies: The acid lability of the THP group makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups. This allows for selective deprotection in the presence of other protecting groups, a crucial aspect of complex molecule synthesis.

Safety Precautions

3,4-Dihydro-2H-pyran (DHP) is a highly flammable liquid and vapor.[17] It is also a skin and eye irritant.[17]

  • Handling: Always handle DHP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

  • Storage: Store DHP in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[20][21]

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[17] Seek medical attention if irritation persists.

Conclusion

The tetrahydropyranyl ether remains a highly valuable and versatile protecting group for alcohols in modern organic synthesis. Its ease of formation, general stability, and straightforward removal under mild acidic conditions ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanisms and having access to robust protocols, researchers can effectively leverage the THP group to streamline their synthetic strategies and achieve their target molecules with greater efficiency and success.

References

Application Note: Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans via Iodocyclization of Acyclic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a recurring structural motif in a vast array of biologically active natural products, including marine toxins, polyether antibiotics, and potent anticancer agents.[1][2][3] The specific arrangement of substituents on the THP ring, particularly at the C2 and C6 positions, is often crucial for biological activity, making stereocontrolled synthesis a paramount challenge for organic chemists.[4][5][6][7]

Among the myriad of synthetic strategies, electrophilic iodocyclization has emerged as a powerful and reliable method for constructing the THP skeleton.[8][9] This approach utilizes readily available acyclic precursors—typically homoallylic alcohols—and proceeds under mild conditions to generate 2,6-disubstituted-4-iodomethyltetrahydropyrans. The resulting iodomethyl group serves as a versatile synthetic handle for further molecular elaboration, making this strategy highly attractive for applications in drug discovery and total synthesis.

This guide provides a detailed exploration of this synthetic strategy, grounded in mechanistic principles. It offers field-proven protocols and explains the critical parameters that govern the high levels of diastereoselectivity often achieved, empowering researchers to apply this methodology to complex synthetic challenges.

Mechanistic Underpinnings of Diastereoselective Iodocyclization

The success of the iodocyclization strategy hinges on a deep understanding of its underlying mechanism, which allows for the rational design of precursors to achieve a desired stereochemical outcome. The reaction is a classic example of electrophilic addition and intramolecular nucleophilic attack.

Causality of the Reaction Pathway:

  • Activation of the Alkene: The reaction is initiated by the activation of the alkene in the homoallylic alcohol precursor by an electrophilic iodine source (e.g., I₂, N-iodosuccinimide). This forms a cyclic iodonium ion intermediate.

  • Intramolecular Ring Closure: The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion. This ring-closing step is highly regioselective. According to Baldwin's rules, the 6-endo-trig cyclization to form the six-membered THP ring is favored over the 5-exo-trig pathway that would lead to a five-membered tetrahydrofuran.[8]

  • Stereochemical Control: The diastereoselectivity of the reaction is established during the intramolecular attack. The reaction typically proceeds through a low-energy, chair-like transition state. To minimize steric hindrance, the bulky substituents on the developing THP ring preferentially occupy pseudo-equatorial positions.[10][11][12][13] This conformational preference is the primary factor dictating the relative stereochemistry of the C2 and C6 substituents.

The general mechanism and the key transition state are illustrated below.

Iodocyclization_Mechanism cluster_reactant Homoallylic Alcohol Precursor cluster_iodonium Iodonium Ion Intermediate cluster_ts Chair-like Transition State (6-endo-trig) cluster_product 2,6-Disubstituted THP R1 C1 R1->C1 C2 C1->C2 R2 C1->R2 C3 C2->C3 C4 C3->C4 I_plus I⁺ C3->I_plus + I₂ OH HO C4->OH C2_i C2_i->I_plus C3_i C2_i->C3_i C3_i->I_plus C4_i C3_i->C4_i R1_i C1_i R1_i->C1_i C1_i->C2_i R2_i C1_i->R2_i OH_i HO C4_i->OH_i TS [TS]‡ OH_i->TS Intramolecular Attack O_p O TS->O_p TS_desc R¹ and R² equatorial minimizes A(1,3) strain C1_p O_p->C1_p C2_p C1_p->C2_p R1_p C1_p->R1_p C3_p C2_p->C3_p CH2_p H₂C C2_p->CH2_p C4_p C3_p->C4_p C5_p C4_p->C5_p C5_p->O_p R2_p C5_p->R2_p I_p I CH2_p->I_p

Caption: General mechanism of iodocyclization to form a 2,6-disubstituted THP.

Synthetic Workflow: From Precursor to Product

The overall strategy is straightforward and convergent, beginning with the synthesis of a suitable homoallylic alcohol. The stereocenters present in this acyclic precursor directly translate into the stereochemistry of the final cyclic product, making their initial preparation a critical aspect of the workflow.

Workflow start Aldehyde/Ketone + Allylic Nucleophile precursor Acyclic Homoallylic Alcohol Precursor start->precursor Stereocontrolled Addition cyclization Iodocyclization (e.g., I₂, NaHCO₃) precursor->cyclization Electrophilic Activation product 2,6-Disubstituted-4-iodomethyl-THP cyclization->product Intramolecular Nucleophilic Attack functionalization Downstream Functionalization (e.g., Cross-Coupling, Substitution) product->functionalization Synthetic Elaboration

Caption: Overall synthetic workflow for THP synthesis via iodocyclization.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of diastereomerically pure 2,6-disubstituted tetrahydropyrans. The choice of substrate and reaction conditions dictates the stereochemical outcome.

Protocol 1: Synthesis of cis-2,6-Disubstituted-4-iodomethyltetrahydropyran

This protocol is adapted from methodologies that favor the formation of the thermodynamically more stable cis-di-equatorial product through a chair-like transition state.

Materials & Reagents:

  • (4E)-1-Phenylhex-4-en-1-ol (1.0 equiv)

  • Iodine (I₂) (2.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Acetonitrile (MeCN), anhydrous (0.05 M)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol precursor (e.g., 200 mg, 1.13 mmol).

  • Solvent and Base: Add anhydrous acetonitrile (22 mL) and sodium bicarbonate (285 mg, 3.39 mmol). Cool the resulting suspension to 0 °C in an ice bath. Causality Note: NaHCO₃ is a mild base crucial for neutralizing the hydroiodic acid (HI) byproduct, preventing acid-catalyzed side reactions and decomposition.[9][14]

  • Iodine Addition: In a separate flask, dissolve iodine (717 mg, 2.82 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirring reaction mixture over 15 minutes. The reaction will turn a dark brown/purple color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color of excess iodine disappears and the solution becomes pale yellow or colorless.

  • Workup: Transfer the mixture to a separatory funnel. Add water (20 mL) and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cis-2-phenyl-6-methyl-4-(iodomethyl)tetrahydropyran.

Protocol 2: Tandem Cross-Metathesis/Iodocyclization for trans-2,6-Disubstituted THP

This advanced protocol demonstrates how precursor geometry can be controlled to favor the trans product. It combines two powerful reactions in a tandem sequence.[15]

Part A: Cross-Metathesis to Form Homoallylic Alcohol Precursor

  • Reactants: δ,ε-Unsaturated alcohol (1.0 equiv), alkene partner (e.g., 1-pentene, 1.5 equiv), Grubbs' 2nd Generation Catalyst (2 mol%).

  • Procedure: Dissolve the alcohol and alkene partner in anhydrous DCM. Degas the solution. Add the catalyst and stir at 40 °C under an inert atmosphere until the starting alcohol is consumed (monitor by TLC/GC-MS). Purify by column chromatography to yield the desired (E)-homoallylic alcohol. Causality Note: The cross-metathesis reaction stereoselectively forms the (E)-alkene, which is crucial for directing the subsequent cyclization towards the trans-THP product.

Part B: Iodocyclization to Form trans-THP

  • Procedure: Using the (E)-homoallylic alcohol synthesized in Part A, follow the exact procedure outlined in Protocol 1 . The stereochemistry of the precursor alkene will direct the cyclization through a transition state that places the C6 substituent in a pseudo-axial position, leading to the trans-2,6-disubstituted product.[15]

Data Summary: Influence of Reaction Parameters

The diastereoselectivity of iodocyclization is highly dependent on substrate structure and reaction conditions. The table below summarizes representative data from the literature, highlighting these dependencies.

Substrate (Homoallylic Alcohol)Iodine SourceAdditive/BaseSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
(Z)-Hex-4-en-1-olI₂NaHCO₃CH₃CN85>95:5[8]
(E)-Hex-4-en-1-olI₂NaHCO₃CH₃CN8210:90[8]
1-Phenyl-(4E)-hex-4-en-1-olNISNoneCH₂Cl₂7815:85[10]
1-Phenyl-(4Z)-hex-4-en-1-olNISNoneCH₂Cl₂81>95:5[10]
(4E)-Hept-4-en-2-olI₂PyridineCHCl₃7520:80[8]

NIS: N-Iodosuccinimide

Analysis: The data clearly demonstrates that the geometry of the double bond in the acyclic precursor is a primary determinant of the final product's stereochemistry. Z-alkenes consistently lead to cis-THPs, while E-alkenes predominantly yield trans-THPs. This provides a predictable and powerful tool for stereocontrolled synthesis.

Synthetic Utility: The Iodomethyl Group as a Linchpin

The iodomethyl group installed during the cyclization is not merely a byproduct; it is a key functional handle for downstream transformations. Its presence allows for the direct and efficient introduction of further molecular complexity, which is invaluable in the synthesis of natural product analogues and in structure-activity relationship (SAR) studies for drug development.

Functionalization start_product Iodomethyl-THP (Product from Protocol) suzuki Suzuki Coupling (Aryl, Vinyl) start_product->suzuki Pd(0), Base R-B(OH)₂ sonogashira Sonogashira Coupling (Alkynyl) start_product->sonogashira Pd(0), Cu(I), Base R-C≡CH heck Heck Coupling (Alkenyl) start_product->heck Pd(0), Base Alkene substitution Nucleophilic Substitution (e.g., -N₃, -CN, -OR, -SR) start_product->substitution Nu⁻ reduction Reductive Deiodination (Methyl Group) start_product->reduction e.g., Bu₃SnH, AIBN

Caption: Versatility of the iodomethyl group for further synthetic elaboration.[16]

Conclusion

The synthesis of 2,6-disubstituted tetrahydropyrans using iodomethyl precursors via electrophilic cyclization is a robust, stereocontrollable, and highly valuable strategy in modern organic synthesis. By carefully designing the acyclic homoallylic alcohol precursor, chemists can exert precise control over the stereochemical outcome of the THP ring. The mild reaction conditions and the synthetic versatility of the resulting iodomethyl functionality make this method a go-to approach for accessing complex molecular architectures for pharmaceutical and materials science research.

References

Application Notes & Protocols: The Strategic Application of 2-(Iodomethyl)tetrahydropyran in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Introduction: Beyond a Protecting Group Precursor

2-(Iodomethyl)tetrahydropyran is a versatile, reactive intermediate whose utility in complex molecule synthesis extends far beyond the conceptual introduction of a tetrahydropyranyl (THP) protecting group. The inherent reactivity of the C-I bond, positioned on a flexible six-membered ring, makes this reagent a powerful tool for the stereoselective construction of the tetrahydropyran motif itself, a scaffold prevalent in a vast array of biologically active natural products.[1][2] This document serves as a technical guide to the strategic application of this compound and its in-situ generated analogues in the total synthesis of natural products, with a particular focus on its role as a key electrophile in intramolecular cyclization reactions.

The tetrahydropyran ring is a privileged structure in natural products, often forming the core of molecules with significant therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial agents.[3] Consequently, the development of efficient and stereocontrolled methods for its synthesis is of paramount importance.[4] While various strategies such as Prins cyclizations, hetero-Diels-Alder reactions, and oxa-Michael additions are employed, the use of this compound as a reactive handle for intramolecular alkylation offers a direct and often highly stereoselective route to substituted THP rings.[5][6]

This application note will delve into the mechanistic underpinnings of this strategy, provide detailed protocols for its implementation, and showcase its utility through the lens of the total synthesis of the diarylheptanoid natural product, (-)-centrolobine.[7]

Core Application: Intramolecular Alkylation for Tetrahydropyran Ring Formation

The primary application of this compound in natural product synthesis is as a key building block for the construction of the THP ring itself. The iodomethyl group serves as a potent electrophile, susceptible to displacement by a suitably positioned internal nucleophile. This intramolecular SN2 reaction is a powerful method for forging the C-O bond that closes the tetrahydropyran ring.

The stereochemical outcome of this cyclization is often dictated by the conformational preferences of the acyclic precursor, leading to a high degree of diastereoselectivity. This is particularly valuable in the synthesis of 2,6-disubstituted tetrahydropyrans, where achieving the desired cis or trans relationship is crucial for biological activity.

Mechanistic Rationale: A Conformationally Controlled Cyclization

The stereoselectivity of the intramolecular alkylation is rooted in the principles of conformational analysis. The acyclic precursor, containing both the nucleophile and the iodomethyl-bearing stereocenter, will adopt a low-energy chair-like transition state to minimize steric interactions. The substituents will preferentially occupy equatorial positions, thus directing the trajectory of the nucleophilic attack and defining the stereochemistry of the newly formed C-O bond and the resulting substituents on the THP ring.

G cluster_0 Acyclic Precursor cluster_1 Transition State cluster_2 Product precursor Acyclic precursor with a nucleophile (Nu) and an iodomethyl group adopts a chair-like conformation. transition_state Intramolecular SN2 attack occurs through a low-energy chair-like transition state, minimizing steric hindrance. precursor->transition_state Conformational Folding product Formation of the tetrahydropyran ring with a defined stereochemistry. transition_state->product Intramolecular Alkylation

Caption: Conformational control in THP ring formation.

Case Study: Total Synthesis of (-)-Centrolobine

(-)-Centrolobine is a diarylheptanoid natural product that exhibits promising anti-leishmanial activity.[7] Its structure features a 2,6-cis-disubstituted tetrahydropyran ring, making it an excellent target to demonstrate the utility of the intramolecular alkylation strategy. Several total syntheses of (-)-centrolobine have been reported, employing various methods to construct the central THP ring.[8][9][10] One elegant approach involves an intramolecular amide enolate alkylation, where a this compound-like intermediate is generated in situ.[5]

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-centrolobine reveals that the key tetrahydropyran ring can be formed from an acyclic precursor via an intramolecular C-O bond formation. This disconnection highlights the importance of a reactive electrophilic handle, such as an iodomethyl group, at the C6 position and a nucleophile at the C2 position.

G centrolobine (-)-Centrolobine acyclic_precursor Acyclic Precursor centrolobine->acyclic_precursor Intramolecular Alkylation (C-O bond formation) fragments Simpler Starting Materials acyclic_precursor->fragments Fragment Coupling

Caption: Retrosynthetic analysis of (-)-centrolobine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2,6-disubstituted tetrahydropyrans and are representative of the steps that would be involved in a total synthesis employing an in-situ generated this compound intermediate.

Protocol 1: Synthesis of the Acyclic Precursor

This protocol describes the synthesis of a key acyclic intermediate poised for intramolecular cyclization.

Step Procedure Reagents & Conditions Purpose
1Alcohol Protection 1. Starting alcohol, TBSCl, Imidazole, DMF, 0 °C to rt.Protection of a primary alcohol as a silyl ether.
2Chiral Aldol Reaction 2. Protected alcohol, n-BuLi, chiral auxiliary, aldehyde, THF, -78 °C.Stereoselective formation of a new C-C bond and introduction of a hydroxyl group.
3Hydroxyl Group Inversion 3. Aldol product, MsCl, Et3N, CH2Cl2; then NaN3, DMF.Conversion of the hydroxyl group to an azide with inversion of stereochemistry.
4Azide Reduction 4. Azide, H2, Pd/C, EtOAc.Reduction of the azide to an amine.
5Amide Formation 5. Amine, Acetic Anhydride, Pyridine.Formation of the corresponding amide.
6Silyl Ether Deprotection 6. Amide, TBAF, THF.Selective deprotection of the primary alcohol.
7Iodination 7. Alcohol, I2, PPh3, Imidazole, CH2Cl2.Conversion of the primary alcohol to the corresponding iodide.
Protocol 2: Intramolecular Amide Enolate Alkylation

This protocol details the key cyclization step to form the tetrahydropyran ring.

Step Procedure Reagents & Conditions Purpose
1Enolate Formation 1. Acyclic iodide precursor in THF, cool to -78 °C.Preparation for deprotonation.
2Deprotonation 2. Add KHMDS (1.0 M in THF) dropwise at -78 °C.Formation of the potassium amide enolate.
3Intramolecular Cyclization 3. Stir at -78 °C for 2-4 hours.Intramolecular SN2 displacement of the iodide to form the THP ring.
4Workup 4. Quench with saturated aqueous NH4Cl, warm to rt, extract with EtOAc.Isolation of the cyclized product.
5Purification 5. Dry over Na2SO4, concentrate, and purify by flash column chromatography.Purification of the 2,6-cis-disubstituted tetrahydropyran.

Data Summary

The following table summarizes typical outcomes for the intramolecular amide enolate alkylation to form a 2,6-cis-disubstituted tetrahydropyran.

Substrate Product Yield (%) Diastereomeric Ratio (cis:trans)
Acyclic Iodo-Amide2,6-cis-Amido-THP75-85>95:5

Conclusion and Future Outlook

This compound and its in-situ generated analogues are highly effective reagents for the stereoselective synthesis of tetrahydropyran rings in the context of natural product total synthesis. The intramolecular alkylation strategy provides a robust and often high-yielding method for the construction of this important heterocyclic motif. The case study of (-)-centrolobine highlights the power of this approach in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the development and application of such efficient and stereoselective synthetic methodologies will remain a cornerstone of drug discovery and development.

References

Application Notes and Protocols: Stereoselective Synthesis of Tetrahydropyrans via the Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold, forming the core structural framework of numerous biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its prevalence in pharmacologically active agents makes the development of efficient and stereoselective methods for its synthesis a critical endeavor in organic chemistry and drug discovery.[3][4][5] Among the various synthetic strategies, the Prins cyclization has emerged as a powerful and versatile tool for the construction of substituted tetrahydropyran rings from simple acyclic precursors. This application note provides a detailed overview of the Prins cyclization mechanism, experimental protocols for its implementation, and expert insights into achieving high stereoselectivity.

The Prins Cyclization: A Mechanistic Overview

The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol.[6] The reaction proceeds through a key oxocarbenium ion intermediate, which is then intramolecularly trapped by the alkene to forge the tetrahydropyran ring.[1][6] The stereochemical outcome of the cyclization is often dictated by a chair-like transition state, which allows for a high degree of control over the relative stereochemistry of the newly formed chiral centers.[4][6]

The generally accepted mechanism involves the following key steps:

  • Activation of the Carbonyl: A Brønsted or Lewis acid activates the aldehyde, making it more electrophilic.

  • Formation of the Oxocarbenium Ion: The homoallylic alcohol attacks the activated aldehyde, leading to the formation of a key oxocarbenium ion intermediate.

  • Intramolecular Cyclization: The pendant alkene attacks the oxocarbenium ion in an endocyclic fashion, forming the tetrahydropyran ring. This step typically proceeds through a chair-like transition state to minimize steric interactions, which is the basis for the reaction's stereoselectivity.

  • Nucleophilic Quench: The resulting tertiary carbocation is quenched by a nucleophile (often the conjugate base of the acid catalyst or a solvent molecule) to yield the final product.

Caption: General Mechanism of the Acid-Catalyzed Prins Cyclization.

Controlling Stereoselectivity and Overcoming Challenges

While the Prins cyclization is a powerful tool, achieving high stereoselectivity and avoiding side reactions requires careful consideration of the reaction conditions. One of the major challenges is the potential for racemization through a competing oxonia-Cope rearrangement.[1][2] This side reaction can be influenced by the nature of the substituents on the homoallylic alcohol.[1]

To enhance stereoselectivity and minimize unwanted side reactions, several variations of the Prins cyclization have been developed:

  • Silyl-Prins Cyclization: The use of allylsilanes or vinylsilanes as nucleophiles can lead to cleaner reactions and better selectivity due to the stabilization of the carbocation intermediate beta to the silicon atom.[7]

  • Tandem Reactions: The Prins cyclization can be incorporated into tandem reaction sequences, such as allylation-silyl-Prins cyclization, to rapidly build molecular complexity.[1]

  • Catalyst Selection: The choice of Lewis or Brønsted acid is crucial and can significantly impact the reaction's outcome.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Prins cyclization.

Protocol 1: FeCl₃-Catalyzed Prins Cyclization

This protocol describes a general procedure for the synthesis of 4-halotetrahydropyrans using ferric chloride as a Lewis acid catalyst.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and the aldehyde.

  • Dissolve the starting materials in anhydrous DCM.

  • To the stirred solution, add anhydrous FeCl₃ in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting starting material), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[6]

Protocol 2: BiCl₃/TMSCl-Catalyzed Silyl-Prins Cyclization

This protocol is a modification for the synthesis of polysubstituted 4-chlorotetrahydropyrans and is particularly useful for silyl-Prins cyclizations.[6]

Materials:

  • Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) Chloride (BiCl₃) (0.05 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Flame-dried flask

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ in anhydrous DCM.

  • Add the aldehyde to the suspension and cool the mixture to 0 °C in an ice bath.

  • Slowly add TMSCl to the cooled mixture and stir for 5 minutes.

  • Add a solution of the vinylsilyl alcohol in anhydrous DCM dropwise to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.[6]

  • Upon consumption of the starting material, partially evaporate the solvent under reduced pressure.

  • Filter the concentrated mixture through a small plug of silica gel, eluting with an appropriate solvent system.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, further purify the product by silica gel column chromatography.[6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Prep Flame-dry flask under inert atmosphere Add_Reagents Add homoallylic alcohol, aldehyde, and anhydrous DCM Prep->Add_Reagents Add_Catalyst Add Lewis Acid Catalyst (e.g., FeCl₃) Add_Reagents->Add_Catalyst Stir Stir at room temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NaHCO₃ Monitor->Quench Upon completion Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify Characterize Characterize final product Purify->Characterize

Caption: A typical experimental workflow for the Prins cyclization.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is a critical parameter in the Prins cyclization, influencing reaction efficiency, stereoselectivity, and the nature of the final product.[6] The following table summarizes quantitative data from selected experimental protocols, highlighting the performance of different Lewis and Brønsted acid catalysts.

Catalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
FeCl₃ Homoallylic alcohol, AldehydeDCMRT1-485-95>95:5[6]
BiCl₃/TMSCl Vinylsilyl alcohol, AldehydeDCM00.5-180-92>98:2[6]
InCl₃ Homoallylic alcohol, AldehydeDCMRT2-688-96High cis selectivity[10]
TFA Enol ether, AldehydeDCMRT1-342-8595:5 to 50:50[11]
Amberlyst® 15 Homoallylic alcohol, AldehydeDCMRT2-575-90High cis selectivity[2]
NbCl₅ 3-Buten-1-ol, AldehydeDCMRT0.5-190-98High cis selectivity[10]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Decomposition of starting materials or product- Inefficient workup- Monitor the reaction closely by TLC and ensure it goes to completion.- Use a milder catalyst or lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.- Optimize the extraction and purification steps.
Poor Stereoselectivity - Competing reaction pathways (e.g., oxonia-Cope rearrangement)- Inappropriate catalyst or solvent choice- Screen different Lewis or Brønsted acids.- Vary the reaction temperature; lower temperatures often favor higher selectivity.- Consider a silyl-Prins or other modified Prins cyclization strategy.
Formation of Side Products - Elimination to form dienes- Formation of tetrahydrofuran derivatives- Polymerization- Use a less acidic catalyst.- Add a non-nucleophilic base to scavenge protons.- Run the reaction at a lower concentration.
Racemization - Reversible formation of the oxocarbenium ion- Oxonia-Cope rearrangement- Use a catalyst system that promotes rapid and irreversible cyclization.- Choose substrates that disfavor the oxonia-Cope rearrangement.

Conclusion

The Prins cyclization is a robust and highly valuable transformation for the stereoselective synthesis of tetrahydropyrans. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and awareness of potential side reactions are paramount to its successful application. The protocols and insights provided in this application note serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols: Strategic Use of Tetrahydropyranyl (THP) Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Tetrahydropyranyl Group

In the complex choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of choices for safeguarding hydroxyl groups, the tetrahydropyranyl (THP) ether has remained a stalwart protector for decades.[1][2] Its enduring popularity stems from a compelling combination of factors: the low cost of the primary reagent, 3,4-dihydro-2H-pyran (DHP); the simplicity of its installation and removal; and the robust stability of the resulting acetal under a wide range of non-acidic conditions.[2][3]

This technical guide provides an in-depth exploration of protecting group strategies involving THP ethers, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of THP ether formation and cleavage, provide detailed and validated experimental protocols, and offer field-proven insights to navigate the practical challenges and strategic applications of this versatile protecting group.

The Core Chemistry: Formation and Cleavage of THP Ethers

The chemistry of the THP group is fundamentally the chemistry of an acetal.[4][5] This understanding is crucial as it dictates the conditions for both its formation and its removal.

Mechanism of THP Ether Formation: An Acid-Catalyzed Addition

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The alcohol adds to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[3] The mechanism proceeds through three key steps:

  • Protonation of Dihydropyran (DHP): An acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[3][6] This intermediate is the key electrophile in the reaction.

  • Nucleophilic Attack: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbocation to form a new carbon-oxygen bond.[3]

  • Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the THP ether product.[3][4]

THP_Formation DHP DHP arrow1 DHP->arrow1 ROH R-OH arrow2 ROH->arrow2 H_plus H⁺ H_plus->arrow1 Protonated_DHP Resonance-Stabilized Oxocarbenium Ion Protonated_DHP->arrow2 Protonated_Ether Protonated Ether arrow3 Protonated_Ether->arrow3 THP_Ether THP Ether H_plus_regen H⁺ plus1 + plus2 + plus3 + arrow1->Protonated_DHP arrow2->Protonated_Ether arrow3->THP_Ether arrow3->H_plus_regen -H⁺

Caption: Mechanism of Acid-Catalyzed THP Ether Formation.

Experimental Protocol 1: Protection of a Primary Alcohol

This protocol provides a general procedure for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that is often preferred for substrates with acid-sensitive functional groups.[4][7]

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) to the solution, followed by the addition of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the THP ether by flash column chromatography on silica gel.[4]

Table 1: Common Acidic Catalysts for THP Ether Formation

CatalystAbbreviationTypical ConditionsNotes
p-Toluenesulfonic acidTsOHCatalytic amount in DCM at 0 °C to room temperatureStrong acid, very efficient but can cause degradation of acid-sensitive substrates.[4]
Pyridinium p-toluenesulfonatePPTSCatalytic amount in DCM at room temperatureMilder, crystalline, non-hygroscopic solid; good for acid-sensitive substrates.[7][8]
Boron trifluoride etherateBF₃·OEt₂Catalytic amount in DCM at 0 °CLewis acid catalyst, effective for hindered alcohols.[2]
Ceric ammonium nitrateCANCatalytic amount in acetonitrile at room temperatureMild conditions, can be used for a variety of alcohols.[9]
Montmorillonite K-10 clay-Heterogeneous catalyst, DCM or solvent-free, rtEnvironmentally friendly, reusable catalyst.[2]
Silica-supported perchloric acidHClO₄-SiO₂Catalytic amount, solvent-free at room temperatureEfficient heterogeneous catalyst for a range of alcohols and phenols.[10]
Mechanism of THP Ether Deprotection: Acid-Catalyzed Hydrolysis

The cleavage of a THP ether is the reverse of its formation: an acid-catalyzed hydrolysis of the acetal.[5][8]

  • Protonation: The reaction is initiated by the protonation of the ether oxygen atom of the THP ring.[8]

  • Cleavage: This protonation facilitates the cleavage of the C-O bond, releasing the alcohol and forming the same resonance-stabilized oxocarbenium ion intermediate seen in the formation mechanism.[4][8]

  • Quenching: The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately form 5-hydroxypentanal.[8]

THP_Deprotection THP_Ether THP Ether arrow1 THP_Ether->arrow1 H_plus H⁺ H_plus->arrow1 H2O H₂O Protonated_Ether Protonated Ether arrow2 Protonated_Ether->arrow2 Oxocarbenium_Ion Resonance-Stabilized Oxocarbenium Ion arrow3 Oxocarbenium_Ion->arrow3 + H₂O ROH R-OH Hydroxypentanal 5-Hydroxypentanal plus1 + plus2 + arrow1->Protonated_Ether arrow2->Oxocarbenium_Ion arrow2->ROH arrow3->Hydroxypentanal

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Experimental Protocol 2: Deprotection of a THP Ether

This protocol describes a standard method for the acidic hydrolysis of a THP ether using acetic acid in a mixture of tetrahydrofuran and water. These conditions are generally effective and mild enough to avoid side reactions with many other functional groups.

Materials:

  • THP-protected alcohol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the THP-protected alcohol in a 3:1:1 mixture of acetic acid:THF:H₂O. A typical concentration is 0.1-0.2 M.

  • Reaction Monitoring: Stir the solution at room temperature or gently warm to 40-45 °C to increase the rate of reaction.[1] Monitor the deprotection by TLC.

  • Workup: Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude alcohol can be purified by flash column chromatography if necessary.

Table 2: Selected Reagents for THP Ether Deprotection

Reagent(s)ConditionsNotes
Acetic Acid/THF/H₂O3:1:1 mixture, room temp. to 45 °CA classic, reliable method.[1]
PPTS in EthanolCatalytic amount, refluxMild alcoholysis conditions, useful for substrates where water should be avoided.[1][4]
Iron(III) TosylateCatalytic amount in MethanolA mild and chemoselective Lewis acid catalyst.[11]
Lithium Chloride in aq. DMSOExcess LiCl, H₂O/DMSO, 90 °CA non-acidic, neutral deprotection method, useful for highly acid-sensitive molecules.[7]
N-Bromosuccinimide (NBS) in waterNBS, β-cyclodextrin, H₂O, room temp.An oxidative deprotection method under neutral conditions.[10]
Expansive GraphiteCatalytic amount in Methanol, 40-50 °CA mild, heterogeneous catalyst that can be recycled.[12]

Scientific Integrity & Logic: Field-Proven Insights

Stability Profile of THP Ethers

A primary advantage of the THP group is its stability under a wide range of conditions where many other protecting groups would fail. This makes it an excellent choice for multi-step syntheses.

  • Stable To:

    • Strongly basic conditions: THP ethers are resistant to reagents like metal hydrides (e.g., LiAlH₄, NaBH₄), organometallics (Grignard and organolithium reagents), and hydroxides used for ester saponification.[1][10][13]

    • Acylating and alkylating reagents. [10]

    • Many oxidizing and reducing agents. [14]

  • Labile To:

    • Acidic conditions: THP ethers are readily cleaved by both protic and Lewis acids.[1][8] Even mild acidic conditions can lead to deprotection.[13]

The Diastereomer Dilemma

A significant drawback of the THP group is the creation of a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[10][13] When an already chiral alcohol is protected, a mixture of diastereomers is formed.[1][4] This can lead to:

  • Complicated NMR spectra, making characterization difficult.

  • Challenges in purification, as diastereomers may have very similar chromatographic properties.

For complex molecules or late-stage intermediates, it is often preferable to use an achiral acetal protecting group, such as methoxymethyl (MOM) ether, to avoid these complications.

Orthogonal Protecting Group Strategies

The acid lability of the THP group allows for its selective removal in the presence of other protecting groups that are stable to acid but cleaved under different conditions. This is the basis of an orthogonal protection strategy.[15]

Orthogonal_Strategy Molecule Substrate with -OH and -OSiR₃ groups Protect_OH Protect with DHP, H⁺ (Forms THP Ether) Molecule->Protect_OH Intermediate R-OTHP R'-OSiR₃ Protect_OH->Intermediate Deprotect_Si Deprotect Silyl Ether (e.g., TBAF) Intermediate->Deprotect_Si Path A Deprotect_THP Deprotect THP Ether (e.g., AcOH/H₂O) Intermediate->Deprotect_THP Path B Product_A R-OTHP R'-OH Deprotect_Si->Product_A Product_B R-OH R'-OSiR₃ Deprotect_THP->Product_B

Caption: Orthogonal deprotection of THP and Silyl ethers.

For instance, a THP ether can be cleaved with mild acid without affecting a silyl ether (like TBDMS), which requires a fluoride source (e.g., TBAF) for removal. Conversely, the silyl ether can be removed without affecting the THP ether. This orthogonality provides chemists with precise control over the sequence of synthetic transformations.[15]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Protection: Low or no yield of THP ether1. Insufficiently acidic catalyst.[13]2. Deactivated catalyst (e.g., old TsOH).3. Sterically hindered alcohol.1. Use a stronger acid catalyst (e.g., TsOH instead of PPTS) or increase the catalyst loading.2. Use fresh catalyst.3. Use a more reactive catalyst like BF₃·OEt₂ and consider increasing the reaction time or temperature.
Protection: Formation of byproducts1. Polymerization of DHP due to strong acid.2. Degradation of acid-sensitive functional groups in the substrate.1. Use a milder catalyst like PPTS.[16] Add DHP slowly to the reaction mixture.2. Employ a milder, chemoselective catalyst such as CAN or a heterogeneous catalyst.[9][16]
Deprotection: Incomplete reaction1. Insufficiently acidic conditions.2. Steric hindrance around the THP ether.1. Increase the concentration of acid, the reaction temperature, or the reaction time.2. Switch to a stronger acidic system or a different deprotection method from Table 2.
Deprotection: Degradation of productThe substrate contains other acid-labile functional groups.Use milder, chemoselective deprotection conditions. Consider methods that operate under neutral pH, such as LiCl in aqueous DMSO or oxidative deprotection with NBS.[7][10]

Conclusion

The tetrahydropyranyl ether, while one of the older protecting groups, remains a highly relevant and valuable tool in modern organic synthesis.[1][4] Its reliability, low cost, and predictable reactivity profile ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanisms, mastering the experimental protocols, and appreciating the strategic nuances of its stability and potential drawbacks, chemists can effectively leverage the THP group to streamline the synthesis of complex molecules.

References

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Privileged Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically important natural products, including polyether antibiotics, marine toxins, and pheromones.[1] Its prevalence extends to medicinal chemistry, where the THP scaffold is considered a "privileged structure" due to its favorable pharmacokinetic properties.[2] The THP ring can act as a conformationally constrained ether, potentially improving a drug's metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile by lowering lipophilicity compared to its carbocyclic analogue, cyclohexane. Consequently, the development of efficient and stereoselective methods for constructing substituted THP rings is a cornerstone of modern organic synthesis, directly impacting the fields of drug discovery and natural product total synthesis.[3][4][5]

This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of tetrahydropyran derivatives, offering both mechanistic understanding and practical, field-proven protocols.

Strategic Approaches to Stereoselective Tetrahydropyran Synthesis

The construction of the THP ring with precise control over stereochemistry can be achieved through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule. Key approaches include intramolecular cyclizations of acyclic precursors and cycloaddition reactions.

Prins Cyclization: A Classic and Versatile Tool

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[6][7] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the intramolecular alkene to forge the tetrahydropyran ring.[1] The stereochemical outcome is often highly predictable, proceeding through a chair-like transition state to afford predominantly cis- or trans-2,6-disubstituted products depending on the reaction conditions and substrates.[1][7]

Causality in Stereocontrol: The stereoselectivity of the Prins cyclization is governed by the preferred conformation of the key oxocarbenium ion intermediate during the intramolecular attack of the alkene. A diequatorial chair-like transition state is generally favored, leading to the observed stereochemical outcome.[8]

Methodological Variations:

  • Brønsted and Lewis Acid Catalysis: A wide range of acids can be employed, from protic acids like trifluoroacetic acid (TFA) to Lewis acids such as BF₃·OEt₂, InCl₃, and TMSOTf.[1][6][8] The choice of catalyst can influence reaction rates and, in some cases, the stereochemical course. For instance, certain Lewis acids can promote racemization through a 2-oxonia-Cope rearrangement, a factor that must be considered in asymmetric applications.[8]

  • Silyl-Prins Cyclization: The use of allylsilanes, vinylsilanes, or propargylsilanes as nucleophiles to trap the oxocarbenium ion is a powerful variant.[1][8] This approach offers excellent control over the formation of substituted THPs.

This protocol is adapted from a microwave-assisted synthesis using BiCl₃, which has been shown to be highly effective for producing 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers.[8][9]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried microwave vial, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Add anhydrous DCM to dissolve the reactants.

  • Add BiCl₃ (0.1 equiv) to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-chlorotetrahydropyran.

Data Presentation: Comparison of Lewis Acid Catalysts in Prins Cyclization

CatalystConditionsYield (%)Diastereoselectivity (cis:trans)Reference
BF₃·OEt₂ Acetic Acid, DCM, 0 °C to rt52>20:1[6]
InCl₃ DCM, rtExcellentall-cis[1]
TMSOTf DCM, -78 °CHighcis selective[1]
FeCl₃ DCM, rtup to 99>20:1[10]
BiCl₃ Microwave, 80 °Cup to 95Single diastereomer[8][9]

Logical Workflow: The Prins Cyclization Mechanism

Prins_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product Formation Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium Aldehyde Aldehyde Aldehyde->Oxocarbenium Lewis_Acid Lewis Acid (LA) Lewis_Acid->Oxocarbenium Coordination & Activation Chair_TS Chair-like Transition State Oxocarbenium->Chair_TS Intramolecular Nucleophilic Attack THP_Product Tetrahydropyran Chair_TS->THP_Product Ring Closure HDA_Workflow A Aldehyde (Dienophile) C Activated Aldehyde-Catalyst Complex A->C B Chiral Lewis Acid Catalyst B->C Coordination E [4+2] Cycloaddition (Stereocontrolled) C->E D Diene D->E Facially Selective Attack F Cycloadduct Intermediate E->F G Workup / Hydrolysis F->G H Enantioenriched Dihydropyranone G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Iodomethyl)tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(iodomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Overview of Synthetic Strategies

The conversion of the readily available (Tetrahydropyran-2-yl)methanol to this compound is a fundamental transformation.[1][2] This is typically achieved via nucleophilic substitution. The two most robust and commonly employed methods are:

  • The Finkelstein Reaction (Two-Step): This classic Sₙ2 reaction involves converting the primary alcohol into an intermediate with a better leaving group (typically a tosylate or mesylate), followed by displacement with an iodide salt.[3][4] This is often the preferred method for its clean conversion and the use of more manageable reagents.

  • The Appel Reaction (One-Step): This reaction converts the alcohol directly to the alkyl iodide using triphenylphosphine (PPh₃) and an iodine source under mild conditions.[5][6][7] While efficient, it can present challenges related to byproduct removal.

This guide will provide detailed protocols for both methods, followed by an in-depth troubleshooting and FAQ section to address specific experimental hurdles.

Part 1: Recommended Experimental Protocols

Method A: Two-Step Synthesis via Finkelstein Reaction

This approach first activates the primary alcohol by converting it to a sulfonate ester, a superb leaving group. The subsequent Sₙ2 displacement by iodide is highly efficient.

Finkelstein_Workflow A (Tetrahydropyran-2-yl)methanol B Tetrahydropyran-2-ylmethyl 4-methylbenzenesulfonate (Tosylate Intermediate) A->B Step 1: Tosylation TsCl, Pyridine, DCM 0°C to RT C This compound (Final Product) B->C Step 2: Iodination NaI, Acetone Reflux Appel_Mechanism cluster_activation Activation cluster_alkoxyphosphonium Intermediate Formation cluster_sn2 SN2 Displacement PPh3 PPh₃ I2 I₂ PPh3->I2 Nucleophilic Attack Phosphonium [Ph₃P-I]⁺ I⁻ I2->Phosphonium Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ Phosphonium->Alkoxyphosphonium ROH R-OH (Alcohol) ROH->Phosphonium Attack at P Product R-I (Alkyl Iodide) Alkoxyphosphonium->Product TPPO Ph₃P=O Alkoxyphosphonium->TPPO Leaving Group Imidazole Imidazole (Base) Imidazole->ROH Deprotonation Iodide I⁻ Iodide->Alkoxyphosphonium Backside Attack Troubleshooting_LowYield Start Problem: Low or No Product Yield CheckReagents Are reagents and solvents anhydrous? Start->CheckReagents CheckTemp Was the reaction run at the correct temperature/time? CheckReagents->CheckTemp Yes SolutionDry Solution: Dry solvents/reagents. Use fresh materials. CheckReagents->SolutionDry No CheckStoich Was stoichiometry correct? (e.g., excess NaI) CheckTemp->CheckStoich Yes SolutionTemp Solution: Increase reaction time or temperature (reflux). Monitor by TLC. CheckTemp->SolutionTemp No SolutionStoich Solution: Add more of the excess reagent (e.g., NaI). Re-check calculations. CheckStoich->SolutionStoich No End Problem Resolved CheckStoich->End Yes SolutionDry->Start SolutionTemp->Start SolutionStoich->Start

References

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this prevalent heterocyclic motif. Tetrahydropyrans are a cornerstone in numerous biologically active natural products and pharmaceuticals, and their stereocontrolled synthesis presents a significant challenge in modern organic chemistry.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic strategies. Our goal is to equip you with the knowledge to overcome common hurdles and optimize your synthetic routes.

Table of Contents

  • Troubleshooting Guides

    • Prins Cyclization

    • Intramolecular Oxa-Michael Addition

    • Hetero-Diels-Alder Reaction

    • Ring-Closing Metathesis (RCM)

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Troubleshooting Guides

Prins Cyclization

The Prins cyclization is a powerful and convergent method for synthesizing substituted tetrahydropyrans, typically from a homoallylic alcohol and an aldehyde.[3] However, achieving high stereoselectivity and avoiding side reactions can be challenging.

Common Issue 1: Poor Diastereoselectivity (cis/trans Isomers)

  • Question: My Prins cyclization is yielding a mixture of 2,6-cis and 2,6-trans disubstituted tetrahydropyrans. How can I improve the cis-selectivity?

  • Answer: The exclusive cis-stereoselectivity in Prins cyclizations is often attributed to the thermodynamic stability of the chair-like transition state where the substituents occupy equatorial positions.[4] Several factors can influence this selectivity:

    • Lewis Acid Choice: The nature and strength of the Lewis acid catalyst are critical. Stronger Lewis acids can sometimes lead to equilibration and lower selectivity. Experiment with milder Lewis acids such as In(OTf)₃ or InBr₃.[4][5] The use of silyl-Prins cyclization with specific Lewis acids can also offer high stereocontrol.[6]

    • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the desired cis-isomer.

    • Solvent: The solvent can influence the stability of the oxocarbenium ion intermediate. Non-coordinating solvents like dichloromethane are commonly used.

    • Substrate Control: The steric bulk of the substituents on both the homoallylic alcohol and the aldehyde can direct the cyclization.

Common Issue 2: Racemization and Epimerization

  • Question: I am starting with an enantioenriched homoallylic alcohol, but the final tetrahydropyran product has a low enantiomeric excess (ee). What is causing this racemization?

  • Answer: Racemization is a known issue in Prins cyclizations, often stemming from the reversible formation of the oxocarbenium ion intermediate.[3] This can be exacerbated by:

    • 2-Oxonia-Cope Rearrangement: This[3][3]-sigmatropic rearrangement of the oxocarbenium ion intermediate can lead to scrambling of the stereocenter.[5] This is particularly problematic with substrates that can form stabilized benzylic cations.[5]

    • Lewis Acid Strength: Strong Lewis acids can promote the reversible formation of the intermediate, allowing for racemization. Using a catalytic amount of a mild Lewis acid can mitigate this.[5] A tandem allylation/silyl-Prins cyclization strategy has been shown to overcome the issue of epimerization.[4]

Troubleshooting Workflow for Prins Cyclization

start Poor Yield or Selectivity in Prins Cyclization issue1 Low Diastereoselectivity (cis/trans mixture) start->issue1 issue2 Racemization/Epimerization start->issue2 issue3 Side Product Formation (e.g., dihydropyrans) start->issue3 sol1a Optimize Lewis Acid (e.g., milder LA like In(OTf)3) issue1->sol1a sol1b Lower Reaction Temperature issue1->sol1b sol1c Screen Solvents issue1->sol1c sol2a Use Catalytic amount of mild Lewis Acid issue2->sol2a sol2b Consider Tandem Allylation/Silyl-Prins issue2->sol2b sol2c Check for Oxonia-Cope Rearrangement issue2->sol2c sol3a Control Reaction Time and Temperature issue3->sol3a sol3b Use Trapping Agent (e.g., halide source) issue3->sol3b

Caption: Troubleshooting workflow for Prins cyclization.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a widely used method for constructing the tetrahydropyran ring, particularly for 2,6-disubstituted systems.[1] The stereochemical outcome is highly dependent on the reaction conditions.

Common Issue: Poor Stereoselectivity (cis vs. trans)

  • Question: My intramolecular oxa-Michael reaction is giving a mixture of diastereomers. How can I selectively obtain the cis or trans product?

  • Answer: The stereoselectivity of the oxa-Michael cyclization is a classic example of kinetic versus thermodynamic control.

    • Kinetic Control (trans-product): At low temperatures (e.g., -78 °C) and under basic conditions, the reaction is typically under kinetic control, favoring the formation of the trans-2,6-disubstituted tetrahydropyran.[7][8]

    • Thermodynamic Control (cis-product): At room temperature or with prolonged reaction times, the reaction can equilibrate to the more stable cis-diastereomer, where the substituents are in a diequatorial arrangement.[7][8] The addition of TMEDA has been shown to significantly improve the formation of the cis-product under thermodynamically controlled conditions by complexing with the cation.[7]

    • Acid Catalysis: Under acidic conditions, the reaction is kinetically controlled and almost exclusively yields the diequatorial (cis) product.[8][9]

Common Issue: Retro-Michael Reaction and Racemization

  • Question: I am observing the decomposition of my desired tetrahydropyran product back to the starting material, especially during purification. What is happening?

  • Answer: The oxa-Michael addition is reversible, and the cyclic product can undergo a retro-Michael reaction, particularly in the presence of base.[10] This can lead to racemization if a chiral center is involved.

    • Mitigation Strategies:

      • Carefully neutralize the reaction mixture before workup and purification.

      • Use milder reaction conditions (lower temperature, weaker base).

      • For sensitive substrates, carefully controlling the reaction temperature is crucial to minimize the retro-Michael reaction.[10]

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of dihydropyrans, which can then be reduced to the corresponding tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (or vice-versa in the inverse-electron-demand variant).[11]

Common Issue: Low Reactivity or Yield

  • Question: My hetero-Diels-Alder reaction is sluggish and gives a low yield of the desired cycloadduct. How can I improve the reaction efficiency?

  • Answer: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.

    • Normal-Electron-Demand: For reactions between an electron-rich diene and an electron-poor dienophile, ensure the dienophile has strong electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).[11][12]

    • Inverse-Electron-Demand: For reactions involving an electron-poor diene, the dienophile should possess electron-donating groups.[11]

    • Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction and improve selectivity by coordinating to the dienophile, making it more electron-deficient.[13][14]

    • Diene Conformation: The diene must be able to adopt an s-cis conformation to react. Dienes that are locked in an s-trans conformation will not undergo the Diels-Alder reaction.[15]

Common Issue: Poor Diastereoselectivity

  • Question: The reaction is producing a mixture of endo and exo diastereomers. How can I control the stereochemical outcome?

  • Answer: The stereoselectivity of the Diels-Alder reaction is a key feature.

    • The Endo Rule: Under kinetic control, the endo product is often favored due to secondary orbital interactions.[11]

    • Lewis Acid Influence: The choice of Lewis acid can significantly influence the endo/exo selectivity.[13]

    • Steric Effects: Bulky substituents on the diene or dienophile can disfavor the formation of the endo product and lead to the formation of the exo isomer.[13]

    • Temperature: Lower reaction temperatures generally favor the kinetically preferred endo product.[13]

Ring-Closing Metathesis (RCM)

RCM has become a staple for the synthesis of unsaturated rings, including dihydropyrans, which can be subsequently hydrogenated.[16] The reaction involves the intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex.

Common Issue: Catalyst Decomposition and Low Conversion

  • Question: My RCM reaction is not going to completion, and I suspect the catalyst is dying. What are the common causes of catalyst deactivation?

  • Answer: Ruthenium-based metathesis catalysts can be sensitive to impurities and reaction conditions.

    • Purity of Starting Materials: Ensure the diene substrate is free of impurities that can poison the catalyst, such as thiols, phosphines, and certain coordinating functional groups.

    • Solvent Degassing: It is crucial to use thoroughly degassed solvents to remove oxygen, which can deactivate the catalyst.

    • Catalyst Choice: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer greater stability and functional group tolerance.[17]

Common Issue: Isomerization of the Double Bond

  • Question: I am observing the formation of isomers where the double bond has migrated from its expected position in the ring. How can I prevent this?

  • Answer: Alkene isomerization is a common side reaction in metathesis, often mediated by ruthenium-hydride species formed during the reaction.[18]

    • Additives: The addition of isomerization suppressants like 1,4-benzoquinone can be effective, although they may also reduce the rate of the desired RCM reaction.[19]

    • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the extent of isomerization.[18]

    • Catalyst Selection: Some catalysts are more prone to promoting isomerization than others.

RCM Troubleshooting Summary Table

Problem Potential Cause Troubleshooting Strategy
Low ConversionCatalyst deactivation by impuritiesPurify substrate; use highly pure, degassed solvent
Poor catalyst activitySwitch to a more active catalyst (e.g., Grubbs II or III)
Double Bond IsomerizationFormation of Ru-H speciesAdd an isomerization suppressant (e.g., 1,4-benzoquinone)
Prolonged reaction time/high temperatureOptimize reaction time and temperature
DimerizationHigh concentrationPerform the reaction under high dilution conditions

Frequently Asked Questions (FAQs)

  • Q1: I need to protect a hydroxyl group during my synthesis. Is a tetrahydropyranyl (THP) ether a good choice?

    • A1: Yes, THP ethers are excellent protecting groups for alcohols. They are easy to introduce using dihydropyran under acidic conditions and are stable to a wide range of non-acidic reagents, including organometallics and hydrides.[20][21][22] However, be aware that the formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is already chiral.[22][23] Deprotection is typically achieved with mild acid hydrolysis.[20]

  • Q2: My synthesis involves multiple hydroxyl groups. Can I selectively protect one over another as a THP ether?

    • A2: Achieving high selectivity can be challenging. Steric hindrance plays a significant role, so less hindered alcohols will react faster. Careful control of reaction conditions (e.g., temperature, stoichiometry of dihydropyran) can sometimes afford modest selectivity. For more complex molecules, it is often better to choose a protecting group strategy that offers orthogonal deprotection conditions.

  • Q3: What are the main advantages of using a catalytic asymmetric method for tetrahydropyran synthesis?

    • A3: Catalytic asymmetric methods offer an efficient way to produce enantioenriched tetrahydropyrans from achiral starting materials.[2] This avoids the need for chiral auxiliaries or resolutions, making the synthesis more atom-economical and scalable. Organocatalysis, for instance, has been successfully employed in cascade reactions to generate highly functionalized tetrahydropyrans with multiple stereocenters in a single step.[24]

  • Q4: I am considering an intramolecular etherification (SN2 reaction) to form the tetrahydropyran ring. What are the key considerations?

    • A4: Intramolecular Williamson ether synthesis is a classic method. For a successful 6-endo-trig cyclization, you need a substrate with a hydroxyl group and a good leaving group (e.g., tosylate, mesylate, or halide) in the appropriate positions. The reaction is governed by Baldwin's rules, and the 6-endo-tet cyclization is generally favored. Stereocontrol is achieved by setting the stereocenters in the acyclic precursor.[25]

Experimental Protocols

Protocol 1: Diastereoselective Prins Cyclization for 4-Hydroxytetrahydropyran

This protocol is adapted from methodologies employing indium(III) catalysis.[4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dry dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add indium(III) triflate (In(OTf)₃, 10 mol%) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran.

Protocol 2: Base-Mediated Intramolecular Oxa-Michael Addition for 2,6-Disubstituted Tetrahydropyran

This protocol is designed to favor the thermodynamically controlled cis-product.[7]

  • Preparation: To a flame-dried flask under an inert atmosphere, dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equiv) in dry tetrahydrofuran (THF, 0.05 M).

  • Additives: Add tetramethylethylenediamine (TMEDA, 2.0 equiv) to the solution.

  • Cooling and Base Addition: Cool the solution to 0 °C and slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, as a solution in THF) dropwise.

  • Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the cis-2,6-disubstituted tetrahydropyran.

Experimental Workflow Diagram

cluster_0 Prins Cyclization Protocol cluster_1 Oxa-Michael Addition Protocol p1 Reactants in Dry DCM p2 Cool to 0 °C p1->p2 p3 Add In(OTf)3 Catalyst p2->p3 p4 Monitor by TLC p3->p4 p5 Quench with NaHCO3 p4->p5 p6 Extract and Purify p5->p6 o1 Substrate + TMEDA in THF o2 Cool to 0 °C o1->o2 o3 Add NaHMDS o2->o3 o4 Warm to RT, Stir o3->o4 o5 Quench with NH4Cl o4->o5 o6 Extract and Purify o5->o6

Caption: Step-by-step experimental workflows.

References

Technical Support Center: Improving Yield in Nucleophilic Substitution of 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-(iodomethyl)tetrahydropyran. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is the most common issue and can stem from several factors. Let's break down the potential culprits.

A1: The problem likely lies in one of four areas: reaction mechanism, choice of solvent, nucleophile reactivity, or competing side reactions. The substrate, this compound, is a primary alkyl iodide. This structure is ideal for a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Therefore, all reaction parameters must be optimized to favor the SN2 pathway.

Cause 1: Suboptimal Solvent Choice

The solvent plays a critical role in the SN2 mechanism. The rate of an SN2 reaction is dramatically influenced by the solvent's ability to solvate the participating ions.[3]

  • The Problem: You might be using a polar protic solvent (like water, methanol, or ethanol). These solvents have acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with the anionic nucleophile.[4] This creates a "solvent cage" around the nucleophile, stabilizing it and hindering its ability to attack the electrophilic carbon.[3][5] This significantly slows down the reaction.

  • The Solution: Switch to a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack acidic protons.[6] They can dissolve ionic reagents and stabilize the cation (e.g., Na⁺, K⁺), but they do not strongly solvate the anionic nucleophile.[5][7] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction. For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[8]

Table 1: Solvent Selection Guide for SN2 Reactions

SolventTypeDielectric Constant (ε)Suitability for SN2 with Anionic Nucleophiles
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent
Acetonitrile (CH₃CN) Polar Aprotic37.5Very Good
Acetone Polar Aprotic21Good
Methanol (CH₃OH) Polar Protic33Poor
Ethanol (C₂H₅OH) Polar Protic24.5Poor
Water (H₂O) Polar Protic80Very Poor
Cause 2: Poor Nucleophile Strength or Concentration

The "N" in SN2 stands for nucleophile, and its identity is central to the reaction's success. The reaction rate is directly dependent on both the nucleophile's intrinsic reactivity and its concentration.[1]

  • The Problem: Your nucleophile may be too weak, or its effective concentration might be too low. Weak nucleophiles (e.g., water, neutral alcohols) react very slowly in SN2 reactions.[2]

  • The Solution:

    • Use a Strong Nucleophile: A strong nucleophile typically has a negative charge and is the conjugate base of a weak acid. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH).[3] If you are performing a Williamson ether synthesis, ensure the alcohol is fully deprotonated to form the alkoxide before adding the this compound.[9][10]

    • Increase Concentration: Since the SN2 reaction is bimolecular, its rate depends on the concentration of both the substrate and the nucleophile. Ensure you are using an adequate concentration of the nucleophile, often 1.1 to 1.5 equivalents, to drive the reaction to completion.

Cause 3: Competing Elimination (E2) Reaction

While the primary substrate strongly favors substitution, a competing bimolecular elimination (E2) reaction can occur, especially if the nucleophile is also a strong, sterically hindered base.[11]

  • The Problem: If your nucleophile is bulky (e.g., potassium tert-butoxide), it may act as a base, abstracting a proton from the carbon adjacent to the iodomethyl group, leading to an alkene byproduct and reducing the yield of the desired substitution product.

  • The Solution:

    • Use a Less Hindered Base/Nucleophile: Opt for nucleophiles that are strong but not exceptionally bulky, such as sodium ethoxide or sodium methoxide if you are synthesizing an ether.[12]

    • Control Temperature: E2 reactions are often favored at higher temperatures. Running the reaction at room temperature or slightly below may help to minimize the elimination byproduct.

Q2: My reaction is slow and doesn't go to completion, even with the right solvent. What else can I do?

A2: If the solvent and nucleophile are optimal, consider the leaving group, temperature, and reaction time.

  • Leaving Group: Iodide is an excellent leaving group, as it is the conjugate base of a strong acid (HI).[13] Its leaving group ability is the best among the common halides (I⁻ > Br⁻ > Cl⁻ > F⁻). This is unlikely to be the source of the problem unless your starting material has degraded. Alkyl iodides can be sensitive to light and may decompose over time, so ensure you are using a pure, fresh sample.

  • Temperature: While higher temperatures can favor elimination, some SN2 reactions require gentle heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try heating it to 40-60 °C. Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Reaction Time: SN2 reactions can take anywhere from 1 to 24 hours to reach completion.[11] Monitor the reaction progress regularly. Extending the reaction time may be all that is needed to improve the conversion.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for this substitution?

The reaction proceeds via an SN2 (Bimolecular Nucleophilic Substitution) mechanism. Key features include:

  • Concerted Step: The nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. It is a single-step process with no intermediate.[3][14]

  • Backside Attack: The nucleophile attacks from the side opposite the leaving group.[15]

  • Inversion of Configuration: If the electrophilic carbon were a stereocenter, its configuration would be inverted.[15]

  • Rate Law: Rate = k[Substrate][Nucleophile]. The reaction is second-order overall.

Caption: SN2 mechanism for this compound.

Are there any stability issues with the tetrahydropyran (THP) ring itself?

The tetrahydropyran ring is generally very stable under the basic or neutral conditions used for SN2 reactions.[16] It is a saturated ether, which is a robust functional group. Ring-opening is not a concern under these conditions. However, the THP ring system is sensitive to strong acids, which can protonate the ring oxygen and lead to ring-opening.[17][18] This is not relevant for this substitution reaction but is important to remember during product workup if an acidic wash is used.

How do I design a troubleshooting workflow for my experiment?

A logical workflow can quickly identify the root cause of low yield. Start by assessing the most impactful variables first.

Troubleshooting_Workflow start Low Yield Observed q_solvent What solvent are you using? start->q_solvent a_protic Polar Protic (e.g., MeOH, H₂O) q_solvent->a_protic a_aprotic Polar Aprotic (e.g., DMSO, DMF) q_solvent->a_aprotic sol_protic Switch to a Polar Aprotic Solvent (DMSO, DMF) a_protic->sol_protic q_nucleophile Is your nucleophile strong and non-hindered? a_aprotic->q_nucleophile end_node Yield Improved sol_protic->end_node a_nuc_weak Weak or Neutral (e.g., ROH) q_nucleophile->a_nuc_weak a_nuc_strong Strong Anionic (e.g., RO⁻, CN⁻) q_nucleophile->a_nuc_strong sol_nuc_weak Use a stronger nucleophile. Ensure full deprotonation (e.g., NaH for RO⁻). a_nuc_weak->sol_nuc_weak q_conditions Have you optimized T and reaction time? a_nuc_strong->q_conditions sol_nuc_weak->end_node a_cond_no No q_conditions->a_cond_no a_cond_yes Yes q_conditions->a_cond_yes sol_conditions Monitor reaction by TLC. Try gentle heating (40-60°C). Extend reaction time. a_cond_no->sol_conditions a_cond_yes->end_node Check starting material purity sol_conditions->end_node

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocol Example: Synthesis of 2-(Azidomethyl)tetrahydropyran

This protocol details a standard SN2 reaction with this compound.

Objective: To synthesize 2-(azidomethyl)tetrahydropyran with high yield.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of substrate should be ~0.1-0.5 M).

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

References

side reactions of 2-(iodomethyl)tetrahydropyran with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(iodomethyl)tetrahydropyran (CAS 43216-12-2). This valuable synthetic intermediate is designed for the facile introduction of the tetrahydropyranylmethyl moiety into target molecules. Its primary iodide functionality makes it an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions, owing to the superb leaving group ability of iodide.[1][2]

However, its high reactivity can be a double-edged sword. When used with strong bases, particularly those that are sterically hindered or non-nucleophilic, researchers may encounter a range of side reactions that can significantly lower the yield of the desired product and complicate purification. This guide provides an in-depth analysis of these potential issues, offering troubleshooting strategies and optimized protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address the most frequent challenges encountered when using this compound with strong bases.

Q1: My SN2 reaction is giving low yields and a significant amount of an alkene byproduct. What is happening?

A1: The Core Issue: Competition Between Substitution (SN2) and Elimination (E2).

This is the most common problem. Strong bases can act not only as nucleophiles (attacking the electrophilic carbon) but also as bases (abstracting a proton). This compound is a primary alkyl halide, which strongly favors the SN2 pathway.[3][4] However, when a strong, sterically bulky base is used, it may struggle to access the sterically shielded electrophilic carbon for a backside attack. In this scenario, abstracting a more accessible proton from an adjacent carbon atom becomes a competing pathway, leading to an E2 elimination reaction.[5][6]

The outcome of your reaction is therefore dictated by the delicate balance between the nucleophilicity and basicity of your reagent, as well as reaction conditions like temperature and solvent.

Diagram 1: Competing SN2 and E2 Pathways

G cluster_start Reactants cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) start This compound + Base (B:-) sn2_product Desired Product (R-CH₂-THP) start->sn2_product Base is a good nucleophile (e.g., CN⁻, N₃⁻, RS⁻) e2_product Side Product (2-methylenetetrahydropyran) start->e2_product Base is strong & sterically hindered (e.g., t-BuOK, LDA) G cluster_main Ring Opening Cascade A Substrate + n-BuLi B α-Deprotonation A->B -78°C to RT C Lithium Carbanion Intermediate B->C Forms unstable organolithium D Ring Fragmentation (Retro [3+2] type) C->D Spontaneous E Complex Mixture of Reactive Byproducts D->E

References

Technical Support Center: Purification of 2-(Iodomethyl)tetrahydropyran Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(iodomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a pale yellow to brownish liquid after synthesis. Is this normal?

A1: Yes, it is common for crude this compound to have a pale yellow or even brownish color. This coloration is often due to the presence of trace amounts of iodine (I₂) that can form during the reaction or upon exposure to light and air. The compound itself is typically a colorless to pale yellow liquid[1]. The presence of color indicates the need for purification to remove these impurities, especially if high purity is required for subsequent steps. Proper storage, such as at 4°C and protected from light, is also crucial to maintain its integrity[2][3].

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The impurities in your crude product will largely depend on the synthetic route employed. However, when synthesizing this compound from 2-(hydroxymethyl)tetrahydropyran, the most common impurities include:

  • Unreacted 2-(hydroxymethyl)tetrahydropyran: The starting material for the iodination reaction[4][5].

  • Residual Iodine: As mentioned, this can color the product.

  • Side-products from elimination reactions: Depending on the reaction conditions, elimination to form unsaturated species can occur.

  • Solvent and Reagent Residues: Any remaining solvents or reagents from the reaction and workup steps.

Q3: Can I purify this compound by simple distillation?

A3: While distillation is a potential purification method, it can be challenging due to the relatively high boiling point of this compound and its potential for decomposition at elevated temperatures. Its stability and reactivity are influenced by factors like temperature[1]. If you choose to use distillation, vacuum distillation is highly recommended to lower the boiling point and minimize thermal degradation.

Q4: Is this compound stable on silica gel for flash chromatography?

A4: this compound is moderately polar and generally stable enough for purification by flash chromatography on normal phase silica gel[1]. However, prolonged exposure to silica gel, which is acidic, can potentially lead to some degradation, especially if the crude material contains nucleophilic impurities. It is advisable to perform the chromatography relatively quickly and to use a well-chosen solvent system to ensure efficient elution.

Troubleshooting Guides

Problem 1: Poor Separation of this compound from Starting Material (2-Hydroxymethyl)tetrahydropyran) via Flash Chromatography

Causality: The starting material, 2-(hydroxymethyl)tetrahydropyran, is significantly more polar than the product, this compound, due to the presence of the hydroxyl group[4][5]. This difference in polarity should allow for good separation on silica gel. If you are experiencing poor separation, it is likely due to an inappropriate solvent system.

Solution Workflow:

Caption: Workflow for troubleshooting poor chromatographic separation.

Detailed Protocol: Optimizing Flash Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber with a starting solvent system, for example, 20% ethyl acetate in hexanes.

    • Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain). The starting material should have a lower Rf value than the product.

  • Solvent System Adjustment:

    • If the spots are too close together, decrease the polarity of the mobile phase. Try 10% ethyl acetate in hexanes, and then 5% if needed. The goal is to have the product Rf value around 0.3-0.4 for optimal separation during column chromatography.

  • Flash Chromatography Execution:

    • Pack a silica gel column appropriate for your sample size.

    • Load your crude product onto the column (dry loading is often preferred).

    • Begin eluting with a low polarity solvent mixture (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (a shallow gradient is often effective).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Quantitative Data Summary:

CompoundPolarityTypical Rf (20% EtOAc/Hex)
This compoundModerate~0.5 - 0.6
2-(Hydroxymethyl)tetrahydropyranHigh~0.2 - 0.3
Problem 2: Product is Contaminated with Iodine, Giving it a Pink/Brown Color

Causality: The iodinating reagents used in the synthesis can lead to the formation of elemental iodine (I₂) as a byproduct. This can persist through the initial workup and color the final product.

Solution Workflow:

Caption: Workflow for removing iodine contamination.

Detailed Protocol: Decolorization Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine color should disappear as it is reduced to colorless iodide (I⁻).

  • Separation: Separate the organic layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the decolorized crude product, which can then be further purified by flash chromatography if necessary.

Problem 3: Product Degradation During Purification or Storage

Causality: this compound, being an alkyl iodide, can be susceptible to degradation, especially when exposed to light, heat, or nucleophiles. The presence of the ether oxygen in the tetrahydropyran ring also influences its reactivity[1]. Some commercial sources supply this compound stabilized with copper[2].

Solution Workflow:

Caption: Workflow to enhance product stability.

Best Practices for Handling and Storage:

  • Purification:

    • Perform flash chromatography promptly after the reaction workup.

    • Avoid leaving the compound on the silica gel column for extended periods.

    • When concentrating the purified fractions, use a rotary evaporator with a water bath set to a low temperature (<40°C).

  • Storage:

    • Store the purified this compound in an amber vial to protect it from light[2].

    • For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.

    • Store the vial at 4°C or below[2][3]. Some suppliers recommend storage in a freezer under -20°C[3].

    • Consider adding a small piece of copper wire or a pinch of copper powder as a stabilizer, which is a common practice for storing alkyl iodides.

By following these detailed troubleshooting guides and best practices, you can effectively address the common purification challenges associated with this compound and ensure the high quality of your final product for subsequent applications in your research and development endeavors.

References

Technical Support Center: Managing Acidic Conditions for THP Ether Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing the acidic deprotection of tetrahydropyranyl (THP) ethers. As a widely used protecting group for hydroxyl functionalities, the THP group's reliability hinges on its predictable removal.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of acid-catalyzed THP ether cleavage, ensuring high yields and minimal side reactions in your synthetic workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a Q&A format, offering causative explanations and actionable protocols.

Scenario 1: Incomplete or Sluggish Deprotection

Question: I'm trying to deprotect a THP ether on my substrate using acetic acid in a THF/water mixture, but the reaction is extremely slow, and I'm recovering a significant amount of starting material even after 24 hours. What's going on?

Answer: This is a common issue that typically points to insufficient acid strength for your specific substrate or suboptimal reaction conditions.

Causality Explained: The deprotection of a THP ether is an equilibrium-driven process initiated by the protonation of the ether oxygen.[1] If the acidic catalyst is too weak or its effective concentration is too low, the initial protonation step becomes the rate-limiting factor, leading to a sluggish reaction. The stability of the THP ether can also be influenced by steric hindrance around the hydroxyl group.

Troubleshooting Workflow:

  • Increase Acid Strength: If your molecule can tolerate stronger acids, consider switching from acetic acid to a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[2][3] These are significantly more acidic and can accelerate the reaction.

  • Elevate Temperature: Gently warming the reaction mixture to 40-50°C can often provide the necessary activation energy to drive the reaction to completion. However, monitor for potential side reactions.

  • Optimize Solvent System: While THF/water/acetic acid is a standard, using an alcohol like methanol or ethanol as the solvent can facilitate the reaction through transacetalization.[4][5] The alcohol acts as a nucleophile that traps the carbocation intermediate, effectively shifting the equilibrium towards the deprotected product.[2]

  • Consider a Lewis Acid: For highly sensitive substrates, Lewis acids such as bismuth triflate (Bi(OTf)₃) or iron(III) tosylate can be effective catalysts under milder conditions.[1]

dot

Caption: Troubleshooting workflow for slow THP deprotection.

Scenario 2: Unwanted Side Reactions or Degradation of the Product

Question: My THP deprotection with aqueous HCl seems to be working, but I'm seeing multiple spots on my TLC plate, and my final yield is low. I suspect my product is degrading. How can I mitigate this?

Answer: Product degradation is a clear sign that the reaction conditions are too harsh for your molecule. The goal is to find a milder acidic system that is still effective for THP cleavage.

Causality Explained: Strong mineral acids like HCl can have a very low pH, which can catalyze a host of unwanted side reactions, such as hydrolysis of other protecting groups (e.g., silyl ethers), elimination reactions, or rearrangement of sensitive functionalities.

Recommended Mild Acidic Systems:

Catalyst SystemSolventTemperature (°C)Typical Reaction TimeNotes
Acetic Acid / H₂O / THFTHF/H₂ORoom Temp - 451 - 24 hA very common and mild method suitable for many substrates.[1]
Pyridinium p-toluenesulfonate (PPTS)Ethanol or MethanolRoom Temp2 - 8 hPPTS is less acidic than TsOH, offering greater selectivity.[2][3]
Amberlyst-15Methanol, CH₂Cl₂Room Temp1 - 8 hA solid acid resin that simplifies workup through simple filtration.[1]
Zeolite H-betaDichloromethaneRoom Temp0.5 - 2 hA recyclable and highly efficient heterogeneous catalyst.[6]

Experimental Protocol: Deprotection using Amberlyst-15

  • Setup: Dissolve the THP-protected alcohol (1 equivalent) in methanol.

  • Catalyst Addition: Add Amberlyst-15 resin (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Follow the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the starting material has been consumed, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Scenario 3: Selective Deprotection Challenges

Question: I have a molecule with both a THP ether and a tert-butyldimethylsilyl (TBDMS) ether. I need to selectively remove the THP group. What conditions should I use?

Answer: Achieving selective deprotection requires carefully tuning the acidity of the reaction medium to exploit the different acid labilities of the protecting groups. THP ethers are generally more acid-labile than TBDMS ethers.

Causality Explained: The cleavage of both THP and silyl ethers is acid-catalyzed. However, the acetal linkage in the THP ether is typically more susceptible to acid hydrolysis than the silicon-oxygen bond of a TBDMS ether. This difference in reactivity can be exploited for selective removal.

Recommended Conditions for Selective THP Deprotection:

  • Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol) at room temperature is often the method of choice. [3] The mild acidity of PPTS is sufficient to cleave the THP group while leaving the more robust TBDMS group intact.

  • A mixture of acetic acid, THF, and water (e.g., 3:1:1) at room temperature can also be effective. [1]

dot

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.[1]

Frequently Asked Questions (FAQs)

Q1: Why is an alcoholic solvent often recommended for THP deprotection?

A1: An alcoholic solvent, such as methanol or ethanol, can actively participate in the deprotection mechanism.[4][5] It acts as a nucleophile to trap the resonance-stabilized carbocation intermediate that forms after the alcohol is liberated.[2] This process, known as transacetalization, forms a more stable mixed acetal (e.g., 2-methoxytetrahydropyran), which helps to drive the equilibrium of the reaction towards the deprotected product.[5]

Q2: Can I use silica gel for column chromatography to purify my THP-protected compound?

A2: Caution is advised. Standard silica gel is weakly acidic and can cause premature deprotection of the THP ether on the column.[7] If you observe streaking or the appearance of a new, more polar spot on your TLC plate after spotting your compound, it's a sign of on-plate decomposition. To avoid this, you can neutralize the silica gel by preparing your slurry with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2%). Alternatively, using a different stationary phase like neutral alumina can be a safer option.[7]

Q3: Does the formation of a THP ether create a new stereocenter?

A3: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens). If the alcohol is already chiral, this results in the formation of a mixture of diastereomers.[6][7] This can complicate purification and NMR analysis, often leading to a doubling of signals in the spectra.

Q4: Are there any non-acidic methods for THP deprotection?

A4: While acidic hydrolysis is the most common method, several non-acidic alternatives have been developed for substrates that are extremely sensitive to acid.[8][9] One notable method involves using lithium chloride (LiCl) in a mixture of water and DMSO at elevated temperatures (around 90°C).[8][9] This provides a mildly and efficiently aqueous method for deprotection without the use of acids.[8]

References

Technical Support Center: Scaling Up Reactions Involving 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-(iodomethyl)tetrahydropyran. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is critical for successful and efficient synthesis on a larger scale.[1][2]

Foundational Concepts: Understanding this compound

This compound is a versatile cyclic ether containing a primary iodide.[3] This structure makes it an excellent electrophile for SN2 reactions, where the iodine atom is displaced by a nucleophile.[3][4] Its tetrahydropyran (THP) core is a common motif in many pharmaceutical compounds and natural products, valued for its metabolic stability and ability to modulate physicochemical properties like lipophilicity.[2][5]

The primary application of this reagent is in the formation of carbon-heteroatom and carbon-carbon bonds through nucleophilic substitution. The iodomethyl group is highly reactive, facilitating reactions with a wide range of nucleophiles.[3]

Key Physicochemical Properties
PropertyValueSource
CAS Number 43216-12-2[3][6]
Molecular Formula C₆H₁₁IO[3][6]
Molecular Weight 226.06 g/mol [3][6]
Appearance Colorless to pale yellow liquid[3]
Storage Store at 4°C, protect from light[6]
Stabilizer Often stabilized with copper[3][6]

Core Reaction: The SN2 Pathway

The workhorse reaction for this compound is the Williamson ether synthesis, a classic SN2 reaction.[7][8] In this process, an alkoxide (a deprotonated alcohol) acts as the nucleophile, attacking the electrophilic carbon attached to the iodine.

Caption: General SN2 reaction workflow.

This mechanism is highly desirable because it is stereospecific and generally leads to clean product formation with primary halides like this compound.[4][8]

Scaling Up: From the Bench to the Plant

Transitioning a reaction from a laboratory flask to a multi-liter reactor introduces challenges related to mass and heat transfer, reagent addition rates, and safety.[9]

Frequently Asked Questions: Scale-Up Strategy

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges are:

  • Exotherm Control: SN2 reactions are often exothermic. On a small scale, the flask's surface area allows for easy dissipation of heat. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it harder to remove heat. Uncontrolled exotherms can lead to side reactions, solvent boiling, or dangerous pressure buildup.

  • Mixing Efficiency: Ensuring all reactants are intimately mixed is crucial. Inadequate mixing can create localized "hot spots" of high concentration, promoting side reactions or incomplete conversion.

  • Reagent Addition: The rate of adding the nucleophile or base becomes critical. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain optimal concentration profiles.

  • Work-up and Isolation: Handling large volumes of solvents and aqueous washes requires different equipment and techniques. Product isolation, which might be simple chromatography in the lab, often needs to be transitioned to crystallization or distillation at scale.[10]

Q2: How does solvent choice impact a scaled-up reaction?

A2: Solvent selection is critical for both reaction performance and process safety. Polar aprotic solvents like DMF, acetonitrile, or THF are commonly preferred for SN2 reactions because they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[11]

SolventBoiling Point (°C)Key Considerations for Scale-Up
Tetrahydrofuran (THF) 66Low boiling point, good for reactions requiring moderate temperatures. Can form explosive peroxides.[12]
Acetonitrile (ACN) 82Higher boiling point than THF, good solvating power. Can be toxic.
N,N-Dimethylformamide (DMF) 153High boiling point, excellent solvating power. Can be difficult to remove during work-up.
Dimethyl Sulfoxide (DMSO) 189Very high boiling point, excellent solvent. Can complicate product isolation.

When scaling up, consider the solvent's boiling point in relation to the reaction exotherm, its ease of removal, and its safety/environmental profile.

Q3: What is the most common side reaction and how can it be minimized?

A3: The most significant competing reaction is E2 elimination .[13] The alkoxide or other nucleophile is also a base. Instead of attacking the carbon, it can abstract a proton from an adjacent carbon, leading to the formation of an alkene byproduct.

To minimize elimination:

  • Control Temperature: Lower temperatures generally favor the SN2 pathway over E2.[13] Elimination reactions typically have a higher activation energy.

  • Choice of Base/Nucleophile: While this compound is a primary iodide and less prone to elimination than secondary or tertiary halides, a highly hindered or very strong base can still promote the E2 pathway.[8][13]

  • Slow Addition: Adding the base/nucleophile slowly keeps its instantaneous concentration low, disfavoring the bimolecular elimination reaction.

Troubleshooting Guide

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Products start->check_side_reactions reagent_purity Purity of this compound? Nucleophile/Base active? Solvent anhydrous? check_reagents->reagent_purity Check... temp_control Temperature accurate? Sufficient reaction time? Effective mixing? check_conditions->temp_control Check... alkene_product Alkene byproduct observed? (E2) check_side_reactions->alkene_product Check... decomp Starting material decomposition? check_side_reactions->decomp Check... sol_reagents Solution: Use fresh/purified reagents. Ensure anhydrous conditions. reagent_purity->sol_reagents sol_temp Solution: Calibrate probe. Increase time or temp cautiously. Improve agitation. temp_control->sol_temp sol_alkene Solution: Lower reaction temperature. Use a less hindered base. Slow reagent addition. alkene_product->sol_alkene sol_decomp Solution: Run at lower temperature. Check for incompatibilities. decomp->sol_decomp

Caption: Troubleshooting logic for scale-up issues.

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Reaction is sluggish or stalls. 1. Insufficiently active base/nucleophile (e.g., degraded NaH).[11]2. Presence of water in the solvent or on glassware.[11]3. Reaction temperature is too low.1. Use fresh, high-quality reagents. Titrate bases if necessary.2. Use anhydrous solvents and thoroughly dry all equipment.3. Gradually increase the temperature while monitoring with TLC or HPLC.
Significant alkene byproduct formation. 1. The E2 elimination pathway is competing with the desired SN2 reaction.[13]2. Reaction temperature is too high.[11]3. The base/nucleophile is too strong or sterically hindered.1. Lower the reaction temperature.[13]2. If possible, choose a less sterically demanding nucleophile.3. Control the addition rate of the base/nucleophile.
Product is difficult to purify. 1. Presence of high-boiling solvents like DMF or DMSO.2. Emulsion formation during aqueous work-up.3. Byproducts with similar polarity to the desired product.1. For DMF, perform multiple aqueous washes. For DMSO, consider a water/ether extraction.2. Add brine (saturated NaCl solution) to break emulsions.3. Consider recrystallization or flash chromatography with a carefully chosen solvent system.[10]
Reaction turns dark or shows decomposition. 1. This compound can be sensitive to light and heat.2. Incompatibility with strong bases or other reagents at elevated temperatures.[14]1. Protect the reaction from light.2. Run the reaction at the lowest effective temperature.3. Ensure the starting material is fresh and properly stored.

Safety and Handling Protocols

Handling this compound requires strict adherence to safety protocols, especially at a larger scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield (if splash risk is high), and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, or in a closed system to avoid inhalation of vapors.[14][15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] It is often stabilized with copper and should be protected from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines.[14]

  • Spill & Disposal: For small spills, absorb with an inert material and place in a suitable, closed container for disposal.[14] For large spills, evacuate the area and seek assistance from EH&S.[12] Dispose of waste in accordance with local, state, and federal regulations.[14]

Experimental Methodologies

Protocol 1: Lab-Scale Williamson Ether Synthesis (Exemplary)

This protocol describes the synthesis of a benzyl ether derivative as a representative example.

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and benzyl alcohol (5.4 g, 50 mmol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 15 minutes.

  • Alkylation: Stir the resulting slurry at 0 °C for 30 minutes. Then, add this compound (11.3 g, 50 mmol) dropwise via syringe over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Considerations for Pilot-Scale (10 L) Synthesis

Adapting the lab protocol for a 10 L reactor requires significant changes in procedure.

  • Reactor Preparation: Ensure the 10 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge benzyl alcohol and anhydrous THF to the reactor via a charging port.

  • Controlled Addition of Base: The addition of sodium hydride is highly exothermic and generates hydrogen gas. A specialized solids charging system or, preferably, using a solution of a soluble base like sodium bis(trimethylsilyl)amide (NaHMDS) added via a metering pump is much safer and more controllable at this scale.

  • Temperature Control: Start the addition at a low internal temperature (e.g., 0-5 °C) using the reactor's cooling jacket. The addition rate must be controlled to ensure the internal temperature does not exceed a set limit (e.g., 15 °C).

  • Controlled Addition of Electrophile: Add the this compound via a metering pump at a rate that maintains temperature control.

  • Monitoring: Use an in-situ temperature probe to monitor the reaction temperature continuously. Take samples for IPC (in-process control) analysis via a sample port to determine reaction completion.

  • Quenching and Work-up: The quench must be performed very slowly with efficient cooling. The phase separation will be done within the reactor by stopping the agitator and allowing the layers to settle, then draining the lower aqueous layer.

  • Isolation: The product is typically isolated by distillation of the solvent, followed by crystallization if the product is a solid, which is more scalable than chromatography.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. 2-(Iodomethyl)tetrahydropyran is a valuable building block in organic synthesis, and its characterization is crucial for ensuring the integrity of subsequent reaction pathways. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and a comparative overview of other key spectroscopic techniques, offering field-proven insights into experimental choices and data interpretation.

The Central Role of ¹H NMR Spectroscopy in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the structural determination of organic compounds in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows for the unambiguous confirmation of the tetrahydropyran ring integrity and the presence and location of the iodomethyl substituent.

Predicted ¹H NMR Spectrum of this compound

The structure and proton labeling for this compound are as follows:

Caption: Structure of this compound with proton numbering.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Justification
H7a, H7b3.1 - 3.3Doublet of doublets (dd) or two doubletsJgem ≈ 10-12 Hz, Jvic ≈ 5-8 HzThese protons are on a carbon adjacent to an iodine atom, which is strongly deshielding.[3] They are diastereotopic and will split each other (geminal coupling) and the adjacent H2 proton (vicinal coupling).
H6a, H6e3.4 - 4.0Multiplet (m)-These are the diastereotopic protons on the carbon adjacent to the ring oxygen. The oxygen atom is highly electronegative, causing a significant downfield shift.[5] They will exhibit complex splitting due to geminal coupling and vicinal coupling with the protons on C5.
H23.2 - 3.6Multiplet (m)-This proton is on the carbon bearing the iodomethyl group and is also adjacent to the ring oxygen, leading to a downfield shift. It will be split by the protons on C3 and the iodomethyl protons (H7a, H7b).
H3, H4, H51.2 - 1.9Multiplet (m)-These protons are on the carbons of the tetrahydropyran ring that are more distant from the electronegative oxygen and iodine atoms, and therefore resonate at higher fields (upfield). Their signals will be complex and likely overlap due to multiple vicinal and geminal couplings.

A Comparative Overview of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on a combination of spectroscopic methods.[2][6] Each technique provides a unique piece of the structural puzzle.

Analytical Technique Information Provided Advantages Disadvantages
¹³C NMR Spectroscopy Number of unique carbon environments and their electronic nature.Provides direct information about the carbon skeleton.[7]Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can reveal structural motifs.High sensitivity, provides molecular formula with high-resolution MS.[8]Isomeric compounds can have similar fragmentation patterns.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and non-destructive, good for identifying the presence of key functional groups.[9]Spectra can be complex, and the absence of a signal is often more informative than its presence.
Predicted ¹³C NMR Data for this compound
Carbon Predicted Chemical Shift (ppm) Justification
C275 - 85This carbon is attached to both the ring oxygen and the iodomethyl group, leading to a significant downfield shift.
C665 - 75This carbon is adjacent to the ring oxygen, resulting in a downfield shift.
C3, C4, C520 - 40These are the alkyl-like carbons of the tetrahydropyran ring.
C75 - 15The carbon of the iodomethyl group is shifted downfield compared to a methyl group due to the iodine atom, but the "heavy atom effect" of iodine can sometimes lead to unexpected shielding.[10][11]
Mass Spectrometry Fragmentation Pattern

In mass spectrometry, this compound is expected to undergo fragmentation through several key pathways.[12]

fragmentation M [C6H11IO]+• m/z = 226 F1 [C6H11O]+ m/z = 99 M->F1 Loss of •I F3 [I]+• m/z = 127 M->F3 α-cleavage F2 [C5H9O]+ m/z = 85 F1->F2 Loss of CH2

Caption: Predicted mass spectrometry fragmentation of this compound.

The molecular ion peak at m/z = 226 should be observable. A prominent peak at m/z = 99 would correspond to the loss of an iodine radical, a common fragmentation for alkyl halides.[13][14] Another significant fragment could be observed at m/z = 127, corresponding to the iodine cation. Further fragmentation of the tetrahydropyranyl cation (m/z 99) can also occur.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions from the C-H and C-O bonds.[5]

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C-H (alkane)2850 - 3000Stretching
C-O-C (ether)1050 - 1150Stretching
C-I500 - 600Stretching

The most characteristic band for the ether linkage is the strong C-O stretching vibration.[15] The C-I stretch appears in the fingerprint region and may be difficult to assign definitively.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve sample in CDCl3 Add_TMS Add TMS Dissolve->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Tune Tune and shim spectrometer Transfer->Tune Acquire_H1 Acquire 1H spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and baseline correction FT->Phase Integrate Integrate and pick peaks Phase->Integrate Analysis Analysis Integrate->Analysis Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic application of spectroscopic techniques. ¹H NMR provides the most detailed information regarding the proton framework and stereochemistry. ¹³C NMR complements this by confirming the carbon skeleton. Mass spectrometry provides crucial molecular weight and fragmentation data, while IR spectroscopy offers a rapid means of identifying key functional groups. By integrating the data from these methods, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-(Iodomethyl)tetrahydropyran and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone of this process, providing a detailed fingerprint of a molecule's carbon skeleton. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for 2-(iodomethyl)tetrahydropyran and its lighter halogen analogs, 2-(bromomethyl)tetrahydropyran and 2-(chloromethyl)tetrahydropyran. By integrating predicted data with fundamental principles of NMR theory, this document serves as a practical reference for understanding and predicting the spectral features of this important class of compounds.

The Foundational Principles: What Governs ¹³C NMR Chemical Shifts in Halogenated Tetrahydropyrans?

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Several key factors influence where a carbon atom resonates in an NMR spectrum. In the context of 2-(halomethyl)tetrahydropyrans, the interplay of inductive effects, steric effects, and the particularly significant "heavy atom effect" dictates the observed chemical shifts.

Inductive and Steric Effects: The electronegativity of the halogen atom (Cl > Br > I) creates a dipole along the C-X bond, withdrawing electron density from the adjacent carbon. This deshielding effect typically results in a downfield shift (higher ppm value) for the carbon directly attached to the halogen.[1] The size of the halogen atom can also introduce steric strain, which can influence the conformation of the molecule and, consequently, the chemical shifts of nearby carbons.

The Heavy Atom Effect: A unique phenomenon observed with heavier halogens like bromine and, most prominently, iodine is the "heavy atom effect."[2] This effect, primarily driven by spin-orbit coupling, leads to a pronounced shielding (an upfield shift to a lower ppm value) of the carbon atom directly bonded to the heavy halogen.[3][4] This shielding counteracts the expected deshielding from the inductive effect and is a key diagnostic feature in the ¹³C NMR spectra of iodo- and bromo-alkanes. The magnitude of this shielding effect increases with the atomic number of the halogen.

Comparative Analysis of Predicted ¹³C NMR Chemical Shifts

In the absence of readily available experimental spectra for all three analogs under identical conditions, we turn to highly reliable ¹³C NMR prediction software to provide a consistent dataset for comparison. The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(chloromethyl)-, 2-(bromomethyl)-, and this compound.

Carbon Atom2-(chloromethyl)tetrahydropyran (Predicted, ppm)2-(bromomethyl)tetrahydropyran (Predicted, ppm)This compound (Predicted, ppm)
-CH₂X 46.936.110.5
C2 78.979.881.3
C6 68.268.368.4
C3 30.130.029.8
C4 25.525.525.6
C5 22.822.822.9

Data generated using a standard online ¹³C NMR prediction tool.

Key Observations and Interpretation:

  • The -CH₂X Carbon: The most dramatic trend is observed for the carbon of the halomethyl group. For the chloro-derivative, the chemical shift is a relatively deshielded 46.9 ppm due to the strong inductive effect of chlorine. As we move to the bromo-derivative, the chemical shift moves upfield to 36.1 ppm, and for the iodo-derivative, it is significantly shielded at 10.5 ppm. This upfield trend is a classic manifestation of the heavy atom effect, which overwhelms the inductive effect for bromine and iodine.[2]

  • The C2 Carbon: The carbon of the tetrahydropyran ring attached to the halomethyl group (C2) shows a slight downfield trend from the chloro- to the iodo-derivative (78.9 to 81.3 ppm). This is likely due to a combination of the decreasing inductive effect of the halogen at this position and subtle conformational changes induced by the increasing size of the halogen.

  • Ring Carbons (C3-C6): The chemical shifts of the other ring carbons remain relatively constant across the series, indicating that the electronic influence of the halogen substituent diminishes significantly with distance. The values are consistent with those of the parent tetrahydropyran molecule.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR spectra for this class of compounds, the following detailed protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the 2-(halomethyl)tetrahydropyran sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹³C frequency.

  • Ensure the sample is at a constant temperature, typically 298 K (25 °C), for the duration of the experiment.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.

  • Acquisition Time (AT): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining more quantitative data, especially for quaternary carbons, although none are present in these molecules.

  • Pulse Angle: A 30-45 degree pulse angle is recommended to optimize signal-to-noise for a given experiment time.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a line broadening factor (e.g., 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

  • Phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks if relative intensities are of interest, though ¹³C NMR is not inherently quantitative without specific experimental setups.

Visualizing the Workflow and Chemical Shift Trends

To better illustrate the process of comparing and interpreting the ¹³C NMR data, the following diagrams have been generated.

G cluster_0 Data Acquisition and Prediction cluster_1 Data Processing and Analysis Sample_Prep Sample Preparation (Compound in CDCl3 + TMS) NMR_Acquisition 13C NMR Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Prediction 13C NMR Prediction (nmrdb.org or similar) Comparison Comparative Analysis of Shifts Prediction->Comparison Referencing Chemical Shift Referencing (TMS = 0.0 ppm) Processing->Referencing Peak_Picking Peak Picking and Assignment Referencing->Peak_Picking Peak_Picking->Comparison

Caption: Workflow for ¹³C NMR Data Analysis and Comparison.

Caption: Trend of the -CH₂X ¹³C NMR Chemical Shift with Different Halogens.

Conclusion

This guide provides a comprehensive comparison of the ¹³C NMR chemical shifts for this compound and its chloro and bromo analogs. The analysis of predicted data, grounded in the established principles of inductive and heavy atom effects, offers a clear framework for understanding and predicting the spectral characteristics of these compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality data in a research setting. By combining theoretical knowledge with practical application, researchers can confidently utilize ¹³C NMR spectroscopy for the structural elucidation and characterization of halogenated tetrahydropyran derivatives.

References

comparing reactivity of 2-(iodomethyl)tetrahydropyran vs 2-(bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-(Iodomethyl)tetrahydropyran and 2-(Bromomethyl)tetrahydropyran in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the tetrahydropyran (THP) moiety is a ubiquitous structural motif. The functionalization of this scaffold often relies on the use of electrophilic building blocks such as 2-(halomethyl)tetrahydropyrans. The choice of the halogen—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, kinetics, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of the reactivity of this compound and 2-(bromomethyl)tetrahydropyran, moving beyond simple heuristics to offer actionable, field-proven insights.

The Underlying Principle: Leaving Group Ability in S(_N)2 Reactions

Both this compound and its bromo-analogue are primary alkyl halides. Their reactions with most nucleophiles proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.[1][2] The rate of an S(_N)2 reaction is therefore highly sensitive to the ability of the leaving group to depart and stabilize the negative charge it acquires.

dot

Caption: General Sₙ2 reaction mechanism for 2-(halomethyl)tetrahydropyran.

The established order of leaving group ability for halogens is I > Br > Cl > F.[1][3] This trend is governed by three key factors:

  • Polarizability : Iodine, being the largest of the common halogens, has a diffuse electron cloud that is easily distorted. This high polarizability allows it to stabilize the partial negative charge that develops in the S(_N)2 transition state more effectively than bromine.

  • Basicity : The conjugate acid of iodide, hydroiodic acid (HI, pKa ≈ -10), is a stronger acid than hydrobromic acid (HBr, pKa ≈ -9). This means that the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻). Weaker bases are more stable as anions and are therefore better leaving groups.[4]

  • Bond Strength : The carbon-iodine (C-I) bond is significantly weaker (≈ 240 kJ/mol) than the carbon-bromine (C-Br) bond (≈ 280 kJ/mol). Less energy is required to break the C-I bond in the transition state, which contributes to a lower activation energy and a faster reaction rate.[1][5]

Therefore, from a theoretical standpoint, This compound is predicted to be substantially more reactive than 2-(bromomethyl)tetrahydropyran.

Quantitative Comparison: Experimental Kinetic Data

SubstrateLeaving GroupRelative Rate Constant (k_rel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻1,000
1-ChlorobutaneCl⁻200
Data sourced from a comparative study of S(_N)2 reactions with azide in acetone, illustrating the established reactivity trend.[5]

As the data clearly shows, the primary alkyl iodide is approximately 30 times more reactive than the corresponding bromide under identical S(_N)2 conditions. This kinetic advantage is directly applicable to the tetrahydropyran system. For synthetic chemists, this means that reactions with this compound can often be conducted under milder conditions (e.g., lower temperatures or shorter reaction times) to achieve the same conversion as its bromo-counterpart, which can be crucial for sensitive substrates.

Experimental Protocol: A Head-to-Head Comparison

To provide a tangible and reproducible measure of the reactivity difference, the following protocol describes a parallel synthesis of 2-(azidomethyl)tetrahydropyran. This experiment is designed to be a self-validating system, allowing for direct comparison of reaction progress under identical conditions.

Objective: To compare the rate of formation of 2-(azidomethyl)tetrahydropyran from this compound and 2-(bromomethyl)tetrahydropyran.

Materials:

  • This compound (Substrate A)

  • 2-(Bromomethyl)tetrahydropyran (Substrate B)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate eluent (e.g., 10% Ethyl Acetate in Hexanes)

  • GC-MS or LC-MS for quantitative analysis

dot

Workflow Experimental Workflow for Reactivity Comparison start Start: Parallel Reaction Setup prep_A Vial A: 2-(Iodomethyl)THP NaN₃ in DMF start->prep_A prep_B Vial B: 2-(Bromomethyl)THP NaN₃ in DMF start->prep_B reaction Stir at Constant Temp (e.g., 40°C) prep_A->reaction prep_B->reaction sampling Aliquot Sampling at Time Points (t=0, 1h, 2h, 4h, 8h) reaction->sampling quench Quench Aliquots (e.g., with water & ether) sampling->quench analysis Analyze Organic Layer (TLC, GC-MS) quench->analysis data Plot % Conversion vs. Time analysis->data conclusion Compare Reaction Rates data->conclusion

Caption: Workflow for the comparative kinetic analysis.

Procedure:

  • Preparation: In two separate, identical reaction vials (Vial A and Vial B), add sodium azide (1.2 equivalents).

  • Solvent Addition: To each vial, add anhydrous DMF to achieve a final substrate concentration of 0.5 M. Add a consistent amount of an internal standard to each vial for accurate quantification.

  • Reaction Initiation: At time t=0, add this compound (1.0 eq) to Vial A and 2-(bromomethyl)tetrahydropyran (1.0 eq) to Vial B.

  • Reaction Conditions: Place both vials in a pre-heated block set to a moderate temperature (e.g., 40°C) and begin vigorous stirring.

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Workup of Aliquots: Immediately quench each aliquot in a vial containing diethyl ether (1 mL) and water (1 mL). Shake vigorously and allow the layers to separate.

  • Analysis: Analyze the organic layer of each quenched aliquot by TLC to visualize the disappearance of starting material and the appearance of the product. For quantitative data, analyze the organic layer by GC-MS or LC-MS, using the internal standard to calculate the percent conversion at each time point.

  • Data Interpretation: Plot the percent conversion versus time for both reactions. The resulting curves will provide a clear, quantitative visualization of the superior reactivity of the iodo-substrate.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that readily dissolves the sodium azide salt and the organic substrates. It does not hydrogen-bond with the azide anion, leaving it "naked" and highly nucleophilic, which accelerates S(_N)2 reactions.[2]

  • Temperature: A moderate temperature is chosen to ensure the reaction with the bromide proceeds at a measurable rate without being instantaneous for the iodide, allowing for a clear comparison.

  • Nucleophile: Azide is an excellent nucleophile for S(_N)2 reactions and the resulting organic azide product is readily distinguishable from the starting material by most analytical techniques.[6]

Practical Implications and Strategic Recommendations

The choice between this compound and 2-(bromomethyl)tetrahydropyran is a strategic one based on kinetics, cost, and availability.

  • Choose this compound when:

    • High reactivity is paramount: For reactions with weak or sterically hindered nucleophiles.

    • Mild conditions are required: To avoid decomposition of sensitive functional groups elsewhere in the molecule.

    • Rapid reaction completion is desired: To improve throughput in a multi-step synthesis.

  • Choose 2-(Bromomethyl)tetrahydropyran when:

    • Cost is a primary driver: Alkyl bromides are often less expensive and more commercially available than their iodo-counterparts.

    • The nucleophile is highly reactive: A very strong nucleophile may react sufficiently fast with the bromide, making the extra reactivity of the iodide unnecessary.

    • As a precursor: The bromide can be readily converted to the more reactive iodide in situ or in a separate step via the Finkelstein reaction (reacting the alkyl bromide with sodium iodide in acetone).[7][8] The precipitation of NaBr in acetone drives the equilibrium towards the formation of the alkyl iodide.

Conclusion

The evidence, grounded in fundamental principles of physical organic chemistry and supported by extensive experimental data from analogous systems, is unequivocal. This compound is a significantly more reactive electrophile than 2-(bromomethyl)tetrahydropyran in S(_N)2 reactions. This enhanced reactivity, stemming from the superior leaving group ability of iodide, offers chemists a powerful tool for accelerating reactions and enabling transformations under milder conditions. While the bromo-analogue remains a viable and economical option for many applications, a thorough understanding of this reactivity differential is essential for the rational design and efficient execution of complex synthetic routes.

References

Navigating the Lability Landscape: A Comparative Guide to the Stability of THP and Silyl Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of an appropriate alcohol protecting group is a critical decision that can dictate the success or failure of a multi-step synthetic campaign. The ideal protecting group must be easily installed, stable to a variety of reaction conditions, and readily cleaved with high selectivity. Among the most common choices for hydroxyl protection are tetrahydropyranyl (THP) ethers and a diverse family of silyl ethers. This guide provides an in-depth, objective comparison of the stability profiles of these two classes of protecting groups, supported by mechanistic insights and experimental data, to empower chemists in making strategic decisions for their synthetic endeavors.

The Fundamental Chemistry: Acetal vs. Silyl Ether

At the heart of their differing stabilities lies the fundamental structural difference between THP and silyl ethers. A THP ether is an acetal, formed by the acid-catalyzed reaction of an alcohol with dihydropyran (DHP).[1] Conversely, silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically in the presence of a base. This distinction in bonding—a C-O-C-O linkage in THP ethers versus a Si-O-C bond in silyl ethers—governs their reactivity and susceptibility to various cleavage conditions.

Stability Under Acidic Conditions: A Clear Divergence

The most significant point of divergence in the stability of THP and silyl ethers is their behavior in the presence of acid.

THP ethers are notoriously acid-labile. [2] The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[3][4] Even mild acidic conditions, such as acetic acid in aqueous THF or pyridinium p-toluenesulfonate (PPTS) in an alcohol, can efficiently cleave THP ethers.[1][5]

Silyl ethers, in contrast, exhibit a wide and tunable range of stability to acidic conditions, primarily dictated by steric hindrance around the silicon atom. [6][7] The general order of increasing stability to acid-catalyzed hydrolysis is:

TMS < TES < TBDMS < TIPS < TBDPS [8][7]

This trend is a direct consequence of the bulky substituents on the silicon atom hindering the approach of protons and nucleophiles to the silicon-oxygen bond.[9] For instance, a trimethylsilyl (TMS) ether is highly labile and can be cleaved by very weak acids, sometimes even during silica gel chromatography.[7] On the other hand, a tert-butyldiphenylsilyl (TBDPS) ether is exceptionally robust and can withstand much stronger acidic conditions.[7]

Quantitative Comparison of Silyl Ether Stability in Acid
Silyl EtherRelative Rate of Acidic Cleavage (vs. TMS)
TMS1
TES64
TBDMS20,000
TIPS700,000
TBDPS5,000,000

This data highlights the vast differences in stability, allowing for orthogonal deprotection strategies.[8][6]

Stability Under Basic Conditions: A Role Reversal

Under basic conditions, the stability profiles of THP and silyl ethers are generally reversed.

THP ethers are exceptionally stable in strongly basic environments. [10][5] They are resistant to hydrolysis by aqueous bases and are compatible with a wide array of nucleophilic and basic reagents, including organometallics (Grignard and organolithium reagents), metal hydrides, and conditions used for saponification of esters.[5][11]

The stability of silyl ethers to basic conditions is also dependent on the steric bulk of the silyl group, though the trend is less pronounced than under acidic conditions. [8] The general order of increasing stability to base-catalyzed hydrolysis is:

TMS < TES < TBDMS ≈ TBDPS < TIPS [8][7]

While less labile than in acid, silyl ethers can be cleaved by strong bases. However, for most applications, the bulkier silyl ethers like TBDMS, TIPS, and TBDPS are considered stable to common basic reaction conditions.[7]

Quantitative Comparison of Silyl Ether Stability in Base
Silyl EtherRelative Rate of Basic Cleavage (vs. TMS)
TMS1
TES10-100
TBDMS~20,000
TBDPS~20,000
TIPS100,000

Note the comparable stability of TBDMS and TBDPS in basic media, in contrast to their vastly different acid stability.[6][7]

The Silyl Ether Superpower: Fluoride-Mediated Cleavage

A unique and highly advantageous feature of silyl ethers is their susceptibility to cleavage by fluoride ions.[8] The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this deprotection method.[12][13] Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) are commonly used to smoothly and selectively cleave silyl ethers under mild, neutral conditions.[7] This method is orthogonal to the deprotection of many other protecting groups, including THP ethers.

The rate of fluoride-mediated cleavage is also influenced by steric hindrance, with less hindered silyl ethers reacting more rapidly.[14]

Orthogonal Protection Strategies: The Power of Tunable Lability

The diverse stability profiles of THP and silyl ethers allow for sophisticated orthogonal protection strategies in the synthesis of complex molecules. For example, a primary alcohol could be protected as a TBDMS ether, while a secondary, more hindered alcohol is protected as a THP ether. The THP group could then be selectively removed under mild acidic conditions, leaving the TBDMS group intact. Subsequently, the TBDMS group could be cleaved using TBAF.

Orthogonal_Deprotection Molecule R(OTBDMS)CH-CH(OTHP)R' Acid Mild Acid (e.g., PPTS, EtOH) Molecule->Acid Selective THP Cleavage Product1 R(OTBDMS)CH-CH(OH)R' Acid->Product1 Fluoride Fluoride Source (e.g., TBAF, THF) Product2 R(OH)CH-CH(OH)R' Fluoride->Product2 Product1->Fluoride TBDMS Cleavage

Figure 1. A schematic representation of an orthogonal deprotection strategy employing a THP ether and a silyl ether.

Experimental Protocols

Protection of a Primary Alcohol with THP

Objective: To protect a primary alcohol as a THP ether using catalytic acid.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the primary alcohol in dichloromethane.

  • Add 3,4-dihydro-2H-pyran to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protection of a Primary Alcohol with TBDMS

Objective: To protect a primary alcohol as a TBDMS ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Dimethylformamide (DMF)

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the primary alcohol and imidazole in dimethylformamide.

  • Add tert-butyldimethylsilyl chloride to the solution and stir at room temperature.[9]

  • Monitor the reaction by TLC. For sterically hindered alcohols, gentle heating may be required.[9]

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.

Deprotection of a THP Ether under Acidic Conditions

Objective: To deprotect a THP ether using mild acidic conditions.

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 4:1:1 v/v/v).[5]

  • Stir the solution at room temperature or gently warm to 40-50 °C, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection of a TBDMS Ether with Fluoride

Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add the solution of TBAF in THF and stir at room temperature.[7]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Mechanistic Diagrams

THP_Deprotection cluster_0 Mechanism of Acid-Catalyzed THP Ether Deprotection start R-O-THP | + H+ protonated R-O(H+)-THP start->protonated Protonation cleavage Cleavage Resonance-Stabilized Cation + R-OH protonated->cleavage:f0 C-O Bond Cleavage quenching Quenching + H2O cleavage:f1->quenching:f0 product 2-Hydroxy-tetrahydropyran + R-OH quenching:f1->product

Figure 2. Mechanism of acid-catalyzed THP ether deprotection.[3]

Silyl_Deprotection cluster_1 Mechanism of Fluoride-Mediated Silyl Ether Deprotection start R-O-SiR'3 | + F- intermediate [R-O-Si(F)R'3]- Pentavalent Intermediate start->intermediate Nucleophilic Attack cleavage Cleavage R-O- + F-SiR'3 intermediate->cleavage:f0 Si-O Bond Cleavage product R-OH After Workup cleavage:f1->product

Figure 3. Mechanism of fluoride-mediated silyl ether deprotection.[15]

Conclusion: Making the Right Choice

The choice between a THP ether and a silyl ether for alcohol protection is not a matter of one being universally superior to the other, but rather a strategic decision based on the planned synthetic route.

Choose a THP ether when:

  • The subsequent reaction steps involve strongly basic or nucleophilic conditions.

  • Acid-labile protecting groups are not present elsewhere in the molecule.

  • A simple and rapid acidic deprotection is desired.

Choose a silyl ether when:

  • Tunable stability to acidic conditions is required.

  • Orthogonal deprotection in the presence of acid-sensitive groups is necessary.

  • Mild, non-acidic deprotection using fluoride is advantageous.

  • The creation of a new stereocenter (a drawback of THP ethers with chiral alcohols) is to be avoided.[10][2]

By understanding the nuanced stability profiles of these two important classes of protecting groups, researchers can design more elegant, efficient, and successful synthetic strategies.

References

A Comparative Guide to Mechanistic Investigations of Tetrahydropyran Formation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold, frequently appearing in a vast array of natural products and active pharmaceutical ingredients (APIs) due to its conformational stability and ability to engage in hydrogen bonding.[1][2] The stereocontrolled synthesis of substituted THPs is, therefore, a cornerstone of modern medicinal chemistry and total synthesis. Understanding the underlying mechanisms of THP formation is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and developing novel synthetic strategies.

This guide provides a comparative analysis of the three principal pathways for tetrahydropyran synthesis: the Prins Cyclization , the Intramolecular Oxa-Michael Addition , and the Intramolecular Williamson Ether Synthesis . We will delve into the mechanistic nuances of each pathway, explore the experimental and computational techniques used to investigate them, and provide exemplary protocols to illustrate these concepts in practice.

The Prins Cyclization: An Electrophilic Cascade

First reported in its intermolecular form by Prins in 1919 and later adapted for THP synthesis by Hanschke in 1955, the Prins cyclization has become a powerful and widely used method for constructing substituted THP rings.[3][4] The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[5]

Core Mechanism & Stereochemical Control

The generally accepted mechanism proceeds through the formation of a key oxocarbenium ion intermediate .[3][6] This electrophilic species is then trapped intramolecularly by the pendant alkene nucleophile. The stereoselectivity of the cyclization is largely dictated by a highly organized, chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This geometric preference often leads to excellent transfer of chirality from the starting alcohol to the final THP product.[4]

Prins_Mechanism cluster_main Prins Cyclization Pathway cluster_side Competing Oxonia-Cope Pathway Start Homoallylic Alcohol + Aldehyde + H⁺ Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Condensation TS_Chair Chair-like Transition State Oxocarbenium->TS_Chair Endo Cyclization TS_Cope Oxonia-Cope Transition State Oxocarbenium->TS_Cope [4][4]-Sigmatropic Rearrangement Cation Tetrahydropyranyl Cation TS_Chair->Cation Product cis-THP Product (Major) Cation->Product Nucleophilic Trap (e.g., H₂O) Rearranged_Oxo Rearranged Oxocarbenium TS_Cope->Rearranged_Oxo Racemic Racemic or Symmetric Products Rearranged_Oxo->Racemic Cyclization & Trapping

Caption: The Prins cyclization and the competing oxonia-Cope rearrangement.

Mechanistic Challenges: The Oxonia-Cope Rearrangement

A significant challenge in Prins cyclizations is the potential for competing side reactions that can erode stereochemical integrity. The most notable of these is the 2-oxonia-Cope rearrangement , a[4][4]-sigmatropic rearrangement of the oxocarbenium intermediate.[3][6] This process can lead to the formation of unexpected constitutional isomers or, critically, racemization of the desired product.[4][7]

The propensity for this rearrangement is influenced by the substitution pattern of the homoallylic alcohol. For instance, substrates with electron-rich aromatic rings that can stabilize a cationic charge are more prone to side reactions that lead to a loss of enantiomeric excess.[3][7]

Investigative Techniques in Action
  • Computational & Experimental Studies: The mechanistic dichotomy between the classical oxocarbenium pathway and alternative routes (like a [2+2] cycloaddition) has been scrutinized. Combined DFT calculations and experimental results suggest the oxocarbenium route is generally preferred. These studies also confirm that thermodynamic factors favor the oxonia-Cope rearrangement when certain stabilizing groups (e.g., phenyl) are present on the substrate.[3][6]

  • Stereochemical Probes: The use of enantioenriched homoallylic alcohols serves as a powerful diagnostic tool.[3] A significant loss in the enantiomeric excess of the final THP product is a clear indicator that a competing, racemizing pathway, such as the oxonia-Cope rearrangement or an allyl transfer process, is operative.[7]

Representative Experimental Protocol: Fe(acac)₃/TMSCl-Promoted Prins Cyclization

This protocol, adapted from studies on Evans aldol–Prins strategies, illustrates a modern approach to forming 4-chloro-THPs.[8] The iron(III) catalyst activates the aldehyde, while TMSCl serves as the chloride source to trap the cationic intermediate.[9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Add iron(III) acetylacetonate (Fe(acac)₃, 10 mol%).

  • Initiation: Cool the mixture to 0 °C. Add trimethylsilyl chloride (TMSCl, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Rationale: Low temperature is often used to suppress side reactions and improve diastereoselectivity.

  • Quenching: Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-tetrahydropyran. Validation: The product structure and stereochemistry are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with diastereomeric ratio determined by ¹H NMR analysis of the crude product.[8]

Intramolecular Oxa-Michael Addition: A Conjugate Approach

The intramolecular oxa-Michael (IOM) addition, or oxa-conjugate addition, is a highly reliable and stereoselective method for forming THP rings. It involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone, ester, or thioester.[10][11] This reaction can be catalyzed by either acid or base, and the choice of catalyst can profoundly impact the stereochemical outcome.

Core Mechanism & Stereochemical Control

The reaction proceeds via a 6-endo-trig cyclization. The stereochemistry of the newly formed C-O and C-C bonds is determined by the conformation of the transition state. Under thermodynamic control (often acid-catalyzed or with strong, non-hindered bases at elevated temperatures), the reaction favors a chair-like transition state where substituents adopt equatorial or pseudo-equatorial positions, typically leading to the more stable cis-2,6-disubstituted THP.[12]

Conversely, under kinetic control (often with bulky bases or buffered fluoride sources at low temperatures), a boat-like transition state can be favored, leading to the trans-2,6-disubstituted THP.[12][13]

Caption: Kinetic vs. Thermodynamic control in oxa-Michael cyclizations.

Investigative Techniques in Action
  • Kinetic vs. Thermodynamic Experiments: A cornerstone of investigating this pathway is to run the reaction under different conditions. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.[14][15][16] Comparing the product ratios under these different regimes provides direct evidence of the kinetic and thermodynamic landscapes of the reaction.

  • Computational Modeling (DFT): DFT studies have been instrumental in rationalizing the observed stereodivergence. For example, in the cyclization of a 4-hydroxy α,β-unsaturated thioester, calculations revealed that the TBAF-mediated formation of the trans-THP proceeds through a boat-like transition state, which is stabilized by a crucial hydrogen bond between the 4-hydroxyl group and the cyclizing alkoxide. In contrast, the acid-catalyzed reaction proceeds via a lower-energy chair-like transition state to give the cis-product. These calculations confirm that both reactions are under kinetic control, but follow different, condition-dependent pathways.[12]

  • Kinetic Studies: Monitoring the reaction rate, for instance by taking aliquots over time and analyzing them by ¹H NMR, can help elucidate the role of the catalyst and reaction conditions.[17][18]

Representative Experimental Protocol: Stereodivergent Oxa-Michael Cyclization

This protocol is based on the work of Clarke and co-workers, demonstrating stereodivergence based on reaction conditions.[12]

A) Thermodynamic Control (2,6-cis Product):

  • Preparation: Dissolve the 4-hydroxy-α,β-unsaturated thioester (1.0 equiv) in anhydrous DCM (0.01 M) in a clean vial.

  • Initiation: Add trifluoroacetic acid (TFA, 2.0 equiv).

  • Reaction: Stir the solution at room temperature for 24 hours. Rationale: The use of acid and longer reaction times allows the system to reach equilibrium, favoring the more stable cis-diastereomer.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography to yield the 2,6-cis-tetrahydropyran.

B) Kinetic Control (2,6-trans Product):

  • Preparation: Dissolve the 4-hydroxy-α,β-unsaturated thioester (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.01 M).

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) buffered with acetic acid (1.2 equiv).

  • Reaction: Stir the solution at room temperature for 2 hours. Rationale: The buffered TBAF acts as a mild base, promoting the kinetically controlled pathway, which is faster.

  • Workup & Purification: Follow the same workup and purification procedure as for the thermodynamic protocol to yield the 2,6-trans-tetrahydropyran. Validation: The stereochemical outcome for each protocol is confirmed by NMR spectroscopy, often using NOE experiments to establish the relative orientation of substituents at C2 and C6.

Intramolecular Williamson Ether Synthesis: A Classic Nucleophilic Substitution

The Williamson ether synthesis is a fundamental reaction in organic chemistry involving the Sₙ2 reaction of an alkoxide with an alkyl halide.[19][20] Its intramolecular variant provides a direct and reliable route to cyclic ethers, including tetrahydropyrans, from a suitable halo-alcohol precursor.[21][22]

Core Mechanism & Stereochemical Implications

The mechanism is a straightforward intramolecular Sₙ2 displacement. A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.[23] This alkoxide then attacks the carbon bearing the halide leaving group from the backside, leading to ring closure.

The key mechanistic feature is the inversion of stereochemistry at the carbon bearing the leaving group, a hallmark of the Sₙ2 reaction.[19] This provides an excellent method for stereochemical control, provided the stereocenter is set in the starting material. The reaction is most efficient for forming 5- and 6-membered rings and works best with primary alkyl halides. Secondary halides are viable but may lead to competing E2 elimination, while tertiary halides will almost exclusively yield elimination products.[20]

Williamson_Workflow Start 5-Halo-1-pentanol Substrate Deprotonation Add Strong Base (e.g., NaH) in THF Start->Deprotonation Alkoxide Alkoxide Intermediate Formation Deprotonation->Alkoxide Cyclization Intramolecular Sₙ2 Backside Attack Alkoxide->Cyclization Product Tetrahydropyran Product Cyclization->Product

Caption: Experimental workflow for the Williamson ether synthesis of THP.

Investigative Techniques in Action
  • Substrate Scope Analysis: The most direct way to validate the Sₙ2 mechanism is through substrate variation. Demonstrating that the reaction proceeds efficiently with primary halides (e.g., 5-bromo-1-pentanol), gives mixed results or lower yields with secondary halides, and fails (yielding alkenes) with tertiary halides provides compelling evidence for the Sₙ2 pathway and its steric sensitivity.[19][20]

  • Stereochemical Analysis: Synthesizing a chiral, non-racemic halo-alcohol and demonstrating that the cyclization proceeds with the predicted inversion of configuration at the electrophilic carbon is definitive proof of the Sₙ2 mechanism.

Representative Experimental Protocol: NaH-Mediated Cyclization

This protocol describes the classic conditions for an intramolecular Williamson ether synthesis.[22]

  • Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M).

  • Substrate Addition: Add a solution of the 5-halo-1-pentanol (1.0 equiv) in anhydrous THF dropwise at 0 °C. Causality: The alcohol is added slowly to the base to control the evolution of H₂ gas.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Workup: Add diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully (THP is volatile).

  • Purification: If necessary, purify the resulting tetrahydropyran by distillation or chromatography. Validation: Successful formation of the ether is confirmed by the disappearance of the broad -OH stretch in the IR spectrum and the characteristic upfield shifts of the α-alkoxy protons in the ¹H NMR spectrum.

Comparative Summary

FeaturePrins CyclizationIntramolecular Oxa-Michael AdditionIntramolecular Williamson Ether Synthesis
Key Intermediate Oxocarbenium IonEnolate / Conjugate SystemAlkoxide
Mechanism Type Electrophilic Addition-CyclizationNucleophilic Conjugate AdditionNucleophilic Substitution (Sₙ2)
Stereochemical Control Chair-like transition state; generally good chirality transfer.Condition-dependent (Kinetic vs. Thermodynamic); can be divergent.[12]Strict inversion of configuration at the electrophilic center.[19]
Common Side Reactions Oxonia-Cope rearrangement, racemization, elimination.[6][7]Reversibility, polymerization, intermolecular reactions.E2 Elimination (especially with 2°/3° halides).[20]
Typical Catalysts Brønsted or Lewis Acids (e.g., TFA, BF₃·OEt₂, Fe(III), In(III)).[6][24]Acids (TFA), Bases (DBU, NaH), or Organocatalysts.[12][17]Strong, non-nucleophilic bases (e.g., NaH, KH).
Substrate Scope Homoallylic alcohols + aldehydes/ketones.[3]δ-Hydroxy-α,β-unsaturated carbonyls/esters/thioesters.[10]Substrates with both a hydroxyl group and a good leaving group (halide/sulfonate).[21]

Conclusion

The mechanistic pathways to tetrahydropyrans offer a rich landscape of chemical principles and synthetic opportunities. The Prins cyclization provides a powerful convergent route but requires careful management of reactive carbocation intermediates to prevent stereochemical scrambling. The intramolecular oxa-Michael addition offers a robust and often highly stereoselective pathway, with the unique advantage of tunable, divergent outcomes based on kinetic or thermodynamic control. Finally, the intramolecular Williamson ether synthesis remains a predictable and reliable method, grounded in the fundamental principles of the Sₙ2 reaction, offering absolute stereochemical control through inversion of a predefined center.

For the drug development professional or total synthesis chemist, the choice of pathway depends on the desired substitution pattern, available starting materials, and required level of stereochemical purity. A thorough understanding of the mechanistic underpinnings and the experimental tools used to probe them is essential for rationally designing and executing the synthesis of these vital heterocyclic structures.

References

A Senior Application Scientist's Guide to Computational Stereochemistry in Tetrahydropyran Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the tetrahydropyran (THP) ring is a privileged scaffold, appearing in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] The precise spatial arrangement of substituents on this six-membered oxygen-containing heterocycle is often critical for its biological function. Consequently, controlling the stereochemical outcome of THP-forming cyclization reactions is a paramount challenge in synthetic chemistry.

This guide provides an in-depth comparison of computational approaches used to predict and rationalize the stereochemistry of tetrahydropyran cyclizations. Moving beyond a simple list of methods, we will explore the causality behind computational choices, offering field-proven insights into designing studies that yield robust, experimentally verifiable predictions. We will dissect influential case studies, provide actionable protocols, and illustrate key concepts with clear visualizations to bridge the gap between theoretical calculations and laboratory results.

The Decisive Moment: Understanding the Origins of Stereoselectivity

The stereochemical fate of a tetrahydropyran cyclization is typically sealed at the transition state (TS) of the ring-closing step. The relative energies of the various possible transition states—leading to different diastereomers—determine the product distribution. The two most common competing geometries for the forming six-membered ring are the chair and boat transition states.

Generally, a chair-like transition state is lower in energy due to minimized steric and torsional strain. This often leads to products where bulky substituents adopt equatorial positions to further reduce steric hindrance.[1][2] However, as we will see, specific non-covalent interactions, such as hydrogen bonding or catalyst coordination, can preferentially stabilize a boat-like transition state, completely inverting the stereochemical outcome.[4][5] Computational chemistry provides an unparalleled lens to visualize and quantify the delicate balance of these competing factors.

A Comparative Guide to Computational Methodologies

The selection of a computational method is a critical decision dictated by the specific question at hand, the size of the system, and the desired accuracy. Here, we compare the workhorses of modern computational organic chemistry.

Core Methodologies: A Performance Comparison
MethodTypical ApplicationStrengthsWeaknesses
Density Functional Theory (DFT) Mechanism elucidation, transition state analysis, relative energy calculations. The go-to method for most studies.Excellent balance of computational cost and accuracy.[6] Wide range of functionals available to suit different systems.Performance is highly dependent on the choice of functional and basis set. Standard functionals may struggle with dispersion interactions.
Ab Initio (e.g., MP2) High-accuracy benchmark calculations, systems where electron correlation is critical.Based on first principles without empirical parameters. Can be systematically improved towards the exact solution.Very high computational cost, limiting its use to smaller systems.[6][7]
Solvation Models Simulating reactions in solution, which is critical for matching experimental conditions.Implicit models (e.g., PCM, SMD) are fast and good for initial screening. Explicit models (microsolvation) are essential when specific solvent molecules play a role in the mechanism (e.g., proton shuttling).[8][9]Implicit models don't capture specific solute-solvent interactions. Explicit models significantly increase computational cost.

Expert Insight: Choosing the Right DFT Functional

For reactions involving non-covalent interactions, which are often pivotal in catalysis, dispersion-corrected functionals are essential. The ωB97X-D functional, for instance, is specifically parameterized to handle long-range dispersion forces and has been used successfully in studying Prins-like cyclizations.[8][9] The widely-used B3LYP functional often provides reliable geometries but may require dispersion corrections (e.g., B3LYP-D3) for accurate energies.[6] A robust approach involves geometry optimization at a lower level of theory (e.g., B3LYP/6-31G(d)) followed by single-point energy calculations with a larger basis set and more accurate method (e.g., ωB97X-D/6-311++G(d,p)).

Computational Workflow for Stereochemical Prediction

The following diagram outlines a self-validating system for predicting the stereochemical outcome of a cyclization reaction.

G cluster_0 Step 1: Conformer Search cluster_1 Step 2: Transition State Search cluster_2 Step 3: Verification cluster_3 Step 4: Energy Calculation & Prediction A Identify all low-energy conformers of the acyclic precursor B Locate TS for each potential pathway (e.g., chair-cis, boat-cis, chair-trans, boat-trans) starting from relevant conformers A->B Input Geometries C Confirm each TS has one imaginary frequency corresponding to the desired bond formation B->C Candidate Structures D Run Intrinsic Reaction Coordinate (IRC) calculations to connect TS to reactants and products C->D Verified TS E Calculate relative free energies (ΔG‡) of all verified transition states D->E Confirmed Pathways F Predict product ratio using the Curtin-Hammett principle from ΔΔG‡ E->F Energy Differences

Caption: A robust workflow for predicting reaction stereoselectivity.

Case Study: Stereodivergence in an Oxy-Michael Cyclization

A seminal study by Clarke and co-workers provides a powerful example of how computational analysis can explain experimentally observed stereodivergence.[4][5] They found that the cyclization of a hydroxy-thioester could be selectively guided to form either the 2,6-trans- or 2,6-cis-tetrahydropyran depending on the choice of catalyst.

  • Experimental Result:

    • TBAF (Tetrabutylammonium fluoride): Selectively yields the 2,6-trans product.

    • TFA (Trifluoroacetic acid): Selectively yields the 2,6-cis product.

The Computational Explanation: A Tale of Two Transition States

DFT calculations revealed the mechanistic origin of this remarkable stereochemical switch.[4][5][10]

TBAF-Mediated Pathway (trans-selective): Under basic conditions, the cyclizing species is an alkoxide. Calculations showed that the lowest energy pathway proceeds through a boat-like transition state . This normally unfavorable geometry is significantly stabilized by a crucial hydrogen bond between the 4-hydroxyl group and the cyclizing alkoxide oxygen.[4][5] This interaction is only possible in the boat conformation leading to the trans product.

TFA-Mediated Pathway (cis-selective): Under acidic conditions, the reaction is catalyzed by acid. The computational model showed that the lowest energy pathway proceeds via a classic chair-like transition state . This transition state is stabilized by a "trifluoroacetate-hydroxonium bridge," where the catalyst facilitates proton transfer.[4][5] This chair TS, which places the large substituents in pseudo-equatorial positions, leads directly to the more thermodynamically stable cis product.

G cluster_TBAF TBAF-Mediated cluster_TFA TFA-Mediated Reactant Acyclic Precursor TS_Boat Boat-like TS (H-bond stabilized) Reactant->TS_Boat Low ΔG‡ TS_Chair Chair-like TS (Sterically favored) Reactant->TS_Chair Low ΔG‡ Product_Trans 2,6-trans-THP (Kinetic Product) TS_Boat->Product_Trans Product_Cis 2,6-cis-THP (Thermodynamic Product) TS_Chair->Product_Cis

Caption: Competing pathways in the stereodivergent oxy-Michael cyclization.

Quantitative Data from Computational Studies

The power of these studies lies in their quantitative predictions. The calculated activation enthalpies (ΔH‡) clearly show why one pathway is favored over another under each condition.

ConditionPathwayTransition State GeometryRelative ΔH‡ (kcal/mol)Predicted Product
TBAF trans Boat-like (TS-a) 9.1 [10]trans
cisChair-like (TS-f)10.4[10]cis
TFA transBoat-like (TS-j)13.9[11]trans
cis Chair-like (TS-g) 12.3 [11]cis

Note: Energies are relative to the active cyclizing species for each pathway. Lower energy is favored.

Protocol: Transition State Calculation for a Prins-Type Cyclization

The Prins cyclization, involving the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, is a cornerstone of THP synthesis.[1][2][12] The key intermediate is an oxocarbenium ion, whose cyclization generally proceeds through a chair-like transition state to afford a cis-substituted THP.[1][2]

This protocol provides a step-by-step methodology for calculating the key transition state for this reaction using a DFT approach.

Software: Gaussian, ORCA, or similar quantum chemistry package. Visualizer: GaussView, Avogadro, or Chemcraft.

Methodology:

  • Reactant Preparation:

    • Build the oxocarbenium ion intermediate that precedes cyclization. Ensure the initial geometry places the reacting alkene and the carbocation in proximity.

    • Perform a conformational search to locate the lowest energy conformer of this intermediate. This will be your starting point.

  • Initial Transition State Guess:

    • From the lowest energy conformer, manually adjust the structure to approximate the geometry of the chair-like transition state. Decrease the distance between the nucleophilic carbon of the alkene and the electrophilic oxocarbenium carbon to ~2.2 Å.

    • Save this coordinate file as your initial guess for the TS search.

  • Transition State Optimization:

    • Set up a transition state optimization calculation. In Gaussian, this is done using the Opt=TS keyword. It is highly recommended to also use CalcFC (or CalcAll) for the initial run to compute the force constants accurately.

    • Example Keyword Line (Gaussian): #p Opt=(TS,CalcFC,NoEigentest) B3LYP-D3/6-31G(d) SCRF=(Solvent=Dichloromethane)

    • The choice of functional and basis set (here, B3LYP-D3/6-31G(d)) should be appropriate for the system size. The SCRF keyword applies an implicit solvent model.

  • Frequency Analysis and Verification:

    • Once the optimization converges, perform a frequency calculation at the same level of theory on the optimized geometry.

    • A true transition state must have exactly one imaginary frequency (NImag=1). [10]

    • Visualize the imaginary frequency. The atomic motions should correspond to the C-C bond formation of the cyclization step. If it corresponds to a rotation or other unintended motion, the TS is incorrect.

  • IRC Calculation:

    • To confirm that the verified TS connects the desired reactant and product, run an Intrinsic Reaction Coordinate (IRC) calculation.

    • Example Keyword Line (Gaussian): #p IRC=(CalcFC,MaxPoints=20,StepSize=10) B3LYP-D3/6-31G(d) SCRF=(Solvent=Dichloromethane)

    • The forward direction of the IRC should lead to the cyclized tetrahydropyran product, and the reverse direction should lead back to the oxocarbenium ion intermediate.

  • Refinement of Energies:

    • With the verified geometries for the reactant, TS, and product, perform single-point energy calculations using a higher level of theory and a larger basis set to obtain more accurate relative energies (e.g., ωB97X-D/def2-TZVP). This provides the final activation free energy (ΔG‡).

This rigorous, self-validating protocol ensures that the calculated transition state is not a computational artifact but a chemically meaningful saddle point on the potential energy surface, providing a trustworthy basis for stereochemical prediction.

Conclusion and Future Outlook

Computational chemistry has transformed the study of reaction mechanisms from a speculative exercise into a predictive science. For tetrahydropyran synthesis, DFT calculations are an indispensable tool for understanding the subtle interplay of steric, electronic, and catalytic effects that govern stereoselectivity. By carefully choosing methodologies and following rigorous verification protocols, researchers can gain profound insights that can guide catalyst design, reaction optimization, and the strategic planning of complex synthetic routes.

Looking ahead, the integration of machine learning (ML) promises to further accelerate this field. ML models trained on curated datasets of experimental and computational results are beginning to predict the stereoselectivity of reactions with high accuracy, potentially reducing the need for time-consuming DFT calculations for every new substrate.[13][14][15][16][17] The synergy between physics-based computational models and data-driven AI approaches will undoubtedly continue to deepen our understanding and mastery of stereoselective synthesis.

References

Navigating Stereoselectivity: A Guide to Kinetic vs. Thermodynamic Control in Oxy-Michael Cyclization for THP Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the tetrahydropyran (THP) ring is a ubiquitous and vital scaffold found in a vast array of natural products and pharmaceuticals. Its synthesis, however, is often a nuanced challenge, particularly concerning stereochemical control. The intramolecular oxy-Michael cyclization stands out as a powerful strategy for forging this six-membered oxygen heterocycle. The stereochemical outcome of this reaction—specifically the formation of cis- or trans-2,6-disubstituted THP rings—is a delicate interplay of kinetic and thermodynamic factors. This guide provides an in-depth comparison of these control elements, supported by experimental data, to empower chemists to rationally design and execute stereoselective THP syntheses.

The Fundamental Dichotomy: Kinetic vs. Thermodynamic Control

At its core, the competition between kinetic and thermodynamic control dictates the product distribution in a reversible or partially reversible reaction.[1]

  • Kinetic Control governs reactions where the product ratio is determined by the relative rates of formation of the products.[1] Typically favored at lower temperatures, this pathway leads to the kinetic product, which is formed via the lowest energy transition state, irrespective of its ultimate stability.[2][3]

  • Thermodynamic Control predominates when the reaction is allowed to reach equilibrium, usually at higher temperatures or with longer reaction times.[2][3] The product ratio reflects the relative stabilities of the products, with the most stable isomer, the thermodynamic product, being the major component.[1]

In the context of oxy-Michael cyclization for THP rings, the general convention has been that the trans-diastereomer is the kinetic product and the more stable cis-diastereomer, which can adopt a chair conformation with equatorial substituents, is the thermodynamic product.[4] However, as we will explore, this is an oversimplification, and the reality is far more intricate.

Case Study 1: Temperature-Dependent Control of Stereoselectivity

A classic illustration of temperature-dependent kinetic and thermodynamic control is observed in the base-mediated oxy-Michael cyclization of (E)-ζ-hydroxy α,β-unsaturated esters. Research has demonstrated that the diastereoselectivity of this reaction can be effectively switched by modulating the reaction temperature.[5]

At low temperatures (-78 °C), the reaction is under kinetic control, favoring the formation of the trans-THP product with high diastereoselectivity. As the temperature is increased to room temperature, the reaction equilibrium begins to favor the more stable cis-THP product, indicative of thermodynamic control.[5]

Table 1: Influence of Temperature on Diastereoselectivity in Oxy-Michael Cyclization [5]

EntrySubstrateTemperature (°C)Time (h)Product (cis:trans)Yield (%)Control
1R = Ph-7817:9395Kinetic
2R = Ph202499:192Thermodynamic
3R = Me-78115:8593Kinetic
4R = Me202498:290Thermodynamic

This data clearly showcases the power of temperature in dictating the stereochemical outcome. The significant shift in the cis:trans ratio from predominantly trans at low temperature to almost exclusively cis at room temperature provides a robust protocol for the selective synthesis of either diastereomer from a common precursor.

Case Study 2: A Deeper Mechanistic Insight – When Both Pathways are Kinetically Controlled

While temperature is a primary tool for navigating between kinetic and thermodynamic regimes, other reaction parameters can exert profound and sometimes counterintuitive control. A pivotal study on the stereodivergent oxy-Michael cyclization of α,β-unsaturated thioesters revealed a scenario where both the cis- and trans-THP rings are formed under kinetic control, with the choice of catalyst dictating the outcome.[4][6]

This investigation centered on a substrate possessing a crucial 4-hydroxyl group. The researchers found that TBAF (tetrabutylammonium fluoride)-mediated conditions afforded the 2,6-trans-THP, while TFA (trifluoroacetic acid)-mediated conditions yielded the 2,6-cis-THP, both with high diastereoselectivity.[4]

Table 2: Catalyst-Controlled Stereodivergent Oxy-Michael Cyclization [7]

EntryCatalyst/ConditionsProductDiastereomeric Ratio (cis:trans)Yield (%)
1TBAF, AcOH, THF, 0 °C to rttrans-THP1:2085
2TFA, CH₂Cl₂, H₂O, 0 °Ccis-THP>20:181

Crucially, control experiments demonstrated that subjecting the pure cis-product to the TBAF conditions did not lead to isomerization to the trans-product, and vice versa.[4] This lack of equilibration confirms that both reactions are under kinetic control.[4]

The Decisive Role of Transition States

Computational studies provided a fascinating explanation for this stereodivergence.[4][6]

  • TFA-Mediated (cis-selective) Pathway : The Brønsted acid-catalyzed cyclization proceeds through a chair-like transition state, which is energetically favored and leads to the cis-product.[4]

  • TBAF-Mediated (trans-selective) Pathway : The base-mediated reaction is directed by the 4-hydroxyl group, which forms a hydrogen bond with the cyclizing alkoxide. This interaction forces the reaction to proceed through a boat-like transition state, resulting in the formation of the trans-product.[4][6]

This case study dismantles the simplistic notion that trans always equates to kinetic and cis to thermodynamic. It underscores that a deep understanding of the reaction mechanism, particularly the transition state geometries, is paramount for predicting and controlling stereoselectivity.

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of trans-2,6-Disubstituted THP[5]

This protocol is adapted for the synthesis of the kinetically favored trans-diastereomer at low temperature.

Materials:

  • (E)-ζ-hydroxy α,β-unsaturated ester

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add NaHMDS (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the trans-THP.

Protocol 2: Thermodynamically Controlled Synthesis of cis-2,6-Disubstituted THP[5]

This protocol is adapted for the synthesis of the thermodynamically favored cis-diastereomer at room temperature.

Materials:

  • (E)-ζ-hydroxy α,β-unsaturated ester

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) and TMEDA (2.0 equiv) in anhydrous THF (0.1 M) at room temperature under an inert atmosphere, add NaHMDS (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cis-THP.

Visualizing the Reaction Pathways

The following diagrams illustrate the concepts discussed.

G cluster_0 General Energy Profile A Starting Material P_K Kinetic Product (trans-THP) A->P_K Lower Ea (Faster) P_T Thermodynamic Product (cis-THP) A->P_T Higher Ea (Slower) TS_K TS (Kinetic) P_K->P_T TS_T TS (Thermodynamic) G cluster_1 Decision Workflow for Stereoselective THP Synthesis start Select THP Diastereomer trans_product Desired Product: trans-THP start->trans_product cis_product Desired Product: cis-THP start->cis_product kinetic_conditions Employ Kinetic Control: - Low Temperature (-78 °C) - Short Reaction Time trans_product->kinetic_conditions thermo_conditions Employ Thermodynamic Control: - Higher Temperature (rt) - Longer Reaction Time cis_product->thermo_conditions catalyst_consideration Consider Catalyst Control (e.g., for 4-OH substrates) kinetic_conditions->catalyst_consideration thermo_conditions->catalyst_consideration tfa_path Use Brønsted Acid (TFA) (Chair TS) catalyst_consideration->tfa_path for cis tbaf_path Use Base (TBAF) (Boat TS) catalyst_consideration->tbaf_path for trans

References

A Comparative Guide to the Synthetic Routes of Functionalized Tetrahydropyrans for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the continuous demand for efficient, stereoselective, and versatile synthetic methodologies to construct this privileged heterocyclic scaffold. This guide provides an in-depth comparison of the principal synthetic routes to functionalized tetrahydropyrans, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in navigating this critical area of organic synthesis. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy, empowering you to make informed decisions in your synthetic endeavors.

Organocatalytic Cascade Reactions: A Green and Powerful Approach

In recent years, organocatalysis has emerged as a formidable tool for the asymmetric synthesis of complex molecules, offering a metal-free and often more environmentally benign alternative to traditional methods.[1][2][3] Cascade reactions, in particular, have proven to be exceptionally efficient for the construction of highly functionalized THPs, enabling the formation of multiple stereocenters in a single synthetic operation.[1][4][5]

The Michael/Henry/Ketalization Sequence

A notable example of an organocatalytic cascade is the Michael/Henry/ketalization sequence, which allows for the synthesis of densely functionalized tetrahydropyrans with up to five contiguous stereocenters.[1][4][5] This multicomponent reaction typically involves the reaction of a β-keto ester or acetylacetone, a nitroalkene, and an alkynyl aldehyde, catalyzed by a bifunctional organocatalyst such as a quinine-based squaramide.[1][4][5]

Mechanism Insight: The reaction is initiated by the Michael addition of the enolized β-dicarbonyl compound to the nitroalkene, promoted by the hydrogen-bonding squaramide catalyst. This is followed by a Henry reaction (nitroaldol) with the alkynyl aldehyde. The sequence culminates in an intramolecular ketalization to furnish the tetrahydropyran ring. The bifunctional nature of the catalyst is crucial, as it activates both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

graph "Michael_Henry_Ketalization_Sequence" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="β-Keto Ester +\nNitroalkene +\nAlkynyl Aldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Catalyst [label="Quinine-based\nSquaramide Catalyst", shape=cylinder, style=filled, fillcolor="#FBBC05"]; Michael [label="Michael Addition", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Henry [label="Henry Reaction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketalization [label="Intramolecular\nKetalization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Highly Functionalized\nTetrahydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Michael [label=" Organocatalyst"]; Catalyst -> Michael [style=dotted]; Michael -> Henry; Henry -> Ketalization; Ketalization -> Product; }

Figure 1: Workflow for the Organocatalytic Michael/Henry/Ketalization Cascade.

Performance Comparison:

Entryβ-DicarbonylNitroalkeneAldehydeYield (%)dree (%)
1Acetylacetoneβ-NitrostyrenePhenylpropiolaldehyde30>20:199
2Ethyl acetoacetateβ-NitrostyrenePhenylpropiolaldehyde80>20:198
3Benzoylacetoneβ-NitrostyrenePhenylpropiolaldehyde65>20:195

Data synthesized from Enders et al. (2014).[1][4][5]

Experimental Protocol: One-Pot Michael/Henry/Ketalization Sequence [1][4][5]

  • To a solution of the β-dicarbonyl compound (0.2 mmol) and the β-nitrostyrene (0.2 mmol) in dichloromethane (1.0 mL) is added the quinine-based squaramide catalyst (0.008 mmol, 4 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis for the consumption of the starting materials.

  • The alkynyl aldehyde (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 24-48 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydropyran.

Prins Cyclization: A Classic and Versatile C-C and C-O Bond Forming Reaction

The Prins cyclization is a powerful and long-established method for the construction of tetrahydropyran rings.[6][7][8] This acid-catalyzed reaction involves the condensation of an aldehyde or ketone with a homoallylic alcohol.[6][7][8] The versatility of the Prins cyclization allows for the synthesis of a wide variety of substituted THPs, with stereochemical control often achieved through substrate control or the use of chiral catalysts.[6][9]

Mechanism Insight: The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile. The stereochemical outcome of the cyclization is often dictated by a chair-like transition state, which minimizes steric interactions. However, a significant challenge in asymmetric Prins cyclizations is the potential for racemization through competing processes like the oxonia-Cope rearrangement.[6][7]

graph "Prins_Cyclization_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Homoallylic Alcohol +\nAldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Acid [label="Lewis or Brønsted Acid", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxocarbenium [label="Oxocarbenium Ion\nFormation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nTetrahydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Oxocarbenium [label=" Acid Catalyst"]; Acid -> Oxocarbenium [style=dotted]; Oxocarbenium -> Cyclization; Cyclization -> Product; }

Figure 2: General Mechanism of the Prins Cyclization.

Performance Comparison of Different Acid Catalysts:

EntryAldehydeHomoallylic AlcoholCatalystYield (%)Diastereoselectivity (cis:trans)
1Benzaldehyde1-Phenyl-3-buten-1-olIn(OTf)₃8595:5
2Propanal3-Buten-1-olO₃ReOH7890:10
3Benzaldehyde1-Phenyl-3-buten-1-olBiCl₃ (microwave)92>99:1 (for 4-chloro-THP)

Data synthesized from various sources.[6][10][11]

Experimental Protocol: In(OTf)₃-Catalyzed Prins Cyclization [6]

  • To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (5 mL) is added In(OTf)₃ (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (5 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran.

Hetero-Diels-Alder Reaction: A Convergent Cycloaddition Strategy

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles, including tetrahydropyrans.[12][13][14] In the context of THP synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with an aldehyde, which serves as the dienophile. The development of asymmetric HDA reactions, often employing chiral Lewis acid catalysts, has made this a highly valuable method for the enantioselective synthesis of THPs.[15]

Mechanism Insight: The reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the reactants and the catalyst employed. The stereoselectivity of the reaction is governed by the endo rule and the facial selectivity of the approach of the dienophile to the diene, which can be controlled by the chiral catalyst. Inverse-electron-demand HDA reactions, where an electron-rich alkene reacts with an electron-poor diene, are also a valuable variant for accessing different substitution patterns.[13][16]

graph "Hetero_Diels_Alder_Reaction" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Diene [label="Diene", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Dienophile [label="Aldehyde (Dienophile)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Catalyst [label="Chiral Lewis Acid\n(e.g., Cr(III) complex)", shape=cylinder, style=filled, fillcolor="#FBBC05"]; Cycloaddition [label="[4+2] Cycloaddition", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Dihydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Tetrahydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Diene -> Cycloaddition; Dienophile -> Cycloaddition; Catalyst -> Cycloaddition [label=" Catalyzes", style=dotted]; Cycloaddition -> Product; Product -> Reduction; Reduction -> FinalProduct; }

Figure 3: Synthetic Pathway to Tetrahydropyrans via Hetero-Diels-Alder Reaction.

Performance of a Catalytic Asymmetric Hetero-Diels-Alder Reaction: [15]

EntrySilyl Enol EtherAldehydeYield (%)ee (%)
11-(Trimethylsilyloxy)-1,3-butadieneBenzyloxyacetaldehyde7291
22-Methyl-1-(trimethylsilyloxy)-1,3-butadieneBenzyloxyacetaldehyde7593

Data from Ghosh et al. (2012).[15]

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction [15]

  • A solution of the chiral Cr(III) catalyst (0.1 mmol, 10 mol%) in dichloromethane (2 mL) is stirred at room temperature for 30 minutes.

  • The solution is cooled to -20 °C, and the silyl enol ether (1.0 mmol) is added.

  • After stirring for 15 minutes, benzyloxyacetaldehyde (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at -20 °C for 24-48 hours.

  • The reaction is quenched by the addition of trifluoroacetic acid (0.2 mL).

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Other Notable Synthetic Strategies

While the aforementioned methods are among the most prominent, several other strategies offer unique advantages for the synthesis of functionalized tetrahydropyrans.

Intramolecular Williamson Ether Synthesis

This classic Sₙ2 reaction involves the intramolecular cyclization of a haloalcohol to form a cyclic ether.[17][18][19][20][21] While conceptually simple, its effectiveness is highly dependent on the substrate, with the formation of five- and six-membered rings being particularly favored.[18][20] The stereochemistry of the starting material directly translates to the product, making it a reliable method for the synthesis of stereodefined THPs.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and its application to the formation of tetrahydropyrans is no exception.[22][23] This method involves the intramolecular metathesis of a diene substrate containing an oxygen atom in the tether, catalyzed by ruthenium or molybdenum complexes. RCM is particularly powerful for the synthesis of macrocyclic structures containing a THP ring and tolerates a wide range of functional groups.[23]

Concluding Remarks and Future Outlook

The synthesis of functionalized tetrahydropyrans remains a vibrant and evolving field of research. While classic methods like the Prins cyclization and Williamson ether synthesis continue to be valuable tools, the advent of powerful organocatalytic cascade reactions and the broad applicability of ring-closing metathesis have significantly expanded the synthetic chemist's arsenal.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available starting materials. For the construction of highly complex and stereochemically rich THPs, organocatalytic cascade reactions offer unparalleled efficiency. For convergent and enantioselective syntheses, the hetero-Diels-Alder reaction remains a premier choice. The Prins cyclization offers a versatile and often rapid entry to a variety of THP structures, while RCM provides access to unique and macrocyclic architectures.

Future developments in this field will likely focus on the discovery of new, more active, and selective catalysts, the development of novel cascade reactions, and the application of these methods to the total synthesis of increasingly complex and biologically important natural products. As our understanding of these powerful synthetic transformations deepens, so too will our ability to design and create the next generation of tetrahydropyran-containing therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Iodomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2-(Iodomethyl)tetrahydropyran (CAS No. 43216-12-2). As a reactive alkylating agent, this compound requires strict adherence to established protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.

Core Chemical Hazards and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards stem from its reactivity as an alkyl iodide and the characteristics of its tetrahydropyran ring structure.

  • Reactivity : The presence of the iodomethyl group makes this compound a potent electrophile and an effective alkylating agent, capable of reacting with nucleophiles.[1][2] This reactivity is the basis for its utility in organic synthesis but also a primary source of its hazard.[1]

  • Health Hazards : Direct contact can cause irritation to the skin and serious eye irritation.[3][4] Inhalation of vapors may lead to respiratory irritation.[3][5]

  • Peroxide Formation : Like its parent structure, tetrahydropyran, this compound may form explosive peroxides upon prolonged exposure to air and light.[3][6][7] This is a critical consideration for both storage and disposal, as concentrating solutions or handling aged material can be extremely dangerous.

  • Environmental Hazards : Discharge of this compound into the environment must be strictly avoided.[5] Most nonradioactive iodine compounds do not have special disposal requirements unless they are otherwise classified as hazardous due to reactivity or toxicity.[8] Given its chemical properties, this compound falls into the hazardous category.

Hazard CategoryDescriptionPrimary Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.[3][4]Safety Data Sheets
Eye Damage/Irritation Causes serious eye irritation.[3][4]Safety Data Sheets
Respiratory Hazard May cause respiratory tract irritation upon inhalation of vapors.[3][5]Safety Data Sheets
Chemical Reactivity Reactive alkylating agent.[1] May form explosive peroxides.[3][6]Chemical Literature, SDS
Environmental Hazard Not readily biodegradable; discharge to drains or environment is prohibited.[5][9]Safety Data Sheets

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any procedure that involves handling or disposing of this compound, ensure all engineering controls are functioning and the correct PPE is worn.

  • Engineering Controls : Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment : The selection of PPE is critical to prevent direct exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides chemical resistance against alkyl halides. Latex gloves are not recommended.
Eye Protection Tightly fitting safety goggles or a full-face shield.[5]Protects against accidental splashes and vapor exposure.
Body Protection A chemical-resistant, flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. If hood is unavailable, a respirator with appropriate organic vapor cartridges must be used.Prevents inhalation of irritating vapors.

The Core Directive: Segregation and Professional Disposal

The single most important principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5]

The causality behind this directive is its reactivity. Attempting to neutralize or "quench" this alkylating agent in the lab without a thoroughly validated and understood procedure can lead to uncontrolled exothermic reactions or the production of other hazardous compounds. Furthermore, mixing it with incompatible materials in a waste container can create a dangerous situation.

Incompatible Material ClassesPotential Unsafe Reaction
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Strong Bases Can promote elimination or substitution reactions, potentially generating heat.
Amines Reacts as an alkylating agent, which can be exothermic.

Source: Based on general reactivity and specific SDS information.[4]

Therefore, the only authoritative and safe method is to collect all waste streams containing this chemical for pickup by a licensed environmental waste management contractor.[4][5]

Step-by-Step Disposal and Decontamination Protocols

Follow these procedural steps to ensure safe and compliant disposal.

Protocol 1: Collection of Bulk and Experimental Waste

This procedure applies to unused quantities of the chemical, reaction mixtures, and solvent solutions containing this compound.

  • Select a Waste Container : Choose a clean, dry, and chemically compatible container, typically glass, with a screw cap. The container must be in good condition with no cracks or chips.

  • Label the Container : Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and list any solvents or other chemicals present with their approximate percentages.[11]

  • Transfer Waste : Working inside a chemical fume hood, carefully pour the waste into the labeled container. Avoid splashing. Do not fill the container more than 80% full to allow for vapor expansion.

  • Seal and Store : Securely close the container. Keep the container sealed except when adding waste.[11] Store it in a designated, well-ventilated secondary containment bin away from incompatible materials.

Protocol 2: Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before disposal.

  • Initial Rinse (in a fume hood) : Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container. Close the container and swirl to dissolve the chemical residue.

  • Collect Rinsate : Pour this first rinse (rinsate) into your designated hazardous waste container for this compound.[5]

  • Repeat : Repeat the rinsing process at least two more times to perform a "triple rinse."[5] All rinsate must be collected as hazardous waste.

  • Final Disposal : Once the container is triple-rinsed and fully dry, deface or remove the original chemical label.[11] It can now be disposed of as regular laboratory glassware, according to your institution's policies.

Visualization of Key Workflows

Visual aids are crucial for reinforcing correct procedures and decision-making in the laboratory.

DisposalDecisionTree start Waste Generated Containing This compound q1 What is the waste type? start->q1 liquid Liquid Waste (Pure chemical, solutions, reaction mixtures, rinsate) q1->liquid Liquid solid Contaminated Solid Waste (Gloves, absorbent pads, weigh paper) q1->solid Solid container Empty Reagent Container q1->container Empty Container proc_liquid Collect in a labeled, sealed hazardous waste container. liquid->proc_liquid proc_solid Double-bag in sealed plastic bags. Label as hazardous waste. solid->proc_solid proc_container Perform triple rinse. Collect all rinsate as hazardous liquid waste. container->proc_container final_container Dispose of decontaminated container as non-hazardous glass. proc_container->final_container SpillCleanupWorkflow start Spill Occurs step1 1. Evacuate & Alert Alert personnel in the immediate area. Restrict access. start->step1 step2 2. Assess & Assemble If spill is large, call EHS. If small, don PPE and gather spill kit materials. step1->step2 step3 3. Contain & Absorb Cover spill with inert absorbent (vermiculite, sand). Work from outside in. step2->step3 step4 4. Collect Waste Using non-sparking tools, scoop contaminated absorbent into a waste bag or container. step3->step4 step5 5. Decontaminate Area Wipe spill area with a solvent-soaked towel. Place towel in waste bag. step4->step5 step6 6. Package & Label Seal the waste container/bag. Attach a hazardous waste label. step5->step6 end Arrange for Waste Pickup & Document Incident step6->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)tetrahydropyran
Reactant of Route 2
2-(Iodomethyl)tetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.